molecular formula C7H6INO2 B1358788 Methyl 4-iodopyridine-2-carboxylate CAS No. 380381-28-2

Methyl 4-iodopyridine-2-carboxylate

Cat. No.: B1358788
CAS No.: 380381-28-2
M. Wt: 263.03 g/mol
InChI Key: HSNLSLNACLYWKJ-UHFFFAOYSA-N
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Description

Methyl 4-iodopyridine-2-carboxylate is a useful research compound. Its molecular formula is C7H6INO2 and its molecular weight is 263.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-iodopyridine-2-carboxylate
Source PubChem
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InChI

InChI=1S/C7H6INO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNLSLNACLYWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627982
Record name Methyl 4-iodopyridine-2-carboxylate
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Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380381-28-2
Record name Methyl 4-iodopyridine-2-carboxylate
Source EPA DSSTox
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Record name Methyl 4-iodopicolinate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of scientifically robust synthesis pathways for methyl 4-iodopyridine-2-carboxylate, a key building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. The presence of the iodo-substituent at the 4-position of the pyridine ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, making it an invaluable intermediate in the synthesis of complex organic molecules with potential biological activity. The pyridine-2-carboxylate moiety, on the other hand, can act as a ligand for metal complexes or be further modified, contributing to the overall pharmacological profile of the target compounds.

This guide will explore two primary, field-proven synthetic pathways for the preparation of this compound, offering a comparative analysis to aid researchers in selecting the most suitable route for their specific needs.

Pathway 1: Synthesis via Sandmeyer Reaction of 4-Aminopyridine-2-carboxylic Acid

This classic and reliable route leverages the Sandmeyer reaction to introduce the iodine atom onto the pyridine ring, starting from the readily available 4-aminopyridine-2-carboxylic acid. The overall transformation involves two key steps: the conversion of the amino group to an iodo group and the subsequent esterification of the carboxylic acid.

Diagram of Synthesis Pathway 1

Synthesis_Pathway_1 cluster_0 Step 1: Sandmeyer Iodination cluster_1 Step 2: Esterification 4-Aminopyridine-2-carboxylic_acid 4-Aminopyridine-2-carboxylic acid Diazonium_Salt Diazonium Salt Intermediate 4-Aminopyridine-2-carboxylic_acid->Diazonium_Salt NaNO₂, H₂SO₄, 0-5 °C 4-Iodopyridine-2-carboxylic_acid 4-Iodopyridine-2-carboxylic acid Diazonium_Salt->4-Iodopyridine-2-carboxylic_acid KI 4-Iodopyridine-2-carboxylic_acid_2 4-Iodopyridine-2-carboxylic acid Methyl_4-iodopyridine-2-carboxylate This compound 4-Iodopyridine-2-carboxylic_acid_2->Methyl_4-iodopyridine-2-carboxylate MeOH, H₂SO₄ (cat.), Reflux

Caption: Synthesis of this compound via Sandmeyer Reaction.

Step 1: Synthesis of the Precursor - 4-Aminopyridine-2-carboxylic Acid

A practical route to the starting material, 4-aminopyridine-2-carboxylic acid, involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), a commercially available herbicide.

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid [1]

  • Reaction Setup: In a high-pressure reactor, suspend Picloram (8 g, 33 mmol) and 10% Palladium on activated carbon (1.2 g) in a 10% aqueous solution of lithium hydroxide (44 mL).

  • Hydrogenation: Purge the reactor with hydrogen gas twice. Pressurize the reactor with hydrogen to 45 PSI and stir the suspension at 40°C for 4 hours.

  • Reaction Completion: Increase the temperature to 70°C and continue stirring for an additional 12 hours.

  • Work-up: After cooling, filter the suspension through celite to remove the catalyst.

  • Isolation: Acidify the filtrate to a pH of 3 with concentrated hydrochloric acid. A precipitate will form.

  • Purification: Collect the solid product by filtration and dry it under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid (4.6 g, 99% yield).

Parameter Value
Starting Material4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)
Reagents10% Pd/C, LiOH, H₂
SolventWater
Temperature40°C then 70°C
Pressure45 PSI
Yield99%
Step 2: Sandmeyer Iodination of 4-Aminopyridine-2-carboxylic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a variety of functionalities via a diazonium salt intermediate.[2][3][4] In this step, the amino group of 4-aminopyridine-2-carboxylic acid is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt. This intermediate is then treated with a solution of potassium iodide to yield 4-iodopyridine-2-carboxylic acid. It is crucial to maintain a low temperature during diazotization to prevent the premature decomposition of the diazonium salt.[5]

Experimental Protocol: Sandmeyer Iodination [5][6]

  • Diazotization:

    • In a round-bottom flask, dissolve 4-aminopyridine-2-carboxylic acid (1.0 eq) in dilute sulfuric acid.

    • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours. A precipitate should form.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-iodopyridine-2-carboxylic acid.

    • Purify the crude product by recrystallization.

Parameter Value
Starting Material4-Aminopyridine-2-carboxylic acid
Key ReagentsNaNO₂, H₂SO₄, KI
Temperature0-5 °C (Diazotization), RT (Iodination)
Key IntermediateDiazonium salt
Step 3: Esterification of 4-Iodopyridine-2-carboxylic Acid

The final step in this pathway is the esterification of the carboxylic acid to the corresponding methyl ester. Fischer-Speier esterification is a common and cost-effective method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[7][8]

Experimental Protocol: Fischer-Speier Esterification [9][10]

  • Reaction Setup: Suspend 4-iodopyridine-2-carboxylic acid (1.0 eq) in methanol (in large excess, acting as both reagent and solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

Parameter Value
Starting Material4-Iodopyridine-2-carboxylic acid
ReagentsMethanol, H₂SO₄ (catalytic)
Reaction TypeFischer-Speier Esterification
Work-upNeutralization and extraction

Pathway 2: Synthesis via Halogen Exchange of Methyl 4-Chloropyridine-2-carboxylate

An alternative and equally viable route to this compound begins with the more readily available pyridine-2-carboxylic acid. This pathway involves the chlorination of the pyridine ring at the 4-position, followed by esterification and a subsequent halogen exchange reaction to replace the chloro group with an iodo group.

Diagram of Synthesis Pathway 2

Synthesis_Pathway_2 cluster_0 Step 1: Chlorination cluster_1 Step 2: Esterification cluster_2 Step 3: Finkelstein Reaction Pyridine-2-carboxylic_acid Pyridine-2-carboxylic acid 4-Chloropyridine-2-carboxylic_acid 4-Chloropyridine-2-carboxylic acid Pyridine-2-carboxylic_acid->4-Chloropyridine-2-carboxylic_acid SOCl₂, Br₂ (cat.) 4-Chloropyridine-2-carboxylic_acid_2 4-Chloropyridine-2-carboxylic acid Methyl_4-chloropyridine-2-carboxylate Methyl 4-chloropyridine-2-carboxylate 4-Chloropyridine-2-carboxylic_acid_2->Methyl_4-chloropyridine-2-carboxylate MeOH, H₂SO₄ (cat.), Reflux Methyl_4-chloropyridine-2-carboxylate_2 Methyl 4-chloropyridine-2-carboxylate Methyl_4-iodopyridine-2-carboxylate This compound Methyl_4-chloropyridine-2-carboxylate_2->Methyl_4-iodopyridine-2-carboxylate NaI, Acetone, Reflux

Caption: Synthesis of this compound via Halogen Exchange.

Step 1: Synthesis of 4-Chloropyridine-2-carboxylic Acid

The direct and regioselective chlorination of pyridine-2-carboxylic acid at the 4-position can be achieved using thionyl chloride in the presence of a catalytic amount of bromine.[2][11]

Experimental Protocol: Chlorination of Pyridine-2-carboxylic Acid [2][11]

  • Reaction Setup: In a nitrogen-purged flask, charge pyridine-2-carboxylic acid (1.0 eq), thionyl chloride (5.0 eq), and a catalytic amount of bromine (0.2 eq).

  • Reaction: Slowly heat the mixture to 85°C and maintain for 3-4 hours, monitoring the disappearance of the starting material by HPLC.

  • Work-up: After completion, carefully quench the reaction mixture by slowly adding it to ice-water.

  • Isolation: Adjust the pH to 3-4 with a base (e.g., NaOH) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain 4-chloropyridine-2-carboxylic acid.

Parameter Value
Starting MaterialPyridine-2-carboxylic acid
ReagentsThionyl chloride, Bromine (catalytic)
Temperature85°C
Yield~89% (as per patent example for the methyl ester)[2]
Step 2: Esterification of 4-Chloropyridine-2-carboxylic Acid

Similar to Pathway 1, the resulting 4-chloropyridine-2-carboxylic acid is then esterified to its methyl ester using standard Fischer-Speier conditions.

Experimental Protocol: Esterification

The protocol is analogous to the esterification of 4-iodopyridine-2-carboxylic acid described in Pathway 1.

Step 3: Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a classic SNAr (Nucleophilic Aromatic Substitution) reaction that allows for the conversion of an aryl chloride or bromide to an aryl iodide.[12] In this case, methyl 4-chloropyridine-2-carboxylate is treated with an excess of sodium iodide in a suitable solvent like acetone. The reaction is driven to completion by the precipitation of sodium chloride, which is poorly soluble in acetone.

Experimental Protocol: Finkelstein Reaction

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-chloropyridine-2-carboxylate (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add an excess of sodium iodide (e.g., 3.0 eq).

  • Reaction: Heat the mixture to reflux and stir for several hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and filter off the precipitated sodium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and then with a dilute sodium thiosulfate solution to remove any remaining iodine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

Parameter Value
Starting MaterialMethyl 4-chloropyridine-2-carboxylate
ReagentsSodium iodide
SolventAcetone
Reaction TypeFinkelstein Reaction

Comparative Analysis of the Synthetic Pathways

Aspect Pathway 1 (Sandmeyer) Pathway 2 (Halogen Exchange)
Starting Material 4-Aminopyridine-2-carboxylic acidPyridine-2-carboxylic acid
Key Transformation Sandmeyer IodinationChlorination followed by Finkelstein Iodination
Advantages - Direct introduction of iodine. - High-yielding synthesis of the amino precursor.- Readily available and inexpensive starting material. - Avoids the use of potentially unstable diazonium salts.
Disadvantages - Diazonium salts can be unstable and require careful handling. - The amino precursor might be less common than pyridine-2-carboxylic acid.- Multi-step process. - The chlorination step might produce side products.
Overall Suitability Well-suited for laboratories equipped to handle diazotization reactions and when the amino precursor is accessible.A robust and scalable route, particularly suitable for larger-scale synthesis.

Conclusion

Both presented pathways offer effective and reliable methods for the synthesis of this compound. The choice between the two will largely depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. By understanding the chemical principles and following the detailed protocols provided in this guide, researchers can confidently produce this valuable synthetic intermediate for their drug discovery and development programs.

References

  • Google Patents. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Google Patents.
  • Google Patents. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Syntheses. 4-(Methylthio)-2-phenylquinazoline. [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • ScienceDirect. a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • HETEROCYCLES. THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. [Link]

  • University of Missouri - St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]

Sources

Physicochemical properties of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-iodopyridine-2-carboxylate

Introduction: A Versatile Heterocyclic Building Block

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The pyridine scaffold is a ubiquitous structural motif found in numerous natural products, agrochemicals, and a vast array of FDA-approved pharmaceuticals.[1][2] The unique electronic properties of the pyridine ring, combined with the strategic placement of reactive functional groups—a synthetically valuable iodine atom and a modifiable methyl ester—make this compound an invaluable tool for the construction of complex molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical and Structural Profile

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 380381-28-2[3][4]
Molecular Formula C₇H₆INO₂[3][4][5]
Molecular Weight 263.03 g/mol [3][4][5]
Exact Mass 262.944305 Da[5]
Appearance Solid; Light brown to grey[3][4]
Melting Point 70-73 °C[4][5]
Boiling Point 327.6 ± 27.0 °C (Predicted)[4][5]
Density 1.844 ± 0.06 g/cm³ (Predicted)[4]
pKa (of conjugate acid) -0.21 ± 0.10 (Predicted)[4]
InChI Key HSNLSLNACLYWKJ-UHFFFAOYSA-N[3]

Part 2: Spectroscopic Characterization

Structural confirmation and purity assessment are paramount. Spectroscopic methods provide the necessary data for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a primary tool for verifying the structure. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester group.

  • Aromatic Protons (Pyridine Ring): The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the carboxylate group. Their chemical shifts (δ) and coupling patterns are highly informative. A reported spectrum shows signals at δ 8.49 (d, J=1.5 Hz, 1H), 8.37 (d, J=5.4 Hz, 1H), and 7.85 (dd, J=5.4, 1.5 Hz, 1H).[4]

  • Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR spectroscopy would further confirm the structure, showing distinct signals for the carboxyl carbon, the methyl carbon, and the five unique carbons of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of iodine, with its characteristic isotopic pattern, provides a clear signature in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups. The spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically appearing around 1720-1740 cm⁻¹.

Analytical Workflow for Quality Control

A robust analytical workflow is essential to validate the identity and purity of a newly synthesized or procured batch of this compound before its use in further synthetic steps.

G cluster_0 Batch Reception & Initial Checks cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Decision A Sample Batch of This compound B Visual Inspection (Color, Form) A->B C Melting Point Determination B->C D ¹H NMR & ¹³C NMR (Structural Confirmation) C->D E LC-MS (Purity & MW Confirmation) D->E G Data Review: Compare to Reference Spectra E->G F FT-IR (Functional Group ID) H Pass/Fail Decision G->H I Release for Synthetic Use H->I PASS

Caption: Standard analytical workflow for quality control.

Part 3: Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward and reliable esterification process.

Primary Synthetic Route: Fischer Esterification

The most common laboratory-scale synthesis involves the acid-catalyzed esterification of the corresponding carboxylic acid. This method is chosen for its high efficiency and use of readily available reagents.

G cluster_0 Reaction cluster_1 Workup & Purification reactant1 4-Iodopyridine-2-carboxylic Acid reflux Reflux Overnight reactant1->reflux reactant2 Methanol (Reagent & Solvent) reactant2->reflux catalyst Conc. H₂SO₄ (catalyst) catalyst->reflux product This compound evap Evaporate Solvent reflux->evap chrom Column Chromatography evap->chrom chrom->product

Caption: Synthesis via Fischer Esterification.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-iodopyridine-2-carboxylic acid.

Materials:

  • 4-Iodopyridine-2-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Rotary evaporator

  • Silica gel for chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a solution of 4-iodopyridine-2-carboxylic acid (1.0 eq) in a large excess of methanol, add a few drops of concentrated sulfuric acid.[4]

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.[4]

  • The resulting residue is then purified by silica gel column chromatography to afford the pure this compound.[4]

Causality and Trustworthiness: This protocol is self-validating. The use of methanol as both reagent and solvent drives the equilibrium towards the product side, ensuring a high conversion rate. The catalytic amount of strong acid (H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The final chromatographic purification ensures the removal of any unreacted starting material and the acid catalyst, yielding a product of high purity suitable for subsequent sensitive reactions like palladium-catalyzed cross-couplings.

Part 4: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two primary functional groups.

The C-I Bond: A Gateway for Cross-Coupling

The carbon-iodine bond at the C4 position is the most synthetically exploited feature of the molecule. Iodopyridines are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions.[6] This is due to the relatively low C-I bond dissociation energy, which facilitates the crucial oxidative addition step in the catalytic cycle of reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes.[7][8]

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The ability to introduce diverse aryl, heteroaryl, alkyl, or amino groups at the C4 position makes this compound a cornerstone for building molecular diversity.

The Ester Group: A Handle for Amidation and Reduction

The methyl ester at the C2 position offers a secondary site for modification. It can be readily:

  • Hydrolyzed: Converted back to the carboxylic acid under basic or acidic conditions.

  • Amidated: Reacted with primary or secondary amines to form the corresponding carboxamides, a common functional group in pharmaceuticals.

  • Reduced: Transformed into a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

This dual reactivity allows for sequential or programmed functionalization, enabling the efficient construction of highly decorated pyridine cores.

G cluster_0 C-I Bond Reactivity (Cross-Coupling) cluster_1 Ester Group Reactivity center Methyl 4-iodopyridine-2-carboxylate suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) center->suzuki C4-Aryl/Alkyl heck Heck Coupling (Alkene, Pd cat.) center->heck C4-Vinyl sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) center->sonogashira C4-Alkynyl buchwald Buchwald-Hartwig (Amine, Pd cat.) center->buchwald C4-Amino amide Amidation (R₂NH) center->amide C2-Amide reduction Reduction (LiAlH₄) center->reduction C2-CH₂OH

Caption: Synthetic transformations of the core scaffold.

Part 5: Applications in Drug Discovery and Development

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to a wide range of biological targets.[1][2][9] this compound serves as a key starting material for accessing novel pyridine-based drug candidates.

  • Scaffold Decoration: The primary application is in the systematic decoration of the pyridine core. By using cross-coupling reactions at the C4 position, medicinal chemists can rapidly generate libraries of analogues.[9] This process is central to exploring Structure-Activity Relationships (SAR), where the goal is to identify substituents that enhance potency, improve selectivity, and optimize pharmacokinetic (ADME) properties.

  • Fragment-Based Drug Design (FBDD): The molecule itself can be considered a valuable fragment for screening against protein targets. Hits can then be elaborated using the reactive handles to grow the fragment into a more potent lead compound.

  • Intermediate for Complex Syntheses: It is a documented chemical intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs).[10] Its stability and predictable reactivity make it a reliable component in multi-step synthetic campaigns.

Part 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

  • Safety: The compound is classified as an irritant (Hazard Code: Xi).[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: It is recommended to store the material in a cool, dry place, away from light and incompatible materials. Supplier data suggests keeping the compound cold.[4][5]

  • Stability: The compound is generally stable under recommended storage conditions. However, like many organic molecules, it should be protected from strong oxidizing agents and extreme temperatures.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical and pharmaceutical research. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its versatile and orthogonal reactivity profile make it an exceptionally valuable building block. For scientists engaged in the design and synthesis of novel bioactive molecules, a comprehensive understanding of this compound's characteristics and potential is a key asset in the quest to develop the next generation of therapeutics.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Nature Portfolio.
  • This compound(380381-28-2) 1H NMR spectrum. ChemicalBook.
  • This compound. CymitQuimica.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions, Royal Society of Chemistry. DOI:10.1039/D2FD00165A.
  • 380381-28-2, this compound Formula. ECHEMI.
  • This compound CAS#: 380381-28-2. ChemicalBook.
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  • This compound | 380381-28-2. ChemicalBook.
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  • Methyl 4-aminopyridine-2-carboxylate | C7H8N2O2 | CID 3759117. PubChem.
  • Methyl 3-iodopyridine-2-carboxylate 97 73841-41-5. Sigma-Aldrich.
  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. (2020). Frontiers in Chemistry. DOI:10.3389/fchem.2020.584227.
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap.
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  • The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
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Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-iodopyridine-2-carboxylate (CAS: 380381-28-2)

In the landscape of modern drug discovery and materials science, the pyridine ring stands as a cornerstone heterocyclic scaffold. Its presence is ubiquitous in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties, ability to engage in hydrogen bonding, and its role as a versatile synthetic platform.[1][2] this compound, a disubstituted pyridine derivative, has emerged as a particularly valuable building block. Its structure incorporates three key features for synthetic diversification: the pyridine nitrogen, which influences reactivity and provides a point for protonation or coordination; a methyl ester at the 2-position, which can be hydrolyzed or converted to other functional groups; and, most critically, an iodine atom at the 4-position.

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group and a prime handle for transition-metal-catalyzed cross-coupling reactions.[3] This inherent reactivity allows for the strategic introduction of a wide array of molecular fragments, enabling the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in advanced organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a research setting.

Physical Properties

The key physical and chemical properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 380381-28-2[4]
Molecular Formula C₇H₆INO₂[5]
Molecular Weight 263.03 g/mol [5]
Appearance Light brown to grey solid[6]
Melting Point 70-73 °C[6]
Boiling Point 327.6 ± 27.0 °C (Predicted)[6]
Density 1.844 ± 0.06 g/cm³ (Predicted)[6]
pKa -0.21 ± 0.10 (Predicted)[6]
Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the compound.

  • ¹H NMR (300 MHz, CDCl₃): δ 8.49 (d, J=1.5 Hz, 1H), 8.37 (d, J=5.4 Hz, 1H), 7.85 (dd, J=1.6, 5.2 Hz, 1H), 4.00 (s, 3H).[6]

  • Mass Spectrometry (ESI+): m/z 264.3 [M+H]⁺.[6]

Further spectral data including ¹³C NMR and IR are available through various chemical databases.[7]

Synthesis and Purification

The most direct and commonly employed synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor. This method is valued for its operational simplicity and high yield.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_reagents Reagents cluster_product Final Product start 4-Iodopyridine-2-carboxylic acid (CAS: 405939-79-9) process Esterification start->process product This compound (CAS: 380381-28-2) process->product reagents Methanol (Solvent/Reagent) Conc. H₂SO₄ (Catalyst) reagents->process

Caption: Synthesis workflow for this compound.

Detailed Esterification Protocol

This protocol is adapted from established literature procedures.[6]

Objective: To synthesize this compound from 4-iodopyridine-2-carboxylic acid.

Materials:

  • 4-Iodopyridine-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (approx. 2.6 M solution)

  • Concentrated Sulfuric Acid (H₂SO₄), catalytic amount (e.g., 2-3 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a solution of 4-iodopyridine-2-carboxylic acid (e.g., 5.0 g, 20.07 mmol) in a 500 mL round-bottom flask, add methanol (e.g., 150 mL).

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the stirring solution.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux overnight (approx. 12-16 hours).

    • Causality Insight: Heating to reflux increases the reaction rate and helps to drive the equilibrium toward the ester product by removing the water byproduct, although in this case, the large excess of methanol serves as the primary driver.

  • Workup: After cooling to room temperature, remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by thin-layer chromatography (TLC) analysis.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a solid. A typical reported yield for this transformation is around 86%.[6]

Core Reactivity: A Gateway to Molecular Complexity

The synthetic utility of this compound is dominated by the reactivity of the C4-iodine substituent in palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[8][9]

Reactivity_Overview cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation center_node Methyl 4-iodopyridine-2-carboxylate suzuki Aryl/Vinyl Boronic Acids (Suzuki Coupling) center_node->suzuki Pd Catalyst, Base sonogashira Terminal Alkynes (Sonogashira Coupling) center_node->sonogashira Pd/Cu Catalysts, Base buchwald Amines (1°, 2°) (Buchwald-Hartwig) center_node->buchwald Pd Catalyst, Base, Ligand

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, a common motif in pharmaceuticals.[10] It involves the coupling of an organohalide with an organoboron species.

General Protocol:

  • A reaction vessel is charged with this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

  • The vessel is flushed with an inert gas (N₂ or Ar).

  • A degassed solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, or DME) is added.

  • The mixture is heated (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by chromatography or recrystallization.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂(R') pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_iodide Ar-I (Substrate) aryl_iodide->pd0 boronic_acid R'-B(OH)₂ boronic_acid->pd2_complex product Ar-R' (Product) product->pd2_trans base Base (e.g., CO₃²⁻) base->boronic_acid Activates Boronic Acid

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

This reaction is a powerful tool for constructing carbon-carbon bonds between sp² and sp hybridized carbons, yielding substituted alkynes. These structures are valuable for their rigidity and are often used as linkers or pharmacophores.

General Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a suitable solvent (e.g., THF, DMF).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as the solvent as well (2-5 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • The reaction is typically stirred at room temperature to moderate heat (25-60 °C) until completion.

  • Workup involves filtering the amine salt, evaporating the solvent, and purifying the residue by chromatography.

Buchwald-Hartwig Amination

The formation of aryl-amine bonds is fundamental in pharmaceutical chemistry. The Buchwald-Hartwig amination provides a general and mild method for this transformation, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[11][12]

General Protocol:

  • An oven-dried reaction vessel is charged with this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[13][14]

  • The vessel is sealed and purged with an inert gas.

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane) is added.

  • The mixture is heated (e.g., 80-110 °C) with vigorous stirring until the reaction is complete.

  • Workup involves cooling, filtering through a pad of celite to remove palladium residues, partitioning between water and an organic solvent, and purifying the product from the organic phase.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Codes: Xi (Irritant).[6]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust and contact with skin and eyes.[4][15]

  • Storage: Keep the container tightly closed and store in a cool, dry place. The compound is noted to be kept cold for long-term stability.[6]

  • First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If ingested, seek medical attention.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined structure, combining a modifiable ester and a highly reactive iodopyridine core, provides researchers and drug development professionals with a reliable and versatile entry point into a vast chemical space. The predictable reactivity in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allows for the systematic and efficient synthesis of novel compounds for biological screening and materials application. A firm grasp of its synthesis, properties, and reactivity is essential for leveraging its full potential in the pursuit of scientific innovation.

References

  • Einhorn, J., Einhorn, C., & Luche, J. L. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(12), 48-55. [Link]

  • Wang, Y., et al. (2022). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters, 24(11), 2135–2140. [Link]

  • Einhorn, J., Einhorn, C., & Luche, J. L. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Kumar, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(87), 15822-15825. [Link]

  • Kumar, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

  • Sadek, M. M., & El-Manawaty, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • Di Pietro, S., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Link]

  • Gabba, A. I., et al. (2024). Iodine(I) pnictogenate complexes as Iodination reagents. Nature Communications, 15(1), 405. [Link]

  • Ingoglia, B., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(10), 7219-7224. [Link]

  • Gensch, T., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 58(1), 17-30. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wsol, M., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2539-2546. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath. [Link]

  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6164. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Retrieved from [Link]

  • Al-Bogami, A. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

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Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-iodopyridine-2-carboxylate: Commercial Availability, Synthesis, and Application

This compound is a substituted pyridine derivative that serves as a highly valuable building block for researchers and scientists in organic synthesis and drug development. The pyridine ring is a ubiquitous scaffold in numerous biologically active molecules and approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and other crucial interactions with biological targets.[1][2][3] The strategic placement of an iodo group at the 4-position and a methyl ester at the 2-position provides two distinct and versatile reactive handles. This dual functionalization allows for sequential, site-selective modifications, making it an ideal starting material for constructing complex molecular architectures and generating libraries of compounds for drug discovery screening programs.[3][4]

This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, synthetic considerations, and practical applications, with a focus on its utility for professionals in the pharmaceutical and chemical research fields.

Chemical Properties and Identification

A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting. This compound is a solid at room temperature with a defined set of characteristics that ensure its identity and purity.

PropertyValueSource(s)
CAS Number 380381-28-2[5][6][7][8]
Molecular Formula C₇H₆INO₂[5][7]
Molecular Weight 263.03 g/mol [5][7][8]
Appearance Solid[5]
Melting Point 70-73 °C[7]
Boiling Point 327.6 ± 27.0 °C at 760 mmHg[7]
Density 1.8 ± 0.1 g/cm³[7]
Purity Typically ≥96%[5]

Below is the chemical structure of this compound.

Caption: Structure of this compound (CAS: 380381-28-2).

Commercial Availability

This compound is readily available from several chemical suppliers, catering primarily to research and development quantities. The purity is generally high, making it suitable for most synthetic applications without further purification.

SupplierBrand/SourceCAS NumberPurityAvailable Quantities
CymitQuimica Fluorochem380381-28-296%250mg, 1g, 2.5g, 5g, 10g
ECHEMI Henan Lihao Chem Plant Limited380381-28-299%Industrial Grade (Inquiry)
Sigma-Aldrich Sigma-Aldrich380381-28-297% (related isomers)1g (for similar isomers)[9]
ChemUniverse ChemUniverse380381-28-2InquiryInquiry-based ordering

Note: Pricing and availability are subject to change. The products listed are intended for laboratory research use only.[5]

Synthetic Rationale and Applications

The synthesis of iodopyridines can be achieved through various methods, with a common route being a diazotization-Sandmeyer reaction starting from the corresponding aminopyridine.[10][11] This method allows for the regioselective introduction of the iodine atom.

The true value of this compound lies in its capacity as a versatile intermediate. The two functional groups offer orthogonal reactivity, enabling selective chemical transformations.

  • Iodo Group (C4-position): The carbon-iodine bond is a key precursor for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, including aryl, alkyl, and alkyne groups, via reactions such as:

    • Suzuki Coupling (with boronic acids/esters)

    • Sonogashira Coupling (with terminal alkynes)

    • Heck Coupling (with alkenes)

    • Buchwald-Hartwig Amination (with amines)

  • Methyl Ester Group (C2-position): The ester is a stable functional group that can be readily converted into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or reduced to an alcohol.

This dual functionality is illustrated in the diagram below, showcasing its potential as a scaffold in discovery chemistry.

G cluster_c4 C4 Position Reactions cluster_c2 C2 Position Reactions start This compound suzuki Suzuki Coupling (New C-C bond) start->suzuki sonogashira Sonogashira Coupling (New C-C bond) start->sonogashira buchwald Buchwald-Hartwig (New C-N bond) start->buchwald hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction complex Diverse & Complex Scaffolds suzuki->complex sonogashira->complex buchwald->complex acid 4-Iodopyridine- 2-carboxylic Acid hydrolysis->acid amide Amide Coupling amide->complex alcohol (4-Iodopyridin-2-yl)methanol reduction->alcohol acid->amide

Caption: Synthetic utility of this compound.

Example Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general, self-validating procedure for a palladium-catalyzed Suzuki cross-coupling reaction, a common application for this substrate.

Objective: To synthesize Methyl 4-arylpyridine-2-carboxylate by coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Triphenylphosphine [PPh₃] (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Workflow Diagram:

G start Start | Assemble Reaction Vessel step1 Step 1 Add Solids - this compound - Arylboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ start->step1 step2 Step 2 Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x). step1->step2 step3 Step 3 Add Solvents Add degassed 1,4-dioxane and water. step2->step3 step4 Step 4 Heating Heat mixture to 80-100 °C with vigorous stirring. step3->step4 step5 Step 5 Monitor Reaction Check progress using TLC or LC-MS until starting material is consumed. step4->step5 step6 Step 6 Work-up Cool to RT, dilute with water, and extract with ethyl acetate. step5->step6 step7 Step 7 Purification Dry organic layer, concentrate, and purify via flash column chromatography. step6->step7 end_node End | Isolate Pure Product step7->end_node

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), triphenylphosphine (0.08 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Through the condenser, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The solution should be sparged with argon for 15-20 minutes prior to addition to remove dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is fully consumed (typically 2-12 hours).

  • Aqueous Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 4-arylpyridine-2-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Information derived from Safety Data Sheets (SDS) indicates the following:

  • Hazards: The compound may cause skin and serious eye irritation.[12][13][14] It may also be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12][14]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12] Some sources recommend storing under an inert atmosphere.[12][13]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[12]

Always consult the most current Safety Data Sheet from your specific supplier before handling the chemical.

References

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  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Patsnap. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Methyl 4-aminopyridine-2-carboxylate. PubChem. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

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An In-Depth Technical Guide to the Reactivity Profile of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-iodopyridine-2-carboxylate is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its unique structural arrangement, featuring an electron-deficient pyridine core functionalized with both an electrophilic carbon-iodine bond and a directing methyl ester group, endows it with a versatile and predictable reactivity profile. This guide provides an in-depth technical analysis of its core reactivity, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and directed metallation strategies. By elucidating the mechanistic underpinnings and providing field-proven experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage this scaffold in the synthesis of complex molecular architectures.[2][3][4]

Introduction to a Versatile Heterocyclic Scaffold

Significance in Medicinal Chemistry and Organic Synthesis

The pyridine ring is a ubiquitous motif in a vast number of biologically active compounds, including numerous FDA-approved pharmaceuticals.[4] The strategic functionalization of this core allows for the fine-tuning of physicochemical properties essential for drug efficacy, such as solubility, lipophilicity, and metabolic stability. This compound serves as an exemplary intermediate in this context.[1] The C4-iodo group provides a reactive handle for introducing molecular complexity via robust carbon-carbon and carbon-heteroatom bond-forming reactions, while the C2-carboxylate can act as a directing group, a point for further derivatization, or a key pharmacophoric element.[1][5]

Structural Features and Physicochemical Properties

The reactivity of this compound is a direct consequence of its electronic and steric properties. The electron-withdrawing nature of the pyridine nitrogen and the C2-ester group renders the C4 position susceptible to both cross-coupling and nucleophilic attack. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed oxidative addition steps, facilitating reactions under milder conditions compared to the corresponding bromides or chlorides.[6]

PropertyValueReference
CAS Number 380381-28-2[7]
Molecular Formula C₇H₆INO₂[7]
Molecular Weight 263.03 g/mol [7]
Appearance Solid[1][7]
Synonyms Methyl 4-iodopicolinate, 2-Pyridinecarboxylic acid, 4-iodo-, methyl ester[1][8]
Synthesis Overview

While commercially available, understanding the synthesis of this compound provides context for its purity and potential trace impurities. A common and effective laboratory-scale synthesis involves a diazotization-Sandmeyer reaction starting from the readily available Methyl 4-aminopyridine-2-carboxylate.[5][9][10] This transformation proceeds by converting the primary amine to a diazonium salt at low temperatures, which is then displaced by an iodide source, such as potassium iodide.[5]

The Core Reactivity Manifold: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is the primary locus of reactivity for this compound, making it an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions that form the bedrock of modern synthetic chemistry.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction, which forges a C-C bond between an organoboron species and an organic halide, is arguably the most widely used cross-coupling method due to the stability and low toxicity of the boronic acid reagents.[11][12]

Mechanistic Overview & Field Insights The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetallation, and reductive elimination.[12] For electron-deficient heteroaryl halides like our topic compound, the oxidative addition of the C-I bond to a Pd(0) complex is typically facile. The choice of base is critical; it must be strong enough to facilitate the transmetallation step by forming a more nucleophilic boronate species, but not so strong as to cause unwanted side reactions. For pyridine substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred to avoid complications. The selection of a phosphine ligand is also crucial, with bulky, electron-rich ligands often accelerating the reductive elimination step and stabilizing the active Pd(0) catalyst.[13]

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) Pd0->OxAdd Oxidative Addition Transmetal Transmetallation Intermediate (Ar-Pd(II)-R L₂) OxAdd->Transmetal Transmetallation Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product ArI Methyl 4-iodopyridine- 2-carboxylate (Ar-I) ArI->OxAdd Boronic R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Trustworthy Experimental Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos (4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or DMF. The addition of water is often crucial for activating the boronic acid.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C) and monitor by TLC or LC-MS until consumption of the starting material.

  • Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylpyridine derivative.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a powerful method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems prevalent in materials science and as precursors for more complex heterocyclic scaffolds.[14][15]

Mechanistic Overview & Field Insights The classic Sonogashira coupling employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[16] The palladium cycle mirrors that of the Suzuki coupling. The crucial role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetallation with the Ar-Pd(II)-I complex, which is generally faster than direct reaction of the alkyne with the palladium center.[14] An amine base (e.g., Et₃N, DIPEA) is used both to scavenge the HI produced and to act as a solvent. A key challenge is the prevention of alkyne homocoupling (Glaser coupling), which is also catalyzed by copper salts in the presence of oxygen. Therefore, maintaining strictly anaerobic conditions is paramount for high yields.[15]

Trustworthy Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-3 mol%), and CuI (4-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.3 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the 4-alkynylpyridine product.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[17][18] It enables the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[19]

Mechanistic Overview & Field Insights Similar to other cross-couplings, the cycle involves oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17][19] The choice of base is critical and must be strong enough to deprotonate the amine-palladium complex but not so nucleophilic as to compete in the reaction. Sterically hindered bases like NaOtBu or LHMDS are commonly employed.[19] The development of specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) has been the key to the reaction's broad scope, as they promote both the oxidative addition and the final reductive elimination steps, which can be challenging for electron-deficient pyridine substrates.[20][21]

Buchwald_Hartwig_Amination Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-I L) Pd0->OxAdd Oxidative Addition AmineComplex Amine Coordination [Ar-Pd(II)-I(HNR¹R²)]L OxAdd->AmineComplex AmidoComplex Palladium Amido Complex (Ar-Pd(II)-NR¹R² L) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² (Arylamine) AmidoComplex->Product ArI Ar-I ArI->OxAdd Amine HNR¹R² Amine->AmineComplex Base Base Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Trustworthy Experimental Protocol: Buchwald-Hartwig Amination

  • Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with a stir bar, this compound (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath or heating block to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude material via flash chromatography to obtain the pure 4-aminopyridine derivative.

Stille Coupling: C-C Formation with Organostannanes

Though its use has declined due to the toxicity of tin reagents, the Stille reaction remains a valuable tool for C-C bond formation, especially when other methods fail.[6][22] Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups.[23]

Mechanistic Overview & Field Insights The mechanism follows the standard cross-coupling pathway.[6][24] A key feature is the transmetallation step, where one of the organic groups from the organotin reagent is transferred to the palladium center. The rate of transfer for different groups on the tin atom is generally Alkynyl > Alkenyl > Aryl > Allyl > Alkyl. This predictability is often exploited by using "dummy" ligands on the tin, such as methyl or butyl groups, that transfer slowly.[23] For challenging couplings, the addition of a copper(I) co-catalyst can significantly accelerate the transmetallation step.[23]

Alternative Functionalization Strategies

Beyond palladium catalysis, the electronic nature of the pyridine ring allows for other important transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the nitrogen heteroatom, activates the C2 and C4 positions towards attack by strong nucleophiles.[25][26]

Mechanistic Rationale & Scope In this reaction, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) attacks the C4 position, displacing the iodide leaving group via a Meisenheimer-like intermediate.[25][27] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom, which is a key factor enabling the reaction.[25] This pathway provides a direct, metal-free alternative for introducing certain heteroatom nucleophiles. However, the scope is generally limited to very strong nucleophiles, and it must compete with the much broader applicability of cross-coupling reactions.

SNAr_Workflow Start Methyl 4-iodopyridine- 2-carboxylate Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Nucleophile Strong Nucleophile (e.g., RO⁻, RS⁻) Nucleophile->Intermediate Product 4-Substituted Pyridine Product Intermediate->Product Elimination of Leaving Group LeavingGroup Iodide (I⁻) Leaving Group Intermediate->LeavingGroup

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Halogen-Metal Exchange and Metallation

Organolithium reagents can be used to generate a pyridyllithium species, which can then be trapped with various electrophiles.[28]

Mechanistic Considerations & Synthetic Utility With this compound, two main pathways can be envisioned: direct deprotonation (directed ortho-metallation) or halogen-metal exchange. The C-I bond is susceptible to exchange with alkyllithium reagents like n-BuLi or t-BuLi, especially at low temperatures (-78 °C), to form the 4-lithiopyridine derivative.[29] This is often faster than deprotonation at other sites. Alternatively, using a hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) could potentially favor deprotonation at the C3 or C5 position, directed by the C2-ester group.[28][30] Careful control of the lithiating agent, temperature, and reaction time is crucial to selectively generate the desired organometallic intermediate, which can then react with electrophiles like aldehydes, ketones, CO₂, or alkyl halides to install new functional groups.[30]

Summary and Synthetic Outlook

This compound is a robust and versatile building block whose reactivity is dominated by palladium-catalyzed cross-coupling reactions at the C4 position. The Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to a vast array of 4-substituted pyridine derivatives. Complementary to these methods, SNAr and halogen-metal exchange offer metal-free or alternative routes for specific functionalizations. The predictable nature of its reactivity makes this compound an invaluable tool for constructing complex molecular targets in drug discovery and materials science. Future applications will likely see its integration into high-throughput experimentation and flow chemistry platforms, further accelerating the discovery process.

References

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An In-depth Technical Guide to the Stability and Storage of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-iodopyridine-2-carboxylate is a key building block in modern medicinal chemistry and drug discovery, valued for its utility in constructing complex molecular architectures. As a substituted pyridine derivative, its unique electronic and steric properties make it a versatile reagent in a variety of coupling reactions and as a scaffold for novel pharmaceutical agents. However, the very features that make this compound synthetically attractive—the presence of an iodo group, a methyl ester, and a pyridine ring—also render it susceptible to specific degradation pathways. A thorough understanding of its stability and the implementation of appropriate storage and handling protocols are therefore paramount to ensure its integrity, leading to reproducible experimental outcomes and the synthesis of high-quality active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended for researchers, scientists, and professionals in the field of drug development who handle this and similar chemical entities. We will delve into the intrinsic chemical liabilities of the molecule, outline potential degradation pathways, and provide actionable protocols for storage and stability assessment.

Chemical Profile and Intrinsic Stability Considerations

This compound is a solid at room temperature with a melting point in the range of 70-73°C[1][2]. Its structure, featuring an electron-withdrawing ester group and a halogen substituent on the pyridine ring, dictates its reactivity and stability profile.

PropertyValueSource(s)
Molecular FormulaC₇H₆INO₂[1][3]
Molecular Weight263.03 g/mol [1][2]
AppearanceLight brown to grey solid[2][3]
Melting Point70-73 °C[1][2]
Storage TemperatureKeep Cold[1][2]

The pyridine nitrogen, with its lone pair of electrons, can act as a nucleophile or a base, influencing the reactivity of the entire molecule. The carbon-iodine bond is susceptible to cleavage, particularly under photolytic conditions or in the presence of certain metals. The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the known reactivity of its functional groups.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products C7H6INO2 This compound Hydrolysis Hydrolysis (Acid/Base) C7H6INO2->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation C7H6INO2->Oxidation [O] Photolysis Photolysis (UV/Vis Light) C7H6INO2->Photolysis CarboxylicAcid 4-Iodopyridine-2-carboxylic acid Hydrolysis->CarboxylicAcid Ester Cleavage OxidizedProducts N-oxides, etc. Oxidation->OxidizedProducts Pyridine Ring Oxidation DeiodinatedEster Methyl pyridine-2-carboxylate Photolysis->DeiodinatedEster C-I Bond Cleavage

Caption: Potential Degradation Pathways for this compound.

Hydrolysis

The ester functionality is susceptible to hydrolysis to the corresponding carboxylic acid, 4-iodopyridine-2-carboxylic acid. This reaction can be catalyzed by both acid and base. The presence of moisture is a key factor in this degradation pathway. The rate of hydrolysis is expected to be faster under alkaline conditions compared to acidic or neutral conditions[4].

Photodegradation

The carbon-iodine bond is known to be photolabile. Exposure to light, particularly ultraviolet (UV) radiation, can lead to homolytic cleavage of the C-I bond, generating radical intermediates. These reactive species can then participate in a variety of secondary reactions, potentially leading to the formation of de-iodinated species such as Methyl pyridine-2-carboxylate, or other complex degradation products. Therefore, protection from light is a critical aspect of storage.

Oxidation

The pyridine nitrogen can be susceptible to oxidation, leading to the formation of N-oxides, especially in the presence of strong oxidizing agents. While generally stable to microbial degradation due to the aromaticity of the pyridine ring, chemical oxidation is a potential degradation route[4][5].

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

  • Temperature: Store in a cool environment. Refrigeration (2-8 °C) is often recommended to minimize the rate of potential degradation reactions[1][6].

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This will help to prevent oxidative degradation and minimize contact with atmospheric moisture[4].

  • Container: Use a tightly sealed, opaque container to protect the compound from light and moisture. Glass containers with a secure cap are suitable[7][8].

  • Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation[7][9].

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses[10][11].

Experimental Workflow for Stability Assessment

A comprehensive stability assessment of this compound should involve both long-term and accelerated stability studies, including forced degradation experiments.

G cluster_0 Stability Testing Workflow Start Obtain High-Purity This compound ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) Start->ForcedDegradation IdentifyDPs Identify & Characterize Degradation Products (DPs) (LC-MS, NMR) ForcedDegradation->IdentifyDPs DevelopMethod Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) IdentifyDPs->DevelopMethod LongTerm Long-Term Stability Study (Recommended Storage Conditions) DevelopMethod->LongTerm Accelerated Accelerated Stability Study (Elevated Temperature/Humidity) DevelopMethod->Accelerated Analyze Analyze Samples at Pre-defined Time Points LongTerm->Analyze Accelerated->Analyze Evaluate Evaluate Stability Profile & Determine Shelf-Life Analyze->Evaluate End Establish Final Storage Conditions Evaluate->End

Caption: Workflow for assessing the stability of this compound.

Step-by-Step Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Acid Hydrolysis: Treat the stock solution with an appropriate concentration of a strong acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Treat the stock solution with an appropriate concentration of a strong base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a defined period.

  • Photolytic Degradation: Expose the stock solution to a controlled source of UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 70-80 °C) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from all potential degradation products.

  • Characterization of Degradants: If significant degradation is observed, isolate the degradation products using techniques like preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a valuable but potentially labile compound. Its stability is influenced by factors such as moisture, light, pH, and the presence of oxidizing agents. By understanding the potential degradation pathways and implementing the recommended storage and handling protocols, researchers can ensure the integrity of this important building block. The provided workflow for stability assessment offers a systematic approach to rigorously evaluate the stability profile of this compound, which is a critical step in the development of robust and reproducible synthetic processes in the pharmaceutical industry.

References

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  • ResearchGate. (2025). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

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  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

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An In-depth Technical Guide to the Key Intermediates in the Synthesis of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-iodopyridine-2-carboxylate is a pivotal building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic scaffolds. Its utility stems from the orthogonal reactivity of the ester and iodo functionalities, enabling a diverse range of subsequent chemical transformations. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on the critical intermediates, their preparation, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Functionalized pyridines, such as this compound, serve as versatile intermediates, allowing for the strategic introduction of molecular complexity. The 4-iodo substituent is particularly valuable for its propensity to participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the methyl ester at the 2-position offers a handle for amide bond formation or further derivatization. Understanding the synthesis of this key intermediate is therefore crucial for the efficient construction of novel molecular entities.

This guide will dissect two of the most prevalent and logical synthetic routes to this compound, providing a detailed examination of each key intermediate and the reactions that connect them.

Synthetic Pathway 1: The Sandmeyer Approach via 4-Aminopyridine-2-carboxylic Acid

This synthetic route leverages the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by an iodide. This classic transformation, the Sandmeyer reaction, provides a reliable method for the introduction of iodine onto the pyridine ring.[1][2] The key intermediates in this pathway are 4-Aminopyridine-2-carboxylic acid and 4-Iodopyridine-2-carboxylic acid.

Key Intermediate 1: 4-Aminopyridine-2-carboxylic Acid

4-Aminopyridine-2-carboxylic acid is a crucial precursor in this pathway, serving as the source of the pyridine-2-carboxylate core and the amino group for the subsequent diazotization.[3][4]

A highly efficient method for the preparation of 4-aminopyridine-2-carboxylic acid involves the catalytic hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (commercially available as Picloram). This reaction proceeds via reductive dehalogenation.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a standard and effective catalyst for the reduction of aryl chlorides.

  • Base: Lithium hydroxide (LiOH) is used to deprotonate the carboxylic acid, enhancing its solubility in the aqueous medium and facilitating the reaction.

  • Hydrogen Pressure: A moderate hydrogen pressure (e.g., 45 PSI) is sufficient to drive the reaction to completion without requiring specialized high-pressure equipment.[5]

  • A thick suspension of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a pressure vessel.

  • The vessel is purged twice with hydrogen gas.

  • The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • The temperature is then raised to 70°C and maintained for 12 hours.

  • After cooling, the suspension is filtered through diatomaceous earth.

  • The filtrate is acidified to a pH of 3 with concentrated HCl, leading to the precipitation of the product.

  • The solid is collected by filtration and dried under high vacuum to yield 4-aminopyridine-2-carboxylic acid.

Parameter Value Reference
Starting Material4-amino-3,5,6-trichloropyridine-2-carboxylic acid[5]
Reagents10% Pd/C, LiOH, H₂[5]
SolventWater[5]
Temperature40°C then 70°C[5]
Pressure45 PSI[5]
Typical Yield~99%[5]
Key Intermediate 2: 4-Iodopyridine-2-carboxylic Acid

This intermediate is generated from 4-aminopyridine-2-carboxylic acid via a Sandmeyer-type reaction.[6] The process involves two key steps: diazotization of the amino group, followed by displacement of the resulting diazonium group with iodide.

The diazotization of primary aromatic amines is a well-established reaction, involving the in-situ generation of nitrous acid from sodium nitrite and a strong acid.[7] The resulting diazonium salt is a versatile intermediate.[8][9] For the introduction of iodine, the diazonium salt is treated with a source of iodide ions, typically potassium iodide. This reaction often does not require a copper catalyst, distinguishing it from the classical Sandmeyer reaction for chlorides and bromides.[10]

Causality of Experimental Choices:

  • Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Therefore, the reaction is typically carried out at 0-5°C.

  • Acidic Medium: A strong acid is required for the in-situ generation of nitrous acid from sodium nitrite.

  • Iodide Source: Potassium iodide is an inexpensive and readily available source of the iodide nucleophile.

  • 4-Aminopyridine-2-carboxylic acid (1.0 eq) is suspended in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.

  • The suspension is cooled to 0-5°C in an ice bath with vigorous stirring.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at this temperature.

  • In a separate flask, a solution of potassium iodide (1.5 eq) in water is prepared and cooled to 0-5°C.

  • The cold diazonium salt solution is added slowly to the potassium iodide solution.

  • The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

  • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with a suitable organic solvent.

  • The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield 4-iodopyridine-2-carboxylic acid.

Parameter Value Reference
Starting Material4-Aminopyridine-2-carboxylic acid[4]
ReagentsNaNO₂, strong acid, KI[7][11]
SolventWater[7]
Temperature0-5°C, then warming[11]
Typical YieldModerate to goodGeneral knowledge
Final Step: Esterification to this compound

The final step in this pathway is the esterification of the carboxylic acid group of 4-iodopyridine-2-carboxylic acid. The Fischer-Speier esterification is a common and effective method for this transformation.[12]

This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid.[13][14][15] The reaction is an equilibrium process, and the use of excess alcohol as the solvent drives the equilibrium towards the formation of the ester.[16]

Causality of Experimental Choices:

  • Excess Methanol: Serves as both a reactant and the solvent, pushing the equilibrium towards the product side.

  • Acid Catalyst: Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • 4-Iodopyridine-2-carboxylic acid (1.0 eq) is suspended in methanol (in large excess).

  • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq) is carefully added.

  • The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification by column chromatography or recrystallization affords pure this compound.

Parameter Value Reference
Starting Material4-Iodopyridine-2-carboxylic acid[6]
ReagentsMethanol, H₂SO₄ (catalytic)[12][13]
SolventMethanol[13]
TemperatureReflux[13]
Typical YieldGood to excellentGeneral knowledge

Synthetic Pathway 2: The Halogen Exchange Approach via Methyl 4-chloropyridine-2-carboxylate

An alternative and convergent route to the target molecule involves the synthesis of a chloro-substituted precursor, followed by a halogen exchange reaction to introduce the desired iodine atom. This pathway can be advantageous if the starting materials are more readily available or if the Sandmeyer reaction proves to be low-yielding or problematic for a particular substrate.

Key Intermediate: Methyl 4-chloropyridine-2-carboxylate

This intermediate serves as the direct precursor to the final product in this pathway.[17] Its synthesis can be achieved from readily available starting materials.

A patented method describes the synthesis of the corresponding acid chloride from pyridine-2-carboxylic acid, which is then esterified.[18] This process involves chlorination at the 4-position and conversion of the carboxylic acid to an acid chloride in a one-pot fashion using thionyl chloride and a bromine catalyst. The resulting unstable acid chloride is then quenched with methanol to form the stable methyl ester.

Causality of Experimental Choices:

  • Thionyl Chloride: Serves as both the chlorinating agent for the pyridine ring and the reagent to convert the carboxylic acid to the acid chloride.

  • Bromine Catalyst: Facilitates the chlorination of the pyridine ring.

  • Methanol Quench: The in-situ generated acid chloride is highly reactive and is immediately converted to the more stable methyl ester upon addition of methanol.

  • Under a nitrogen atmosphere, pyridine-2-carboxylic acid (1.0 eq) is reacted with thionyl chloride (e.g., 5 eq) in the presence of a catalytic amount of bromine (e.g., 0.1 eq).

  • The reaction mixture is heated (e.g., to 85°C) for several hours until the starting material is consumed (monitored by HPLC).

  • The reaction mixture containing the 4-chloropyridine-2-carboxylic acid chloride is carefully and slowly added to an excess of cold methanol.

  • The excess methanol and volatile byproducts are removed under reduced pressure.

  • The crude product, often obtained as the hydrochloride salt, can be purified by recrystallization or used directly in the next step after neutralization.

Parameter Value Reference
Starting MaterialPyridine-2-carboxylic acid[18]
ReagentsThionyl chloride, Bromine (catalyst), Methanol[18]
Temperature~85°C[18]
Typical YieldGood (e.g., ~88% reported in patent example)[18]
Final Step: Halogen Exchange to this compound

The conversion of the 4-chloro substituent to a 4-iodo group is accomplished via a Finkelstein-type reaction.[19][20][21]

While the classic Finkelstein reaction is typically applied to alkyl halides, a variation known as the "aromatic Finkelstein reaction" can be used for aryl halides.[19] This reaction often requires a catalyst, such as copper(I) iodide, to facilitate the nucleophilic aromatic substitution. The reaction is driven by the use of a large excess of the iodide salt.

Causality of Experimental Choices:

  • Iodide Source: Sodium iodide or potassium iodide are commonly used.

  • Catalyst: Copper(I) iodide is often employed to catalyze the halogen exchange on an aromatic ring.

  • Solvent: A high-boiling polar aprotic solvent, such as DMF or DMSO, is typically used to ensure the solubility of the reactants and to allow for heating to drive the reaction.

  • Methyl 4-chloropyridine-2-carboxylate (1.0 eq), sodium iodide (or potassium iodide, e.g., 3-5 eq), and a catalytic amount of copper(I) iodide (e.g., 0.1-0.2 eq) are combined in a suitable high-boiling solvent such as DMF.

  • The mixture is heated to a high temperature (e.g., 120-150°C) for several hours, with the progress of the reaction monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed several times with water to remove the DMF and inorganic salts, then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford pure this compound.

Parameter Value Reference
Starting MaterialMethyl 4-chloropyridine-2-carboxylate[17]
ReagentsNaI or KI, CuI (catalyst)[19]
SolventDMF or DMSO[19]
Temperature120-150°CGeneral knowledge
Typical YieldModerate to goodGeneral knowledge

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Pathway 1: Sandmeyer Approach cluster_1 Pathway 2: Halogen Exchange Approach Picloram Picloram 4-Aminopyridine-2-carboxylic_acid 4-Aminopyridine-2-carboxylic_acid Picloram->4-Aminopyridine-2-carboxylic_acid Catalytic Hydrogenation 4-Iodopyridine-2-carboxylic_acid 4-Iodopyridine-2-carboxylic_acid 4-Aminopyridine-2-carboxylic_acid->4-Iodopyridine-2-carboxylic_acid Sandmeyer Reaction Methyl_4-iodopyridine-2-carboxylate_P1 This compound 4-Iodopyridine-2-carboxylic_acid->Methyl_4-iodopyridine-2-carboxylate_P1 Fischer Esterification Pyridine-2-carboxylic_acid Pyridine-2-carboxylic_acid Methyl_4-chloropyridine-2-carboxylate Methyl_4-chloropyridine-2-carboxylate Pyridine-2-carboxylic_acid->Methyl_4-chloropyridine-2-carboxylate Chlorination/ Esterification Methyl_4-iodopyridine-2-carboxylate_P2 This compound Methyl_4-chloropyridine-2-carboxylate->Methyl_4-iodopyridine-2-carboxylate_P2 Aromatic Finkelstein Reaction

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic pathways. The Sandmeyer approach, commencing from 4-aminopyridine-2-carboxylic acid, offers a classical and reliable route, while the halogen exchange pathway, starting from methyl 4-chloropyridine-2-carboxylate, provides a convergent alternative. The choice between these routes will often depend on the availability and cost of starting materials, as well as the specific capabilities of the laboratory. Both pathways rely on fundamental and well-understood organic transformations, and the key intermediates discussed herein represent critical milestones on the path to this versatile building block. A thorough understanding of the synthesis and handling of these intermediates is essential for any researcher aiming to incorporate this compound into their synthetic programs.

References

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Aries, R. S. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Wikipedia. (2023). Finkelstein reaction. Retrieved from [Link]

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4, 98-107.
  • Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 239-266.
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  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Preuss, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51.
  • Organic Chemistry. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. [Link]

  • Patel, M. R., et al. (2012). An improved process for producing aminopyridines.
  • Daiichi Sankyo Company, Limited. (2017). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 529-533.
  • Ishihara Sangyo Kaisha, Ltd. (2011). Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Andresen, S. M., & Benneche, T. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134.
  • PubChem. (n.d.). Methyl 4-chloropyridine-2-carboxylate--hydrogen chloride (1/1). Retrieved from [Link]

  • Ciba-Geigy AG. (1987). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridine-2-carboxylic-acid derivatives.
  • Kunishima, M., et al. (2001). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Tetrahedron, 57(8), 1551-1558.
  • Druey, J., & Schmidt, P. (1958). 2-methyl-pyridine-4-carboxylic acid derivatives. U.S. Patent No. 2,855,400. Washington, DC: U.S.
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Sources

A Technical Guide to the Biological Activity Screening of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of Methyl 4-iodopyridine-2-carboxylate, a pyridine carboxylic acid derivative with potential therapeutic applications. Recognizing the structural motifs common to pharmacologically active agents, we outline a strategic, multi-tiered screening approach targeting key areas of unmet medical need: oncology, infectious diseases, and enzyme-mediated pathologies. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for each experimental decision. We delve into detailed, field-proven protocols for in vitro cytotoxicity, antimicrobial susceptibility, and enzyme inhibition assays. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility. Visual workflows and data presentation formats are included to facilitate experimental design and interpretation.

Introduction: Unveiling the Potential of a Pyridine Carboxylic Acid Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs for a wide range of conditions, including infections, inflammation, and cancer.[1][2] Its aromatic and electron-deficient nature facilitates critical interactions with biological targets, such as π-π stacking and hydrogen bonding.[1] The addition of a carboxylic acid group, in this case as a methyl ester, introduces polarity and the potential for coordination with metal ions, a feature often exploited in enzyme inhibition.[1]

This compound combines these features with a strategically placed iodine atom. Halogenation can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, and can serve as a handle for further synthetic elaboration.[3] While no specific biological activities for this exact compound are extensively documented in publicly available literature, its structural components suggest a high probability of interaction with various biological systems. This guide, therefore, proposes a logical and efficient screening cascade to elucidate its potential therapeutic value.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₇H₆INO₂[4]
Molecular Weight 263.034 g/mol [4]
Physical Form Solid[4]
CAS Number 380381-28-2[5]

Strategic Screening Rationale: A Multi-Pronged Approach

Given the structural alerts within this compound, a targeted yet broad initial screening is warranted. The workflow is designed to maximize data acquisition from minimal compound quantity, prioritizing assays with high throughput and clear, interpretable endpoints.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Lead Optimization A Anticancer Cytotoxicity D Apoptosis vs. Necrosis A->D B Antimicrobial Activity E MIC/MBC Determination B->E C Enzyme Inhibition F Enzyme Kinetics (IC₅₀) C->F G Structure-Activity Relationship (SAR) D->G E->G F->G compound This compound compound->A compound->B compound->C

Figure 1: Tiered screening workflow for this compound.

2.1 Anticancer Activity: Pyridine derivatives are integral to many chemotherapeutics. Therefore, an initial screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point.[6][7]

2.2 Antimicrobial Activity: The ability of heterocyclic compounds to disrupt microbial growth is well-established.[8] Screening against a representative panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain, will provide a broad assessment of antimicrobial potential.

2.3 Enzyme Inhibition: Enzyme inhibitors are a cornerstone of modern pharmacology.[9][10] A general screen against a common model enzyme, such as a protease or kinase, can indicate a compound's potential to interact with this major class of drug targets. The presence of the carboxylate and pyridine nitrogen suggests the possibility of binding to enzyme active sites.[1]

Experimental Protocols: A Guide to Execution

The following protocols are presented with the Senior Application Scientist's perspective, emphasizing not just the "how" but the "why" to ensure robust and reliable data.

Anticancer Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[7] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow MTT substrate into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT29 - colon) in appropriate media and conditions until they reach ~80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 0 µM) in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old media from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Compound Dilutions A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G

Figure 2: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

Protocol:

  • Microorganism Preparation: Inoculate a loopful of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) into Mueller-Hinton Broth (MHB) or appropriate fungal medium. Incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate broth within a 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the diluted microbial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with only broth and inoculum (no compound).

    • Sterility Control: Wells with only broth (no inoculum or compound).

    • Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance.

Data Presentation: MIC Values

MicroorganismCompound MIC (µg/mL)Control Drug MIC (µg/mL)
S. aureus>1280.5 (Ciprofloxacin)
E. coli640.25 (Ciprofloxacin)
C. albicans>1281 (Fluconazole)
(Hypothetical data for illustration)
General Enzyme Inhibition Screening

This protocol describes a general biochemical assay to detect enzyme inhibition, which can be adapted for various enzyme classes (e.g., proteases, kinases).[14][15] The principle is to measure the rate of a reaction catalyzed by the enzyme in the presence and absence of the test compound.

Protocol:

  • Reagent Preparation:

    • Enzyme: Prepare a working solution of the target enzyme (e.g., Trypsin) in an appropriate assay buffer.

    • Substrate: Prepare a solution of a chromogenic or fluorogenic substrate that produces a detectable signal upon cleavage by the enzyme.

    • Compound: Prepare a dilution series of this compound in the assay buffer.

  • Assay Setup (96-well plate):

    • To test wells, add the assay buffer, the compound solution, and the enzyme solution.

    • To control wells (100% activity), add assay buffer, vehicle (DMSO), and the enzyme solution.

    • To blank wells (0% activity), add assay buffer and substrate, but no enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate_test / Rate_control)) * 100

    • A significant inhibition (e.g., >50% at 10 µM) flags the compound as a potential inhibitor, warranting further investigation to determine the IC₅₀ and mechanism of inhibition.[16]

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological evaluation of this compound. The proposed tiered approach ensures a cost-effective and scientifically rigorous assessment of its potential in oncology, infectious disease, and enzyme-targeted therapies. Positive "hits" from this primary screening cascade would necessitate progression to secondary assays to confirm activity, determine potency (IC₅₀/EC₅₀), and elucidate the mechanism of action. For example, a cytotoxic hit would be followed by assays to distinguish between apoptotic and necrotic cell death.[6] An antimicrobial hit would be further characterized by determining the Minimum Bactericidal Concentration (MBC).[12] Ultimately, these in vitro studies are the crucial first step in the long journey of drug discovery, providing the essential data needed to justify further preclinical development and lead optimization efforts.[17]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Semantic Scholar. [Link]

  • Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. [Link]

  • What is an Inhibition Assay? (n.d.). Biobide Blog. [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (2007). SciELO. [Link]

  • In vitro methods of screening of anticancer agents. (2018). Slideshare. [Link]

  • Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. (n.d.). ResearchGate. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). PubMed Central. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2002). PubMed. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2018). ResearchGate. [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. (n.d.). Chempanda. [Link]

  • Coordination modes of pyridine-carboxylic acid derivatives in samarium(III) complexes. (2006). ScienceDirect. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. (2022). PubMed Central. [Link]

  • Methyl 3-Iodopyridine-4-Carboxylate. (n.d.). Pipzine Chemicals. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022). Arabian Journal of Chemistry. [Link]

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Methyl 4-iodopyridine-2-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 4-Iodopyridine-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the physicochemical properties of the molecule, predict its solubility in a range of common organic solvents, and provide detailed experimental protocols for accurate solubility determination. This document is intended to be a practical resource for scientists working with this compound, enabling them to make informed decisions in their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by the physicochemical properties of the active pharmaceutical ingredient (API). Among these, solubility stands out as a cornerstone of "drug-likeness". Poor solubility can lead to low bioavailability, erratic dosing, and difficulties in formulation, ultimately hindering the development of a promising compound.[1][2] Therefore, a thorough understanding of the solubility of key intermediates and APIs, such as this compound, is not merely an academic exercise but a fundamental necessity for successful drug development.[3]

This compound, with its substituted pyridine core, is a versatile scaffold for the synthesis of a wide array of biologically active molecules. The strategic placement of the iodo group allows for various cross-coupling reactions, making it a valuable starting material. However, to effectively utilize this compound, a clear understanding of its solubility profile is paramount. This guide will provide the foundational knowledge and practical tools to navigate the solubility challenges associated with this important building block.

Physicochemical Properties of this compound

To understand the solubility of a compound, we must first examine its intrinsic properties. The structure of this compound offers several clues to its solubility behavior.

PropertyValueSource
Chemical Formula C₇H₆INO₂[4][5]
Molecular Weight 263.03 g/mol [4][5]
Appearance Light brown to grey solid[5]
Melting Point 70-73 °C[5]
pKa (Predicted) -0.21 ± 0.10[5]

The key structural features influencing solubility are:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces polarity to the molecule. This suggests potential solubility in polar solvents.[6]

  • The Methyl Ester Group: The ester group (-COOCH₃) is also polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.

  • The Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces. While not as impactful as the other functional groups on polarity, it does increase the overall molecular weight and size, which can influence solubility.

Based on these features, we can predict that this compound will exhibit a range of solubilities in different organic solvents, governed by the principle of "like dissolves like".

Predicted Solubility Profile

While experimental data is the gold standard, a predicted solubility profile can provide a valuable starting point for solvent screening. The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, based on their polarity and hydrogen bonding capabilities.

SolventPolarityHydrogen BondingPredicted SolubilityRationale
Non-Polar Solvents
HexaneNon-polarNonePoorThe high polarity of the pyridine and ester groups will have weak interactions with non-polar hexane.
TolueneNon-polar (aromatic)NonePoor to ModerateThe aromatic ring of toluene may have some favorable π-π stacking interactions with the pyridine ring, but overall solubility is expected to be limited.
Polar Aprotic Solvents
Dichloromethane (DCM)PolarNoneGoodDCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.
Tetrahydrofuran (THF)PolarAcceptorGoodTHF is a polar ether that can act as a hydrogen bond acceptor, interacting favorably with the pyridine nitrogen and ester oxygen.
Ethyl AcetatePolarAcceptorGoodSimilar to THF, ethyl acetate is a polar ester that should effectively solvate the compound.
AcetonePolarAcceptorGoodThe ketone group in acetone is a strong hydrogen bond acceptor.
Acetonitrile (MeCN)PolarAcceptorGoodThe nitrile group is polar and can interact with the polar functionalities of the solute.
Dimethylformamide (DMF)Highly PolarAcceptorVery GoodDMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[7]
Dimethyl Sulfoxide (DMSO)Highly PolarAcceptorVery GoodDMSO is another highly polar aprotic solvent with strong solvating capabilities, often used for compounds with poor solubility.[8][9]
Polar Protic Solvents
MethanolPolarDonor & AcceptorGoodMethanol can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with the pyridine nitrogen and ester group.
EthanolPolarDonor & AcceptorGoodSimilar to methanol, ethanol's hydrogen bonding capabilities should lead to good solubility.
IsopropanolPolarDonor & AcceptorModerate to GoodThe bulkier alkyl group of isopropanol may slightly reduce its solvating efficiency compared to methanol and ethanol.
WaterHighly PolarDonor & AcceptorPoorDespite its polarity, the significant non-polar surface area of the iodinated pyridine ring is likely to make it poorly soluble in water.[10]

Experimental Determination of Solubility

While predictions are useful, accurate solubility data must be determined experimentally. The following section outlines a standard protocol for determining the equilibrium solubility of this compound.[11][12]

The Shake-Flask Method: A Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[12] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to a known volume of the selected organic solvent A->B C Seal the vial and place in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) B->C D Agitate for a sufficient time to reach equilibrium (typically 24-48 hours) C->D E Allow the solution to settle D->E F Filter the supernatant through a 0.45 µm filter to remove undissolved solid E->F G Alternatively, centrifuge and carefully collect the supernatant E->G H Prepare a series of dilutions of the clear filtrate F->H G->H I Analyze the concentration using a validated analytical method (e.g., HPLC-UV) H->I J Calculate solubility from the concentration of the saturated solution I->J

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[11]

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points to confirm that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining solid particles.[3] Alternatively, the sample can be centrifuged, and the supernatant carefully collected.

  • Analysis:

    • Prepare a series of dilutions of the clear filtrate with the same solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8] A calibration curve should be prepared using standards of known concentration.

    • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where rapid screening of multiple compounds and solvents is necessary, high-throughput solubility assays can be employed. These methods, often utilizing 96-well plates, can provide kinetic solubility data.[8]

Conceptual Workflow for HTS Solubility

G A Prepare a high-concentration stock solution of the compound in DMSO B Dispense the stock solution into a 96-well plate containing the aqueous/organic solvent A->B C Incubate for a short period (e.g., 1-2 hours) with shaking B->C D Measure the turbidity of the resulting precipitate using nephelometry C->D E Alternatively, filter the plate and analyze the filtrate by UV-Vis spectroscopy C->E F Determine the kinetic solubility D->F E->F

Caption: A simplified workflow for high-throughput kinetic solubility screening.

While HTS methods are faster, they typically provide kinetic solubility, which may differ from the thermodynamic (equilibrium) solubility obtained from the shake-flask method.[3]

Factors Influencing Solubility and Solvent Selection

The choice of solvent is a critical decision in any chemical process.[1][7] For this compound, several factors should be considered:

  • Safety, Health, and Environment (SHE): The toxicity, flammability, and environmental impact of a solvent are of utmost importance. Solvent selection guides, such as those developed by major pharmaceutical companies and the ACS Green Chemistry Institute, provide valuable rankings of solvents based on their SHE profiles.[9][13]

  • Downstream Processing: The boiling point and volatility of the solvent will affect its ease of removal during workup and purification. Solvents with lower boiling points are generally easier to remove by rotary evaporation.

  • Reaction Compatibility: The chosen solvent must be inert under the planned reaction conditions. For example, protic solvents like methanol may not be suitable for reactions involving highly reactive organometallic reagents.

  • Crystallization: If the goal is to crystallize the product, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal.

Conclusion

A comprehensive understanding of the solubility of this compound is essential for its effective use in research and drug development. This guide has provided a theoretical framework for predicting its solubility based on its physicochemical properties and has outlined a robust experimental protocol for its accurate determination. By applying these principles and methodologies, researchers can optimize their experimental conditions, streamline their workflows, and ultimately accelerate the pace of their scientific discoveries.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • CymitQuimica. This compound.
  • Slideshare. solubility experimental methods.pptx.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Unknown Source. What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • ResearchGate. (2012, June 5). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice.
  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Sanofi. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • ChemicalBook. This compound CAS#: 380381-28-2.
  • DergiPark. (2021, May 24). Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids.
  • ACS Omega. (2020, May 26). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform.

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Navigating the Synthesis Landscape: A Technical Guide to the Hazards and Safe Handling of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Underlying Risk of a Versatile Building Block

Methyl 4-iodopyridine-2-carboxylate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of the iodo-substituent at the 4-position and the methyl ester at the 2-position of the pyridine ring offers strategic handles for a variety of cross-coupling reactions and further functionalization. This versatility, however, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks in a laboratory setting. This guide provides an in-depth analysis of the hazards associated with this compound and detailed safety precautions for its handling, storage, and disposal.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data, this compound is associated with the following hazards:

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

These classifications are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The pyridine core, common in many biologically active molecules, can exhibit toxicity, and the presence of the iodine atom can influence its reactivity and toxicological profile.

Toxicological Profile by Structural Analogy

While specific toxicological data for this compound is not extensively available, an examination of structurally similar compounds provides valuable insights into its potential health effects. For instance, 4-iodopyridine is also classified as harmful if swallowed and causes skin and serious eye irritation[2]. Similarly, other functionalized pyridines often exhibit irritant properties and may have effects on the central nervous system with prolonged or repeated exposure.

Section 2: Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure to this compound. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Nitrile or neoprene gloves are recommended. It is crucial to check the glove manufacturer's breakthrough time for pyridine-based compounds. Double-gloving is a best practice, especially during procedures with a high risk of contamination.[3]

  • Body Protection: A standard laboratory coat is required. For larger scale work or when there is a significant risk of splashing, a chemically resistant apron or suit should be utilized.

  • Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust particles[3][4]. If a fume hood is not available or during a large-scale spill, a respirator with an appropriate organic vapor cartridge and particulate filter should be used.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4].

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored[5]. Wash hands thoroughly after handling.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) may be necessary.

Storage
  • Container: Store in a tightly closed, properly labeled container[3].

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[4].

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

Fire Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen iodide may be generated[5].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as outlined in Section 2. Ensure adequate ventilation.

  • Containment and Cleanup: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a larger spill, use an absorbent material like sand or vermiculite to contain the spill, then collect it into a sealed container for disposal[4]. Do not let the chemical enter drains[5].

Section 5: Waste Disposal

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.

  • Chemical Waste: This compound should be disposed of as hazardous chemical waste. It should not be poured down the drain.

  • Iodinated Waste: Iodinated organic compounds may require specific disposal procedures. It is advisable to consult with your institution's environmental health and safety (EHS) department for guidance on proper disposal protocols[6]. Some facilities may have programs for the recovery and recycling of iodine from waste streams[7].

  • Contaminated Materials: Any materials used to clean up a spill (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container and disposed of as hazardous waste.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 380381-28-2[8][9]
Molecular Formula C₇H₆INO₂[9]
Molecular Weight 263.03 g/mol [9]
Appearance Solid[10]
Melting Point 70-73 °C[9]
Boiling Point 327.6 ± 27.0 °C at 760 mmHg[9]
Flash Point 151.9 ± 23.7 °C[9]
Density 1.8 ± 0.1 g/cm³[9]

Experimental Protocols Visualization

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Equipment prep_fume_hood->prep_materials weighing Weigh Solid in Fume Hood prep_materials->weighing transfer Transfer to Reaction Vessel weighing->transfer reaction Conduct Reaction in Fume Hood transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

Emergency First Aid Decision Tree

Emergency_First_Aid cluster_exposure_type Type of Exposure cluster_actions Immediate Actions start Exposure Event eye_contact Eye Contact start->eye_contact skin_contact Skin Contact start->skin_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush_eyes Flush with Water for 15 min eye_contact->flush_eyes wash_skin Wash with Soap & Water for 15 min skin_contact->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Give Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision tree for immediate first aid actions following an exposure event.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • J.T.Baker. (2011, August 29). Material Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Shanghai Kehua Bio-engineering Co., Ltd. (n.d.). |380381-28-2|C7H6INO2|MFCD08235100|. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004, April). Toxicological Profile for Iodine. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business. Retrieved from [Link]

  • WordPress. (n.d.). Safety Issues with Pyridine Ring Construction. Retrieved from [Link]

  • AABlocks. (n.d.). CAS NO. 380381-28-2 | Methyl 4-iodopicolinate. Retrieved from [Link]

  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]

  • Reddit. (2021, June 4). How to store / dispose of Iodine crystals?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-iodopyridine-2-carboxylate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Building Block in Modern Chemistry

Methyl 4-iodopyridine-2-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its strategic placement of an iodo group, a versatile handle for cross-coupling reactions, and a methyl ester functionality on the pyridine scaffold makes it a highly sought-after intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of this pivotal molecule, from its historical synthetic roots to its contemporary applications in the relentless pursuit of novel therapeutics. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties, synthesis, and reactivity is paramount for innovation.

Physicochemical Properties and Spectroscopic Characterization

A comprehensive understanding of a molecule begins with its fundamental properties. This compound is a solid at room temperature, typically appearing as a light brown to grey solid[1]. Its core characteristics are summarized in the table below.

PropertyValueSource
Chemical Formula C₇H₆INO₂[2][3]
Molecular Weight 263.03 g/mol [2]
CAS Number 380381-28-2[2][3]
Melting Point 70-73 °C[1]
Boiling Point 327.6±27.0 °C (Predicted)[1]
Density 1.844±0.06 g/cm³ (Predicted)[1]
pKa -0.21±0.10 (Predicted)[1]
Appearance Light brown to grey solid[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons on the pyridine ring and the methyl ester. A representative ¹H NMR spectrum in CDCl₃ shows the following key shifts:

  • δ 8.49 (d, J=1.5 Hz, 1H): This signal corresponds to the proton at the 6-position of the pyridine ring.

  • δ 8.37 (d, J=5.4 Hz, 1H): This doublet is assigned to the proton at the 5-position.

  • δ 7.85 (dd, J=1.6, 5.2 Hz, 1H): This doublet of doublets represents the proton at the 3-position.

  • δ 4.00 (s, 3H): This singlet is characteristic of the methyl ester protons[1].

The Journey of Synthesis: From Classical Methods to Modern Approaches

The synthesis of this compound has evolved, reflecting the broader advancements in synthetic organic chemistry. While a singular "discovery" paper is not easily identifiable, its preparation can be understood through the development of methods for synthesizing halogenated pyridine carboxylic acids.

A Foundational Multi-Step Synthesis from Picolinic Acid

A well-documented and logical synthetic pathway commences with the readily available starting material, picolinic acid. This multi-step approach highlights classical transformations in heterocyclic chemistry.

Experimental Protocol:

Step 1: Synthesis of 4-Chloromethylpicolinate Hydrochloride

  • To picolinic acid, add thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 72 °C.

  • After the reaction is complete, treat the resulting mixture with a solution of methanol in toluene at 40 °C to yield 4-chloromethylpicolinate hydrochloride[4].

Causality: The use of thionyl chloride with catalytic DMF is a standard and efficient method for converting a carboxylic acid to an acid chloride, which is then esterified in situ with methanol. The chlorination at the 4-position is a known reaction for activated pyridine rings under these conditions.

Step 2: Conversion to 4-Iodopicolinic Acid

  • Treat the 4-chloromethylpicolinate hydrochloride from the previous step with hydriodic acid (HI) and hypophosphorous acid (H₃PO₂).

  • Heat the reaction mixture at 107 °C for 6 hours.

  • Isolation of the product yields 4-iodopicolinic acid as a yellow solid[4].

Causality: This step involves a Finkelstein-type reaction where the chloride is displaced by iodide. Hypophosphorous acid is often used as a reducing agent to prevent the formation of I₂ from HI.

Step 3: Esterification to this compound

  • Dissolve 4-iodopicolinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture overnight.

  • Purify the residue after solvent evaporation, typically by chromatography, to afford this compound[1].

Causality: This is a classic Fischer esterification reaction, where a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

Workflow Diagram:

Synthesis_from_Picolinic_Acid Picolinic_Acid Picolinic Acid Chloromethylpicolinate 4-Chloromethylpicolinate Hydrochloride Picolinic_Acid->Chloromethylpicolinate Step 1 Step1_reagents SOCl₂, DMF Methanol/Toluene Iodopicolinic_Acid 4-Iodopicolinic Acid Chloromethylpicolinate->Iodopicolinic_Acid Step 2 Step2_reagents HI, H₃PO₂ Final_Product This compound Iodopicolinic_Acid->Final_Product Step 3 Step3_reagents Methanol, H₂SO₄ (cat.)

Caption: Multi-step synthesis from picolinic acid.

The Sandmeyer Reaction: A Classic Approach for Aryl Iodide Synthesis

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via diazonium salts[5][6]. This method presents a viable alternative for the synthesis of this compound, starting from 4-aminopyridine-2-carboxylic acid.

Conceptual Workflow:

Step 1: Diazotization of 4-Aminopyridine-2-carboxylic Acid

  • Dissolve 4-aminopyridine-2-carboxylic acid in an acidic medium (e.g., hydrochloric or sulfuric acid) at low temperature (0-5 °C).

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.

Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and acid) forms a diazonium salt, which is a versatile intermediate. Low temperatures are crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Iodination via Sandmeyer-type Reaction

  • Introduce a solution of potassium iodide (KI) or a copper(I) iodide (CuI) catalyst to the diazonium salt solution.

  • The diazonium group is replaced by an iodo group, with the evolution of nitrogen gas, to yield 4-iodopyridine-2-carboxylic acid.

Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, often catalyzed by copper(I) salts[5][6]. In the case of iodination, the reaction can often proceed without a copper catalyst by simply using a source of iodide ions.

Step 3: Esterification

  • The resulting 4-iodopyridine-2-carboxylic acid is then esterified with methanol, typically under acidic conditions as described in the previous section, to yield the final product.

Logical Relationship Diagram:

Sandmeyer_Reaction_Workflow Start 4-Aminopyridine-2-carboxylic Acid Diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) Start->Diazotization Diazonium_Salt Pyridinediazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI or CuI) Diazonium_Salt->Iodination Iodopicolinic_Acid 4-Iodopyridine-2-carboxylic Acid Iodination->Iodopicolinic_Acid Esterification Esterification (Methanol, H⁺) Iodopicolinic_Acid->Esterification Final_Product This compound Esterification->Final_Product

Sources

Theoretical studies on Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

**A Theoretical and

Computational Guide to Methyl 4-iodopyridine-2-carboxylate: Structure, Spectroscopy, and Reactivity**

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its strategic importance stems from the versatile reactivity of the pyridine scaffold, further enhanced by the presence of an iodo group, which is an excellent participant in cross-coupling reactions, and a methyl ester group that allows for further derivatization.[3][4] This technical guide provides an in-depth theoretical analysis of this compound, leveraging quantum computational methods to elucidate its structural, electronic, spectroscopic, and reactive properties. By bridging theoretical calculations with experimental data, this document aims to equip researchers, scientists, and drug development professionals with a predictive understanding of this molecule's behavior, thereby accelerating its application in novel synthetic endeavors.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in drug discovery, present in a vast number of therapeutic agents due to their ability to engage in critical biological interactions.[5] The pyridine ring system offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. Functionalization of the pyridine ring allows medicinal chemists to precisely modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and electronic character, to optimize pharmacokinetic and pharmacodynamic profiles.[1]

This compound (C7H6INO2, MW: 263.03 g/mol ) is a particularly valuable intermediate.[6][7] The iodine atom at the 4-position serves as a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.[8][9] The methyl ester at the 2-position provides a site for amide bond formation or further synthetic transformations. This guide delves into the theoretical underpinnings that govern the molecule's properties, providing a computational framework for predicting its behavior.

Theoretical Methodology: The Computational Microscope

To ensure the reliability of theoretical predictions, it is imperative to employ a robust computational methodology. The insights presented in this guide are based on Density Functional Theory (DFT), a quantum mechanical method that provides a favorable balance between accuracy and computational cost for molecules of this size.

Computational Protocol

A standardized protocol is essential for reproducible and comparable results. The following workflow outlines the steps for a comprehensive theoretical analysis of this compound.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (e.g., from SMILES or CAS: 380381-28-2) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Vibrational Frequency Analysis (Confirm Minimum Energy State) B->C Optimized Structure D 4. Property Calculations (HOMO-LUMO, MEP, NMR, etc.) C->D Verified Structure (No imaginary frequencies) E 5. Data Analysis & Visualization (Comparison with Experimental Data) D->E Calculated Properties

Figure 1: A generalized workflow for the theoretical analysis of a molecule using DFT.

Level of Theory

The choice of the functional and basis set is critical for accuracy. For halopyridine systems, the B3LYP functional combined with the 6-311++G(d,p) basis set has been shown to provide reliable results for geometry, vibrational frequencies, and electronic properties.[10][11] This level of theory accounts for electron correlation and includes polarization and diffuse functions, which are important for accurately describing systems with heteroatoms and potential non-covalent interactions.

Molecular Structure and Electronic Properties

The foundational aspect of understanding a molecule's chemistry is its three-dimensional structure and the distribution of electrons within it.

Optimized Molecular Geometry

Geometry optimization calculations predict the most stable arrangement of atoms in the molecule (the ground state). Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be benchmarked against experimental data from X-ray crystallography if available.

Table 1: Predicted vs. Experimental Structural Parameters (Note: As specific experimental crystallographic data for this exact molecule is not readily available in the search results, this table serves as a template for comparison when such data is obtained.)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (X-ray)
Bond Length (Å)C4–I~2.10 ÅNot Available
Bond Length (Å)C2–C(O)~1.51 ÅNot Available
Bond Length (Å)N1–C2~1.34 ÅNot Available
Bond Angle (°)I–C4–C3~119.5°Not Available
Dihedral Angle (°)C3–C2–C(O)–O~180.0° (planar)Not Available
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

  • HOMO: The HOMO is typically localized over the pyridine ring and the iodine atom, indicating these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is predominantly distributed over the pyridine ring and the carbonyl group of the ester, suggesting these are the sites susceptible to nucleophilic attack.

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap implies higher reactivity. DFT calculations can predict this energy gap, which helps in comparing the reactivity of different pyridine derivatives. Quantum computational studies on similar pyridine derivatives have used the B3LYP/6-311G++(d,p) level of theory to investigate these parameters.[10][12]

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual tool to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

  • Red Regions (Negative Potential): These are electron-rich areas, primarily located around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. These sites are prone to electrophilic attack.

  • Blue Regions (Positive Potential): These are electron-poor areas, typically found around the hydrogen atoms and near the iodine atom, indicating susceptibility to nucleophilic interaction. MEP analysis is a standard tool in computational chemistry to evaluate reactive sites for electrophilic and nucleophilic attacks.[11][13]

Spectroscopic Analysis: Bridging Theory and Experiment

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for validation. This process is crucial for confirming the identity and structure of a synthesized compound.

Vibrational Spectroscopy (FT-IR)

Frequency calculations not only confirm that the optimized geometry is a true energy minimum but also predict the infrared (IR) spectrum. Key vibrational modes can be assigned to specific functional groups.

Table 2: Key Calculated Vibrational Frequencies

Vibrational ModeFunctional GroupCalculated Wavenumber (cm⁻¹) (Scaled)Experimental Wavenumber (cm⁻¹)
C=O StretchEster Carbonyl~1720 - 1740Typically ~1725 cm⁻¹[14]
C=N/C=C StretchPyridine Ring~1550 - 1600Typically ~1580, 1470 cm⁻¹[15]
C–I StretchIodo Group~500 - 600Not readily available
C–O StretchEster~1200 - 1300Typically ~1250 cm⁻¹

Note: Calculated frequencies are often systematically overestimated and require a scaling factor (e.g., ~0.96 for B3LYP) for better agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). Comparing calculated ¹H and ¹³C NMR spectra with experimental data is a powerful method for structure elucidation.

  • ¹H NMR: Experimental data for this compound shows characteristic peaks for the pyridine ring protons and the methyl ester protons.[7] For instance, the proton at the C5 position is typically shifted downfield due to the influence of the adjacent nitrogen and ester group.

  • ¹³C NMR: The carbon atoms of the pyridine ring, the carbonyl carbon, and the methyl carbon will have distinct chemical shifts that can be predicted and compared.[16] DFT calculations have been shown to be compatible with experimental NMR results for similar heterocyclic systems.[17]

Chemical Reactivity: A Predictive Approach

The true power of theoretical studies lies in their ability to predict and explain chemical reactivity, guiding synthetic strategy.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal substrate for Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming C-C bonds.[8] The reaction involves a palladium catalyst, a base, and an organoboron reagent.[18]

The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[18][19]

G cluster_legend Legend A Pd(0)L2 B Oxidative Addition A->B C R-Pd(II)-I L2 B->C R-I (Substrate) D Transmetalation (R'-B(OH)2, Base) C->D E R-Pd(II)-R' L2 D->E [I-Pd(II)-I]⁻ + R'-B(OH)3⁻ F Reductive Elimination E->F F->A R-R' (Product) R R = 4-(methoxycarbonyl)pyridin-2-yl R_prime R' = Aryl, Vinyl, etc.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Theoretical insights into this process:

  • Oxidative Addition: This is often the rate-determining step. The C4-I bond is the site of reaction. DFT calculations can model the transition state for the insertion of the Pd(0) catalyst into this bond. The electronic properties of the pyridine ring, influenced by the electron-withdrawing ester group, facilitate this step.

  • Transmetalation: The base activates the organoboron species, which then transfers its organic group (R') to the palladium center, displacing the iodide.[4]

  • Reductive Elimination: The two organic fragments (R and R') couple and are released from the palladium center, regenerating the Pd(0) catalyst.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intricate properties of this compound. By employing DFT calculations, researchers can gain predictive insights into molecular geometry, electronic structure, spectroscopic signatures, and chemical reactivity. This knowledge is paramount for designing efficient synthetic routes, predicting reaction outcomes, and accelerating the development of novel pharmaceuticals and advanced materials. The synergy between computational prediction and experimental validation represents a powerful paradigm in modern chemical science, enabling more rational and targeted molecular design.

References

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Iodine(i) complexes incorporating sterically bulky 2-substituted pyridines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. (2023). MDPI. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Available at: [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. ACS Publications. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Available at: [Link]

  • Orientation in Pyridine—Iodine Complexes. (2013). ResearchGate. Available at: [Link]

  • Methyl 3-Iodopyridine-4-Carboxylate. Pipzine Chemicals. Available at: [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. Available at: [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. Available at: [Link]

  • Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor. Google Patents.
  • DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2017). ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, DFT calculations, and molecular docking of N- (4- bromophenyl) pyridine-2-carboxamide palladium(II) complexes. (2025). ResearchGate. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2005). ResearchGate. Available at: [Link]

  • Methyl 2-acetylpyridine-4-carboxylate: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]

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Methodological & Application

Application Note: Robust Synthesis of 4-Arylpyridine-2-Carboxylates via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials. The targeted synthesis of 4-arylpyridines, in particular, allows for the exploration of vast chemical space, enabling the fine-tuning of molecular properties crucial for drug efficacy and material performance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds, celebrated for its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]

This application note provides a comprehensive guide and a field-proven protocol for the Suzuki-Miyaura coupling of Methyl 4-iodopyridine-2-carboxylate . This substrate is an attractive building block as it is an electron-deficient heteroaromatic halide, which generally exhibits high reactivity in the oxidative addition step of the catalytic cycle.[3] The ester functionality at the 2-position offers a valuable handle for further synthetic transformations, making the resulting 4-arylpyridine-2-carboxylate products highly valuable intermediates in drug discovery programs.

Mechanistic Core: The Palladium Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a well-defined catalytic cycle revolving around a palladium catalyst.[2][3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate. The reactivity of the halide is crucial, with the C-I bond being significantly weaker and more reactive than C-Br or C-Cl bonds, making iodopyridines excellent substrates.[3]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron species (an arylboronic acid or ester) to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[5] This "ate" complex then readily exchanges its aryl group with the halide on the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate. The two organic partners couple to form the new C-C bond of the biaryl product, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (this compound) pd_intermediate Ar-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_intermediate dummy1 pd_intermediate->dummy1 transmetalation Transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' (Diaryl Complex) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination Ar-Ar' (Product) dummy2 reductive_elimination->dummy2 dummy1->transmetalation Ar'-B(OR)₂ (Arylboronic Acid/Ester) + Base dummy2->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights: Key Parameter Selection

The success of the Suzuki-Miyaura coupling, especially with heteroaromatic substrates, hinges on the judicious selection of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand: While numerous palladium sources can be used, pre-catalysts like Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) are often preferred due to their air stability and reliability. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that promotes both the oxidative addition and reductive elimination steps and is effective for a broad range of substrates, including challenging heteroaromatics.[1]

  • Base: The base plays a critical role in the transmetalation step.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed. K₂CO₃ is a cost-effective and generally effective choice. The presence of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.

  • Solvent System: A mixture of an organic solvent and water is typical. Toluene or 1,4-dioxane are excellent choices for dissolving the organic reagents, while the aqueous phase facilitates the action of the inorganic base.[1] A degassed solvent system is crucial as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Boron Source: While arylboronic acids are common, their corresponding pinacol esters (Ar-B(pin)) are often favored due to their enhanced stability, which can mitigate side reactions like protodeboronation, a common issue with electron-deficient heteroarylboronic acids.[6]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the Suzuki-Miyaura coupling of 4-iodopyridine.[1] It provides a robust starting point for the coupling of this compound with a variety of arylboronic acids or their pinacol esters.

Reaction Scheme:

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or Arylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene, anhydrous

  • Water, deionized

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 277 mg), the arylboronic acid derivative (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Through the septum, add anhydrous toluene (6 mL) followed by deionized water (2 mL) via syringe.

  • Degassing (Optional but Recommended): For robust results, sparge the reaction mixture with a gentle stream of Argon for 10-15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl 4-arylpyridine-2-carboxylate.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Data Summary and Expected Outcomes

The following table summarizes the key reaction parameters and provides expected outcomes based on couplings of similar substrates. Yields are typically good to excellent, but may vary depending on the electronic and steric properties of the specific arylboronic acid used.

ParameterRecommended ConditionRationale / Expert Insight
Aryl Halide This compoundHighly reactive C-I bond; ester at C2 for further functionalization.
Boronic Reagent Arylboronic acid or pinacol ester (1.2 eq)Excess ensures complete consumption of the limiting iodopyridine. Pinacol esters offer greater stability.[6]
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)Air-stable, reliable pre-catalyst for heteroaromatic couplings.[1]
Base K₂CO₃ (2.0 eq)Effective and economical base for activating the boronic acid.[1]
Solvent Toluene / H₂O (3:1 v/v)Biphasic system dissolves all components and facilitates the reaction.[1]
Temperature 80 - 90 °CProvides sufficient thermal energy without promoting significant side reactions like protodeboronation.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidative degradation of the Pd(0) catalyst.
Expected Yield 75 - 95%Dependent on the specific arylboronic acid used. Electron-rich and sterically unhindered partners generally give higher yields.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use fresh, high-quality catalyst.
Insufficient base activationUse anhydrous base or consider a stronger base like Cs₂CO₃. Ensure adequate water is present to solubilize K₂CO₃.
Protodeboronation Unstable boronic acid; prolonged heatingUse the corresponding pinacol ester. Reduce reaction time by carefully monitoring completion.
Homocoupling (Biaryl) Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Dehalogenation Side reaction pathwayOptimize temperature and reaction time; screen different phosphine ligands if the problem persists.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable method for the synthesis of Methyl 4-arylpyridine-2-carboxylates from this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters as outlined in this guide, researchers can consistently achieve high yields of these valuable synthetic intermediates. The provided protocol serves as a validated starting point, enabling rapid access to a diverse library of substituted pyridines for applications in drug discovery and materials science.

References

  • Miyake, Y., et al. (2024). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Qu, C., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Mao, J., et al. (2009). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Advanced Synthesis & Catalysis, 351(4), 635-641. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

Sources

Application Note: Sonogashira Coupling of Methyl 4-iodopyridine-2-carboxylate with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Alkynylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of an alkynyl moiety via C(sp²)–C(sp) bond formation unlocks access to a vast chemical space, yielding compounds with applications ranging from pharmaceuticals to organic electronics.[1][2] The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as one of the most robust and versatile methods for achieving this transformation.[3][4] It is prized for its mild reaction conditions and tolerance of a wide array of functional groups.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of Methyl 4-iodopyridine-2-carboxylate. This specific substrate is a valuable building block, and its successful functionalization is key to synthesizing novel molecular entities. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, and offer a thorough troubleshooting guide to ensure reproducible and high-yielding results.

The Dual Catalytic Cycle: A Mechanistic Overview

The power of the Sonogashira coupling lies in the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] While the mechanism is complex and still a subject of study, the generally accepted pathway provides a strong predictive framework for optimizing reaction conditions.[5][8]

The reaction typically requires a palladium(0) catalyst, a copper(I) salt co-catalyst, and an amine base.[9] The palladium catalyst orchestrates the C-C bond formation, while the copper co-catalyst activates the terminal alkyne.[3][10]

Sonogashira_Mechanism Dual Catalytic Cycle of the Sonogashira Reaction cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Active Pd(0)L₂ OxAdd Oxidative Addition Intermediate [Ar-Pd(II)L₂-I] Pd0->OxAdd Ar-I Transmetal Transmetalation Intermediate [Ar-Pd(II)L₂-C≡CR] OxAdd->Transmetal from Cu Cycle Product Coupled Product Ar-C≡CR Transmetal->Product Reductive Elimination CuI Cu(I)I Transmetal->CuI + Pd-I Product->Pd0 Catalyst Regeneration PiComplex π-Alkyne Complex CuI->PiComplex R-C≡C-H CuAcetylide Copper(I) Acetylide [Cu-C≡CR] PiComplex->CuAcetylide Base (-H⁺) CuAcetylide->Transmetal To Pd Cycle ArI Methyl 4-iodopyridine- 2-carboxylate Alkyne Terminal Alkyne R-C≡C-H

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Causality Behind the Cycles:

  • Palladium Cycle : The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the this compound.[3] This is typically the rate-limiting step. The reactivity order for the halide is I > Br > Cl, making our iodo-substrate highly reactive.

  • Copper Cycle : Concurrently, the copper(I) iodide reacts with the terminal alkyne to form a π-alkyne complex.[5] The amine base then deprotonates the alkyne, generating a copper(I) acetylide species.[3] This acetylide is the key nucleophile.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the palladium(II) center, regenerating the copper(I) halide.[7]

  • Reductive Elimination : The final step is the reductive elimination from the palladium(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Key Experimental Parameters and Optimization

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. The pyridine nitrogen in our substrate can potentially coordinate to the palladium center, making thoughtful optimization crucial.

ParameterCommon ChoicesRationale and Field Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ.[3] For electron-deficient heterocycles like pyridines, using pre-formed catalysts or combinations like Pd₂(dba)₃ with specific ligands can offer better control and reactivity.
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst for activating the alkyne. Crucial Note: Its presence necessitates a strictly inert atmosphere (N₂ or Ar) to prevent the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[11]
Ligand Triphenylphosphine (PPh₃)PPh₃ is standard, but for challenging substrates, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[1]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA)The base neutralizes the HI formed during the reaction. Amine bases can also act as solvents and ligands. For sensitive substrates, a hindered base like DIPEA can be advantageous.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or neat amineThe choice of solvent impacts reagent solubility and reaction rate. DMF is often a good choice for less reactive partners due to its high polarity and boiling point.[12] Anhydrous and degassed solvents are essential for optimal results.[11]
Temperature Room Temperature to 80 °CThe high reactivity of aryl iodides often allows the reaction to proceed at room temperature or with gentle heating (40-65 °C).[3][12] Monitoring by TLC is key to avoid thermal decomposition of the product.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with Phenylacetylene.

Reagents & Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound263.031.01.0
Phenylacetylene102.131.21.2
PdCl₂(PPh₃)₂701.900.030.03 (3 mol%)
Copper(I) Iodide (CuI)190.450.050.05 (5 mol%)
Triethylamine (Et₃N)101.193.03.0
Anhydrous, Degassed THF-10 mL-

Workflow Diagram:

Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Substrate, Catalysts, Base) A->B C 3. Alkyne Addition (via Syringe) B->C D 4. Reaction (Stir at 45°C) C->D E 5. Monitoring (TLC) D->E E->D Incomplete F 6. Workup (Quench, Extract) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Inert Atmosphere Setup : To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Degassing : Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition : Using a syringe, add anhydrous, degassed THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol). Stir the mixture at room temperature for 10 minutes until the solids dissolve, resulting in a yellowish suspension.

  • Alkyne Addition : Slowly add phenylacetylene (0.13 mL, 1.2 mmol) to the stirring mixture via syringe.

  • Reaction Execution : Place the flask in a preheated oil bath at 45 °C.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) every 30-60 minutes, using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Workup : Once the starting material is consumed, cool the flask to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product, Methyl 4-(phenylethynyl)pyridine-2-carboxylate.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.[12][13]

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality reagents/solvents.1. Use a fresh batch of palladium catalyst and CuI. Consider a more active ligand system if the issue persists.[13] 2. Ensure all solvents are thoroughly degassed and the system is properly purged with N₂/Ar. 3. Use anhydrous grade solvents and distill the amine base if necessary.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction. 2. High concentration of copper co-catalyst.1. This is the most common cause.[11] Improve inert atmosphere techniques (degas solvents via freeze-pump-thaw cycles, ensure leak-proof setup). 2. Reduce CuI loading to 1-2 mol%. As a last resort, switch to a copper-free Sonogashira protocol.[6]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Reaction time is excessively long.1. Lower the reaction temperature. Many iodopyridines will couple efficiently at room temperature, albeit more slowly. 2. Monitor the reaction closely by TLC and work up immediately upon completion.
Multiple Unidentified Byproducts 1. Competing side reactions. 2. Impurities in the starting alkyne.1. Lower the temperature and catalyst loading. 2. Purify the terminal alkyne by distillation or chromatography before use.

Conclusion

The Sonogashira coupling is an exceptionally effective method for the synthesis of 4-alkynyl-pyridine-2-carboxylates. By understanding the underlying mechanism and carefully controlling key experimental parameters—particularly the exclusion of oxygen—researchers can reliably and efficiently access these valuable compounds. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful application of this reaction in diverse research and development settings.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2021). The Sonogashira coupling reaction mechanism. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Springer. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ResearchGate. (2014). Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. [Link]

  • NIH National Center for Biotechnology Information. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

Sources

Application Notes and Protocols for the Heck Coupling of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Pyridine Scaffolds and the Heck Reaction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in drug design. The development of efficient and versatile methods for the functionalization of the pyridine ring is therefore a critical endeavor in the synthesis of novel drug candidates. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful tool for C-C bond formation.[1][2] This reaction's tolerance of a wide range of functional groups and its reliability have cemented its role in both academic research and industrial-scale synthesis.[3][4]

This guide provides a detailed examination of the Heck coupling reaction as applied to a specific, highly functionalized substrate: Methyl 4-iodopyridine-2-carboxylate . This molecule presents a unique set of electronic and steric characteristics that necessitate careful consideration in protocol design. As an electron-deficient heterocyclic halide, its reactivity in the Heck catalytic cycle is influenced by the presence of the electron-withdrawing ester group. This document will elucidate the mechanistic underpinnings, provide field-tested protocols, and offer expert insights to enable researchers to successfully employ this reaction in their synthetic campaigns.

Understanding the Substrate: this compound

This compound is a bifunctional molecule with key features that influence its reactivity in Heck coupling:

  • The Iodo Group: The carbon-iodine bond is the most reactive of the halogens in the oxidative addition step of the Heck reaction, allowing for milder reaction conditions compared to bromides or chlorides.

  • Electron-Deficient Pyridine Ring: The nitrogen atom and the methyl carboxylate group at the 2-position withdraw electron density from the pyridine ring. This electronic deficit can impact the rate of oxidative addition to the Pd(0) catalyst.

  • Steric Hindrance: The ester group at the 2-position may exert some steric influence on the adjacent pyridine nitrogen's coordination to the palladium center, although the reaction site is at the remote 4-position.

These features demand a carefully optimized protocol to ensure high yields and selectivity.

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds via a catalytic cycle involving palladium in the 0 and +2 oxidation states.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Catalytic Cycle of the Heck Reaction

Heck_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-I AlkeneCoord Alkene Coordination Complex OxAdd->AlkeneCoord + Alkene MigratoryInsert Migratory Insertion Intermediate AlkeneCoord->MigratoryInsert Syn-addition BetaHydride β-Hydride Elimination MigratoryInsert->BetaHydride Forms C-C bond ProductRelease Product Release BetaHydride->ProductRelease - Product Regen Catalyst Regeneration ProductRelease->Regen [HPd(II)X]L₂ Regen->Pd0 + Base - HB-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step typically proceeds to give the trans isomer due to steric considerations.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst.

Recommended Protocol: Heck Coupling of this compound with Styrene

This protocol is designed as a robust starting point for the Heck coupling of this compound with a representative alkene, styrene.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound263.031.01.0
Styrene104.151.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
Triphenylphosphine (PPh₃)262.290.040.04
Triethylamine (Et₃N)101.192.02.0
N,N-Dimethylformamide (DMF), anhydrous73.09--
Experimental Workflow

Heck_Workflow start Start setup Reaction Setup: - Add reagents to flask - Purge with N₂/Ar start->setup reaction Reaction: - Heat to 80-100 °C - Stir for 4-12 h setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification analysis Characterization: - ¹H NMR, ¹³C NMR, MS purification->analysis end End analysis->end

Sources

Application Notes and Protocols: Methyl 4-iodopyridine-2-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents and natural products.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve the aqueous solubility of drug candidates make it an invaluable component in drug design.[1] The strategic functionalization of the pyridine nucleus allows medicinal chemists to meticulously modulate the physicochemical and pharmacological properties of a molecule, including its potency, selectivity, and ADME profile.[3]

Methyl 4-iodopyridine-2-carboxylate emerges as a particularly powerful and versatile building block for this purpose. This trifunctional reagent offers a unique combination of features:

  • An electron-deficient pyridine ring , which influences the molecule's overall electronic character and potential interactions with biological targets.

  • A methyl ester at the 2-position , providing a handle for further modifications such as amidation or hydrolysis.

  • A highly reactive iodine atom at the 4-position , which serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound, focusing on its application in key carbon-carbon bond-forming reactions and providing detailed, field-proven protocols.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for reproducible and secure experimentation.

Compound Properties
PropertyValueReference
CAS Number 380381-28-2[4]
Molecular Formula C₇H₆INO₂[4]
Molecular Weight 263.03 g/mol [4]
Appearance Solid[4]
Purity Typically ≥96%[4]
InChI Key HSNLSLNACLYWKJ-UHFFFAOYSA-N[4]
Safety, Handling, and Storage

Researchers must consult the full Safety Data Sheet (SDS) before use. The following is a summary of key safety protocols:

  • Hazard Identification : The compound may be harmful if swallowed or inhaled and can cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Handling : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors. Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a lab coat. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Keep away from strong oxidizing agents and sources of ignition.[5]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond at the 4-position of the pyridine ring is the key to the synthetic utility of this compound. This bond is highly susceptible to oxidative addition to a Palladium(0) center, the rate-determining step in many cross-coupling reactions.[6] This reactivity makes it an ideal substrate for constructing complex biaryl, heteroaryl, and alkynyl structures, which are central motifs in many drug candidates.

Diagram: Reactive Sites of this compound

Caption: Key reactive sites for synthetic transformations.

Suzuki-Miyaura Coupling: Synthesis of Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds between sp²-hybridized carbon atoms.[7] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[6] Using this compound as the halide partner allows for the direct installation of diverse aryl or heteroaryl groups at the 4-position of the pyridine ring.

Causality of Reaction Choice:

  • Mechanism : The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] The high reactivity of the C-I bond facilitates the initial oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions compared to corresponding bromides or chlorides.

  • Functional Group Tolerance : The reaction is tolerant of a wide variety of functional groups on the boronic acid partner, making it ideal for late-stage diversification in a drug discovery campaign.

  • Boron Reagent Stability : Boronic acids and their esters are generally stable, easy to handle, and have low toxicity, which are significant advantages in a research and development setting.[8]

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction, co-catalyzed by palladium and copper, is invaluable for synthesizing substituted alkynes, which are important pharmacophores and versatile synthetic intermediates.[9][10]

Causality of Reaction Choice:

  • Mechanism : The reaction involves a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a key copper(I) acetylide intermediate.[9] This dual-catalyst system enables the reaction to proceed under mild, often room-temperature, conditions.

  • Structural Importance : The resulting aryl-alkyne linkage is linear and rigid, providing a powerful tool for probing ligand-receptor interactions by acting as a spacer or by orienting other functional groups in a specific geometry.

  • Versatility : The alkyne products can undergo a plethora of further transformations (e.g., click chemistry, reduction, hydration), making them highly versatile intermediates for building molecular complexity.

Detailed Experimental Protocols

The following protocols are general starting points and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Diagram: General Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A 1. Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Degas B->C Seal Vessel sub_B Add Iodopyridine, Boronic Acid, Base, Pd Catalyst, Solvent D 4. Reaction C->D Heat (e.g., 80-110°C) sub_C Purge with N₂/Ar or Freeze-Pump-Thaw E 5. Work-up D->E Cool & Quench sub_D Monitor by TLC or LC-MS F 6. Purification E->F Extraction G Product F->G Chromatography

Caption: Step-by-step workflow for a typical Suzuki coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methodologies for Suzuki-Miyaura couplings of pyridyl halides.[7][11]

  • Materials :

    • This compound (1.0 equiv)

    • Aryl- or heteroarylboronic acid or ester (1.2–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Procedure :

    • To an oven-dried Schlenk flask or reaction vial, add this compound, the boronic acid derivative, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Diagram: General Sonogashira Coupling Workflow

Sonogashira_Workflow A 1. Setup B 2. Reagent Addition A->B Inert Atmosphere C 3. Degas B->C Seal Vessel sub_B Add Iodopyridine, Pd Cat., Cu(I) Cat., Base (amine), Solvent, then Alkyne D 4. Reaction C->D Stir at RT sub_C Bubble N₂/Ar through solution E 5. Work-up D->E Quench sub_D Monitor by TLC or LC-MS F 6. Purification E->F Extraction G Product F->G Chromatography

Caption: Step-by-step workflow for a typical Sonogashira coupling.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on a well-documented procedure for the Sonogashira coupling of bromopyridine derivatives.[12]

  • Materials :

    • This compound (1.1 equiv)

    • Terminal Alkyne (1.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (5–15 mol%)

    • Copper(I) iodide (CuI) (10–30 mol%)

    • Solvent/Base mixture (e.g., THF/Triethylamine (Et₃N) 2:1)

  • Procedure :

    • To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

    • Add the degassed solvent/base mixture (e.g., THF/Et₃N) via syringe.

    • Degas the resulting solution by bubbling the inert gas through it for 5-10 minutes.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride (NH₄Cl), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a high-value, versatile reagent for medicinal chemistry and drug discovery. Its well-defined reactive sites—the C-I bond for cross-coupling and the ester for subsequent derivatization—provide a reliable and strategic entry point for synthesizing complex, pyridine-containing molecules. The robust and well-understood reactivity in cornerstone reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the efficient construction of diverse chemical libraries, accelerating the identification and optimization of novel therapeutic agents. The protocols provided herein serve as a validated starting point for researchers to harness the full synthetic potential of this powerful building block.

References

  • Sigma-Aldrich. (2025).
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  • Thermo Fisher Scientific. (n.d.).
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  • Chempanda.
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
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  • ACS Publications. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH.
  • ResearchGate. Microwave enhanced Sonogashira coupling.

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Application Notes & Protocols: Strategic Functionalization of Methyl 4-iodopyridine-2-carboxylate via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse substitutions, make it an invaluable component in the design of novel drugs.[2] Pyridine-based drugs are integral in treating a wide range of diseases, from cancer and inflammatory conditions to infectious diseases.[1] The strategic functionalization of pyridine intermediates allows medicinal chemists to meticulously modulate the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[1]

Methyl 4-iodopyridine-2-carboxylate is a particularly valuable building block for drug discovery professionals. The electron-withdrawing nature of the carboxylate group at the 2-position and the versatile reactivity of the iodine atom at the 4-position make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of three pivotal transformations—the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—for the synthesis of substituted pyridines from this key intermediate.

I. Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] These reactions generally proceed through a common catalytic cycle, which provides a framework for understanding and optimizing reaction conditions.

The General Catalytic Cycle

The catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination and deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-I Aryl-Pd(II)-X R-Pd(II)(L_n)-I Oxidative_Addition->Aryl-Pd(II)-X Transmetalation_or_Amine_Coordination Transmetalation or Amine Coordination/ Deprotonation Aryl-Pd(II)-X->Transmetalation_or_Amine_Coordination R'-M or R'₂NH Aryl-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation_or_Amine_Coordination->Aryl-Pd(II)-R' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation/Amine Coordination:

    • Suzuki: An organoboron species, activated by a base, transfers its organic group to the palladium center.

    • Sonogashira: A copper acetylide, formed in situ, transfers the alkyne group to the palladium.

    • Buchwald-Hartwig: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1][4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1]

II. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyridines

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6]

Causality Behind Experimental Choices
  • Palladium Precatalyst: Pd(PPh₃)₄ and PdCl₂(dppf) are common choices. Pd(PPh₃)₄ is a Pd(0) source and can be used directly. PdCl₂(dppf) is a Pd(II) source that is reduced in situ to the active Pd(0) species. The choice often depends on the stability and reactivity required for a specific substrate.

  • Ligand: For challenging substrates, specialized phosphine ligands such as XPhos or SPhos can be employed to enhance catalytic activity and stability. These bulky and electron-rich ligands facilitate both the oxidative addition and reductive elimination steps.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] Common bases include Na₂CO₃, K₂CO₃, and K₃PO₄. The choice of base can influence the reaction rate and can be critical for substrates with base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Figure 2: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95%[8]
PdCl₂(dppf)Na₂CO₃DMF/H₂O8075-92%[8]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O10080-98%[6]

III. Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridines

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][9]

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases.

  • Ligand: Triphenylphosphine (PPh₃) is the most common ligand for this reaction, often introduced as part of the palladium precatalyst.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used. The reaction is typically carried out under anhydrous and anaerobic conditions to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[5]

Experimental Protocol: General Procedure for Sonogashira Coupling

Figure 3: Workflow for a typical Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N, 2.0-3.0 equiv)

  • Degassed solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature to 65 °C for the required time (typically 2-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
PdCl₂(PPh₃)₂ / CuIEt₃NDMF6575-95%[2]
Pd(PPh₃)₄ / CuIDIPEATHFRT to 5070-90%[5]
Pd₂(dba)₃ / P(t-Bu)₃ (copper-free)Cs₂CO₃Dioxane8065-88%[5]

IV. Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1][3]

Causality Behind Experimental Choices
  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) sources, respectively. They are used in combination with a phosphine ligand.

  • Ligand: The choice of ligand is critical and often determines the success of the reaction. Bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, RuPhos, and BrettPhos are highly effective.[1][10] These ligands promote the reductive elimination of the C-N bond and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[4] Sodium tert-butoxide (NaOt-Bu) and potassium carbonate (K₂CO₃) are frequently used. The choice of base must be compatible with the functional groups present in the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Figure 4: Workflow for a typical Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the degassed anhydrous solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield RangeReference
Pd₂(dba)₃ / XantphosNaOt-BuToluene10070-95%[1][10]
Pd(OAc)₂ / BINAPK₂CO₃Dioxane11065-90%[1]
Pd₂(dba)₃ / RuPhosK₃PO₄Toluene9075-98%[10]

V. Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile toolkit for the functionalization of this compound. These methods enable the efficient synthesis of diverse libraries of substituted pyridines, which are essential for structure-activity relationship (SAR) studies in drug discovery. The rational selection of catalysts, ligands, bases, and solvents, grounded in a solid understanding of the underlying reaction mechanisms, is paramount to achieving high yields and purity. As the demand for novel therapeutics continues to grow, the strategic application of these powerful synthetic methods will undoubtedly continue to accelerate the discovery and development of new medicines.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The prevalence of scaffolds in FDA-approved drugs. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]

  • Buchwald, S. L., & Mauger, C. (2009). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Chem. Sci., 1, 14-17. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Bar-Ziv, R., & Kostas, A. (2020). Suzuki cross-coupling of arylboronic acids with compound 2. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Goosen, L. J., et al. (2011). Palladium-catalyzed decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides. AOAR*. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]

  • Zhang, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Occhiato, E. G., et al. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 69(26), 9194–9201. [Link]

  • Bai, C., et al. (2014). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology, 4, 3261-3267. [Link]

  • Goosen, L. J., et al. (2011). Palladium-catalyzed decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides. AOAR*. [Link]

  • Cai, M., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(8), 6734–6747. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Stankevičiūtė, J., et al. (2020). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI. [Link]

  • Wu, X., et al. (2014). I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. Organic Chemistry Portal. [Link]

  • Musielak, B., & Tabaka, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3123. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 4-Iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

In the landscape of modern drug discovery and materials science, the pyridine scaffold is a cornerstone.[1][2][3] Its presence in numerous FDA-approved drugs underscores its significance as a privileged structure, offering a versatile framework for medicinal chemists to modulate the therapeutic properties of drug candidates.[1][2][3] Methyl 4-iodopyridine-2-carboxylate is a particularly valuable building block within this class. The strategic placement of the iodo group at the 4-position provides a highly reactive handle for palladium-catalyzed cross-coupling reactions, while the methyl carboxylate at the 2-position offers a site for further synthetic elaboration or can act as a key pharmacophoric element. This dual functionality makes it an indispensable intermediate for constructing complex molecular architectures.[1][4]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower users to troubleshoot and adapt these powerful synthetic methods.

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a feat recognized with the 2010 Nobel Prize in Chemistry.[5][6] These reactions enable the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and functional group tolerance under relatively mild conditions.[5][7][8] The power of these transformations lies in a general, repeating catalytic cycle.[7][9]

The universally accepted mechanism proceeds through three fundamental steps:

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-iodine bond of this compound. This step is often rate-limiting and results in the formation of a square-planar Palladium(II) complex.[5][7][9]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[5][7][9] For the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired new bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7][9]

This elegant cycle is the foundation upon which a diverse array of powerful synthetic methods are built.

Palladium Catalytic Cycle Fig. 1: Generalized Palladium Catalytic Cycle cluster_legend Process Steps Pd0 L₂Pd(0) (Active Catalyst) PdII_Aryl L₂Pd(II)(Aryl)(I) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Coupling L₂Pd(II)(Aryl)(R) PdII_Aryl->PdII_Coupling Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII_Coupling->Pd0 Product Aryl-R (Coupled Product) PdII_Coupling->Product RedElim Reductive Elimination ArylI Aryl-I (this compound) Organometal R-M (Coupling Partner) OxAdd_leg Oxidative Addition Transmetal_leg Transmetalation RedElim_leg Reductive Elimination

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method, celebrated for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][10] This makes it an ideal choice for introducing aryl or vinyl substituents at the 4-position of the pyridine ring.

Scientific Rationale
  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. For electron-deficient heteroaryl halides like our substrate, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are often superior. They promote the oxidative addition step and stabilize the active Pd(0) species, preventing the formation of inactive palladium black.[10]

  • Base: A base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[10][11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and must be compatible with other functional groups in the molecule.[12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

Detailed Protocol: Suzuki-Miyaura Coupling

Suzuki Protocol Workflow Fig. 2: Experimental Workflow for Suzuki Coupling Start Reagent Assembly Degas Degas Mixture (Ar atmosphere) Start->Degas Heat Heat to Reaction Temperature Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify End Characterization Purify->End

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂ (0.02 equiv) with SPhos (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: If using a pre-catalyst system, add Pd(OAc)₂ and SPhos. If using a Pd(0) source, add Pd(PPh₃)₄. The addition should be done under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/SPhosSPhos is excellent for heteroaryl couplings.[10]
Base K₂CO₃, K₃PO₄Strong enough to form the boronate without hydrolyzing the ester.
Solvent Dioxane/H₂O (4:1)Standard for Suzuki; water is essential for base and boronate.[10]
Temperature 80-100 °CProvides sufficient energy for oxidative addition and reductive elimination.
Equivalents 1.2 eq. Boronic AcidSlight excess ensures complete consumption of the starting iodide.

Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl halides, providing access to valuable alkynyl-substituted pyridines.[13][14] These products are important intermediates in pharmaceuticals and organic materials.[13] The reaction is typically co-catalyzed by palladium and copper(I).[13][14]

Scientific Rationale
  • Dual Catalysis: The palladium catalyst follows the standard cross-coupling cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is more facile than the direct reaction of the alkyne with the palladium center.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is typically used. It serves both to neutralize the HI produced during the reaction and as the solvent.[16]

  • Ligands: Triphenylphosphine (PPh₃) is a common and effective ligand for the Sonogashira reaction, stabilizing the palladium catalyst.[16]

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reagent Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv) in a mixture of anhydrous THF and TEA (2:1 ratio).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) if the reaction is sluggish. Monitor the reaction by TLC. The formation of triethylammonium iodide salt may be observed as a precipitate.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the salts and catalyst residues, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford the 4-alkynylpyridine product.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A stable and commercially available Pd(II) precatalyst.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.[15]
Base/Solvent TEAActs as a base and often as a co-solvent.[16]
Temperature Room Temp to 60 °COften proceeds without heat, minimizing side reactions.
Atmosphere Inert (Argon)Prevents oxidative homocoupling of the alkyne (Glaser coupling).

Application 3: Heck-Mizoroki Reaction for Alkene Arylation

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene.[6][17] It is a powerful tool for C-C bond formation and allows for the introduction of vinyl groups or more complex unsaturated moieties.[6]

Scientific Rationale
  • Mechanism: The key steps are oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[6]

  • Base: An inorganic base like K₂CO₃ or an organic base like TEA is required to neutralize the hydrogen iodide formed in the catalytic cycle.[6]

  • Ligands: While phosphine ligands can be used, phosphine-free conditions with catalysts like Pd(OAc)₂ are often effective, particularly with electron-activated alkenes like acrylates.[18]

Detailed Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., n-Butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • Vessel Setup: Combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a magnetic stir bar in a Schlenk flask.

  • Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous DMF, followed by the alkene (1.5 equiv) and TEA (2.0 equiv).

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[19][20] This reaction is of immense importance in pharmaceutical chemistry, where the arylamine moiety is a common feature.[21][22]

Scientific Rationale
  • Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) developed by the Buchwald group are exceptionally effective.[23] They facilitate both the oxidative addition and the final reductive elimination step, which is often the rate-limiting step for C-N bond formation.[19]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[24] The choice of base is critical and must be carefully considered to avoid side reactions.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Fig. 3: Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Aryl)(I) Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amido L-Pd(II)(Aryl)(NR₂) PdII_Aryl->PdII_Amido AmineCoord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Aryl-NR₂ (Coupled Product) PdII_Amido->Product RedElim Reductive Elimination ArylI Aryl-I Amine HNR₂ Base Base

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Materials:

  • This compound

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos (0.025 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Glovebox Setup: Due to the air- and moisture-sensitivity of the reagents, this reaction is best set up in a glovebox. Add NaOtBu (1.4 equiv), the ligand (XPhos, 0.025 equiv), and Pd₂(dba)₃ (0.01 equiv) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene.

  • Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting iodide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Conclusion and Best Practices

This compound is a versatile and powerful building block for the synthesis of complex, high-value molecules. Mastery of palladium-catalyzed cross-coupling reactions is essential for unlocking its full potential. Success in these reactions hinges on a deep understanding of the underlying mechanisms and careful attention to experimental detail. Always use high-purity, dry reagents and solvents. Meticulous exclusion of oxygen, especially during the setup and heating phases, is paramount for catalyst stability and reproducibility. By following these protocols and understanding the rationale behind them, researchers can confidently and efficiently incorporate this valuable synthon into their synthetic strategies.

References

  • Vertex AI Search. (2025).
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Kozieł, H., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • Daugulis, O. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research.
  • Chemistry LibreTexts. (2023). 2.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Oreate AI Blog. (2026).
  • Royal Society of Chemistry. (n.d.). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry.
  • National Institutes of Health. (2022). Pd(II)
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer-Verlag.
  • Royal Society of Chemistry. (2016).
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Semantic Scholar. (n.d.). Cross-coupling reactions : a practical guide.
  • University of Groningen. (n.d.).
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
  • National Institutes of Health. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • American Chemical Society. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
  • Wikipedia. (n.d.).
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.).
  • Wikipedia. (n.d.). Heck reaction.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • National Institutes of Health. (n.d.).
  • CymitQuimica. (n.d.).
  • Pipzine Chemicals. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Master Organic Chemistry. (2016).
  • National Institutes of Health. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
  • Benchchem. (n.d.). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air.
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Application Note: A Step-by-Step Protocol for the Chromatographic Purification of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of Methyl 4-iodopyridine-2-carboxylate using flash column chromatography. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed to address the specific challenges associated with the purification of pyridine derivatives, such as peak tailing, by providing a systematic approach to method development, execution, and analysis. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final product. Flash column chromatography is a widely adopted technique for the efficient and rapid purification of organic compounds.[1][2] This application note outlines a robust protocol for the purification of this compound, with a focus on practical implementation and troubleshooting.

The basic nitrogen atom in the pyridine ring can interact with the acidic silanol groups on the surface of silica gel, a common stationary phase, leading to peak tailing and poor separation.[3][4] This protocol will address this issue through careful selection of the mobile phase and the use of modifiers.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.[5]

PropertyValueSource(s)
Molecular Formula C₇H₆INO₂[6][7]
Molecular Weight 263.03 g/mol [6][7]
Appearance Solid[6]
Melting Point 70-73 °C[7]
pKa (Predicted) -0.21 ± 0.10[8]
Solubility Information on specific solubility is limited, but as a polar organic molecule, it is expected to be soluble in moderately polar to polar organic solvents such as dichloromethane, ethyl acetate, and methanol. Its solubility in non-polar solvents like hexanes is likely to be low.General chemical principles

Chromatographic Method Development: From TLC to Flash Chromatography

The development of an efficient flash chromatography method begins with Thin-Layer Chromatography (TLC).[9][10] TLC is a rapid and cost-effective technique to screen for an optimal solvent system (mobile phase) that provides good separation of the target compound from its impurities.[9]

Principle of TLC-based Method Development

The retention factor (Rf) value obtained from TLC is inversely proportional to the number of column volumes (CV) required to elute the compound from a flash column.[10][11] The ideal Rf for the target compound is typically between 0.2 and 0.35, which corresponds to an elution volume of approximately 2.8 to 5 CV.[10][12] This range ensures good separation without excessive solvent consumption and long run times.[10]

Experimental Protocol: TLC Analysis

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Crude this compound sample

  • Solvents for mobile phase screening (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional, as a mobile phase additive)

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary spotter, carefully spot the dissolved sample onto the baseline of a TLC plate.

  • Developing the TLC: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.

  • Rf Calculation: Calculate the Rf value for the spot corresponding to this compound and any visible impurities using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]

  • Solvent System Optimization:

    • Start with a binary solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[13]

    • If the Rf is too low (compound is too retained), increase the proportion of the more polar solvent.

    • If the Rf is too high (compound is not retained enough), decrease the proportion of the more polar solvent.

    • A good starting point for many pyridine derivatives is a mixture of ethyl acetate and hexanes.[14]

    • To address potential peak tailing , consider adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[15][16] Triethylamine is a competing base that can block the active silanol sites on the silica gel, leading to more symmetrical peaks.[3][16]

Protocol for Flash Column Chromatography Purification

Once an optimal solvent system has been identified using TLC, the purification can be scaled up to a flash column.

Materials and Equipment
  • Flash chromatography system (manual or automated)

  • Pre-packed silica gel column or glass column for self-packing

  • Silica gel (for self-packing)

  • Sand (acid-washed)

  • Crude this compound

  • Optimized mobile phase from TLC analysis

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Purification Protocol
  • Column Preparation (for self-packed columns): a. Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.[17] b. Prepare a slurry of silica gel in the initial mobile phase. c. Pour the slurry into the column and apply gentle pressure to pack the silica gel bed evenly.[17] d. Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[12] e. Equilibrate the column by running 2-3 column volumes of the mobile phase through it.

  • Sample Loading: a. Dry Loading (Recommended for solids): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the column.[12][15] This technique often leads to better resolution. b. Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or a solvent in which it is highly soluble and that is a weak component of the mobile phase. Carefully apply the solution to the top of the column.[12]

  • Elution and Fraction Collection: a. Carefully add the mobile phase to the column, ensuring not to disturb the top layer. b. Apply pressure (using a pump or compressed air) to achieve a steady flow rate. A typical flow rate for flash chromatography is about 5-7 cm of solvent level drop per minute.[17] c. Collect fractions in appropriately sized test tubes or flasks. The size of the fractions should be about 80-100% of the column's silica gel volume.[17] d. If impurities are close to the product spot on the TLC, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar co-solvent.[12][15]

  • Monitoring the Separation: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Spot every few fractions on a TLC plate, alongside a spot of the crude starting material and a pure standard if available.

  • Product Isolation: a. Combine the fractions that contain the pure this compound. b. Remove the solvent using a rotary evaporator to obtain the purified product. c. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Interaction of the basic pyridine nitrogen with acidic silica gel.[3][4]Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase.[15][16] Consider using a different stationary phase such as alumina or a deactivated silica gel.[15]
Poor Separation Inappropriate mobile phase. Column overloading.Re-optimize the mobile phase using TLC to achieve a greater difference in Rf values between the product and impurities. Reduce the amount of sample loaded onto the column.[4]
Compound Cracks on the Column Improper sample loading (especially neat loading of viscous oils).Use the dry loading technique or dissolve the sample in a small amount of a weak solvent before loading.[12]
No Compound Eluting Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase (gradient elution).[12][15]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by flash column chromatography. By following the systematic approach of method development using TLC and addressing the specific challenges associated with pyridine derivatives, researchers can achieve high purity of the target compound. The detailed explanations and troubleshooting guide aim to empower scientists to confidently and efficiently perform this crucial purification step in their synthetic workflows.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]

  • Tips & Tricks: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci. [Link]

  • Quick Guide to Flash Column Chromatography. Scribd. [Link]

  • Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • Flash Method Development from TLC Plates Webinar. (2021). YouTube. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). YouTube. [Link]

  • TLC for Flash Chromatography. Sorbtech. [Link]

  • All you need to know about using TLC data for flash method optimization. Buchi.com. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • What is a good way to select mobile phase in chromatography? ResearchGate. [Link]

  • Improve flash chromatography method development with matching TLC plates. (2023). Teledyne ISCO. [Link]

  • Purification of different Pyridines using Waters X-bridge prep column. Interchim. [Link]

  • Does high performance flash column chromatography require high performance TLC for method development? (2023). Biotage. [Link]

  • Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • Polymer Chemistry. (2020). MPG.PuRe. [Link]

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  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

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Application Note: Strategies for the Crystallization of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-iodopyridine-2-carboxylate is a pivotal intermediate in the synthesis of complex molecules for pharmaceuticals and materials science. The purity and crystalline form of this compound are paramount, directly influencing reaction yields, impurity profiles, and the physicochemical properties of the final active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the successful crystallization of this compound, designed for researchers, chemists, and drug development professionals. We delve into solvent selection strategies, step-by-step protocols for various techniques, and a systematic troubleshooting guide to address common challenges.

Introduction: The Critical Role of Crystalline Purity

Crystallization is a fundamental purification process in pharmaceutical development that dictates the quality, stability, and efficacy of a drug substance.[3][4] For intermediates like this compound, achieving a highly ordered crystalline state is not merely for purification; it ensures batch-to-batch consistency, predictable reactivity, and minimizes the carry-over of process-related impurities into the final product. The specific crystal lattice arrangement can significantly impact properties such as solubility and bioavailability, making controlled crystallization a critical process step.[1][2] This document serves as a practical, experience-driven guide to developing robust crystallization protocols for this specific molecule.

Physicochemical Profile & Crystallization Rationale

Understanding the molecular structure of this compound is the first step in designing a logical crystallization strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₆INO₂[5][6]
Molecular Weight263.03 g/mol [5]
AppearanceLight brown to grey solid[6]
Melting Point70-73 °C[6][7]
Purity (Typical)96-98%[5]

The molecule possesses several key features that dictate its solubility and crystallization behavior:

  • Pyridine Ring: The nitrogen atom in the heteroaromatic ring is a hydrogen bond acceptor, imparting a degree of polarity. However, pyridine derivatives often crystallize less readily than their non-heteroaromatic analogs.[8]

  • Methyl Ester Group: This functional group is polar and can participate in dipole-dipole interactions.

  • Iodine Atom: The large, polarizable iodine atom contributes to the overall molecular weight and can be involved in halogen bonding, which may influence crystal packing.

Collectively, these features render the molecule moderately polar. Therefore, the guiding principle for solvent selection, "like dissolves like," suggests that moderately polar organic solvents will be the most effective candidates.[9] The goal of any crystallization process is to create a supersaturated solution, from which the compound will preferentially deposit onto a growing crystal lattice, excluding impurities into the remaining solution (the mother liquor).[2][4]

Solvent System Selection: A Systematic Approach

The choice of solvent is the most critical variable in a crystallization experiment.[10][11] An ideal solvent should exhibit steep solubility versus temperature profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[9][10]

Single Solvent Screening

A preliminary screening with a small amount of material is essential. The general procedure involves testing the solubility of a few milligrams of the compound in ~0.5 mL of solvent at room temperature and then upon heating.

Solvent_Selection start Start: Select Candidate Solvents (Polar, Moderately Polar, Non-Polar) test_rt Test Solubility (2-3 mg in 0.5 mL solvent) at Room Temperature start->test_rt dissolves_rt Dissolves Completely at RT? test_rt->dissolves_rt heat Heat to Boiling dissolves_rt->heat No reject_too_soluble Reject: Too Soluble (Compound will not crystallize upon cooling) dissolves_rt->reject_too_soluble Yes consider_mixed Consider for Mixed-Solvent System (as the 'Good' Solvent) Proceed to Protocol B dissolves_rt->consider_mixed Yes insoluble_rt Insoluble or Sparingly Soluble at RT? dissolves_hot Dissolves Completely when Hot? heat->dissolves_hot consider_antisolvent Consider for Mixed-Solvent System (as the 'Anti-Solvent') Proceed to Protocol B heat->consider_antisolvent No reject_insoluble Reject: Insoluble (Cannot form a saturated solution) dissolves_hot->reject_insoluble No potential_solvent Potential Single Solvent! Proceed to Protocol A dissolves_hot->potential_solvent Yes Crystallization_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_isolation Isolation & Drying dissolve 1. Dissolve Compound in appropriate hot solvent or solvent system filter 2. Hot Filtration (optional) to remove insoluble impurities dissolve->filter cool 3. Induce Supersaturation (Slow Cooling, Evaporation, or Anti-Solvent Addition) filter->cool nucleate 4. Allow Crystals to Form (Nucleation & Growth) cool->nucleate isolate 5. Isolate Crystals (Vacuum Filtration) nucleate->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals (Under vacuum) wash->dry end Pure Crystalline Product dry->end

Caption: Generalized workflow for a typical crystallization experiment.

Protocol A: Single Solvent Cooling Crystallization

This is the most common and straightforward method, ideal for compounds with good temperature-dependent solubility. [3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., Ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated and will become supersaturated upon cooling.

  • Cooling (Crucial Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask. Causality: Slow cooling allows for the formation of a well-ordered crystal lattice, which effectively excludes impurities. Rapid cooling traps impurities and leads to smaller, less pure crystals. [12]4. Maturation: Once the flask has reached room temperature, place it in an ice bath for an additional 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: Using ice-cold solvent minimizes the dissolution of the desired product during the wash.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol B: Anti-Solvent Crystallization

This method is highly effective when a compound is too soluble in most solvents, even when cold. [1]

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone).

  • Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent or anti-solvent (e.g., Hexanes) dropwise using a pipette or dropping funnel.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystal Growth: Cover the flask and set it aside undisturbed. Crystals should form as the solvent environment slowly equilibrates. If no crystals form, light scratching of the inner flask wall with a glass rod can initiate nucleation. [12]6. Isolation & Drying: Once crystal formation is complete, isolate, wash (using a small amount of the anti-solvent), and dry the product as described in Protocol A.

Protocol C: Slow Evaporation (for High-Purity/Single Crystals)

This technique is excellent for obtaining very high-purity crystals for analytical purposes or for growing single crystals suitable for X-ray diffraction.

  • Dissolution: Prepare a concentrated solution of the compound in a suitable solvent (e.g., Ethyl Acetate) in a small beaker or vial. The solution should be saturated but not contain any undissolved solid.

  • Evaporation: Cover the container with parafilm and poke a few small holes in it with a needle. Causality: The small holes restrict the rate of evaporation, allowing crystals to form slowly and perfectly over several hours or days.

  • Growth: Place the container in a vibration-free location and allow the solvent to evaporate slowly.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and collect the crystals. A gentle wash with a cold solvent may be performed if necessary, followed by air-drying or brief vacuum drying.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for Crystallization

ProblemProbable Cause(s)Recommended Solution(s)Source(s)
No Crystals Form 1. Solution is not supersaturated (too much solvent).2. Compound is too soluble in the chosen solvent.1. Gently boil off some of the solvent to increase the concentration and re-cool.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a "seed crystal" of the pure compound.4. Try a different solvent or an anti-solvent method.[12][13]
"Oiling Out" 1. The boiling point of the solvent is higher than the compound's melting point (70-73°C).2. The solution was cooled too rapidly.1. Re-heat the solution to dissolve the oil, add more solvent, and cool much more slowly.2. Switch to a solvent with a lower boiling point (e.g., use Ethanol instead of Toluene).[11]
Poor Yield 1. Too much solvent was used initially.2. The compound has significant solubility in the cold solvent.1. Concentrate the mother liquor by evaporation and cool again to recover a second crop of crystals (note: this crop may be less pure).2. Ensure the final cooling step is done in an ice bath to minimize solubility.[12]
Crystals Form Too Quickly 1. The solution was cooled too rapidly.2. The solution was too concentrated.1. Re-heat to re-dissolve the solid, add a small amount (10-20% by volume) of additional solvent, and cool slowly. This reduces the level of supersaturation.[12]

Conclusion

The successful crystallization of this compound is an achievable goal through a systematic and logical approach. The selection of an appropriate solvent system—guided by the molecule's moderate polarity—is the most critical determinant of success. By employing controlled cooling, anti-solvent addition, or slow evaporation techniques, researchers can reliably obtain this key intermediate in a high state of purity. The protocols and troubleshooting guide presented here provide a robust framework for developing an optimized and reproducible crystallization process, ensuring the quality and consistency required for advanced applications in research and drug development.

References

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

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  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Hep Journals. (2010). Applications of the crystallization process in the pharmaceutical industry. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

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Application Notes & Protocols: Methyl 4-iodopyridine-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds.[1][2] This approach leverages small, low-complexity molecules ("fragments") to explore a target's binding landscape, identifying low-affinity interactions that serve as high-quality starting points for optimization.[3][4] This document provides a comprehensive guide to the application of a particularly valuable fragment, Methyl 4-iodopyridine-2-carboxylate , detailing its strategic advantages and providing detailed protocols for its use in a typical FBDD campaign. We will explore its role from initial screening and hit validation through to structure-guided lead optimization, underscoring the unique utility of its constituent chemical features.

Introduction: The Strategic Value of this compound

The success of an FBDD campaign is critically dependent on the quality and design of the fragment library.[2] Fragments must balance simplicity for broad chemical space coverage with sufficient chemical functionality to engage in meaningful interactions with a protein target. This compound is an exemplary fragment that embodies this balance, possessing several key features that make it a powerful tool for drug discovery researchers.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₆INO₂[5][6]
Molecular Weight 263.03 g/mol [5][7]
Melting Point 70-73 °C[5][7]
XLogP3 1.51[7]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3 (N, O=C, O-C)Calculated

These properties align well with the "Rule of Three" for fragment design (MW < 300, ClogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring good solubility and a higher probability of identifying efficient binding interactions.[8]

Rationale for Use in FBDD

The utility of this compound stems from the strategic combination of its three core components:

  • Pyridine Scaffold: The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[9][10][11] Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking or other non-covalent interactions with the target protein.

  • Methyl Carboxylate Group: This functional group provides a strong hydrogen bond acceptor and can engage in polar interactions or salt bridges within a binding pocket.[12] Its defined geometry offers a clear vector for initial interaction probing.

  • Iodine Atom: The iodine is arguably the most versatile feature of this fragment.

    • Heavy Atom for Crystallography: As a heavy atom, iodine produces a strong anomalous scattering signal, which is invaluable for solving the phase problem in X-ray crystallography.[13][14] This significantly simplifies the process of obtaining a high-resolution crystal structure of the protein-fragment complex, a critical step for structure-based design.[15][16]

    • Halogen Bonding: The iodine atom can act as a halogen bond donor, a specific and directional non-covalent interaction with Lewis bases like backbone carbonyl oxygens, which can contribute significantly to binding affinity.[14][17]

    • Synthetic Handle: The carbon-iodine bond provides a robust and well-established reactive site for synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[18][19] This "poised" nature allows for the direct and controlled "growing" of the fragment hit into a more potent lead compound.[20]

FBDD Workflow: From Screening to Lead Optimization

The following workflow outlines the key stages of an FBDD campaign utilizing this compound. Each stage is designed to progressively increase confidence in the fragment hit and provide actionable data for the next step.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screen (DSF, SPR) Validation Orthogonal Hit Validation (NMR, ITC) Screening->Validation Initial Hits XRay Structural Biology (X-ray Crystallography) Validation->XRay Validated Hits SBDD Structure-Guided Design (Growing, Linking) XRay->SBDD Binding Mode Data Synthesis Synthesis of Analogs SBDD->Synthesis Iterative Cycles SAR SAR Exploration Synthesis->SAR Iterative Cycles SAR->SBDD Iterative Cycles Lead Lead Compound SAR->Lead

FBDD Workflow using this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental phases of the FBDD workflow.

Phase 1: Hit Identification

A. Primary Screening Protocol: Differential Scanning Fluorimetry (DSF)

  • Causality: DSF (or Thermal Shift Assay) is an excellent primary screening technique because it is rapid, low-cost, and requires minimal protein consumption.[21][22] It identifies fragments that bind to and stabilize the target protein, causing a measurable increase in its melting temperature (ΔTₘ).

  • Protocol Steps:

    • Preparation: Prepare a stock solution of this compound at 100 mM in 100% DMSO. Prepare the target protein in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM. Prepare a 2000x stock of a fluorescent dye (e.g., SYPRO Orange).

    • Assay Plate Setup: In a 96-well or 384-well qPCR plate, add the protein solution to each well.

    • Compound Addition: Add this compound to the appropriate wells to a final concentration of 200 µM (final DMSO concentration should be ≤ 0.5%). Include "protein + dye + buffer" and "protein + dye + DMSO" wells as negative controls.

    • Dye Addition: Add the fluorescent dye to all wells to a final concentration of 5x.

    • Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Data Analysis: Determine the protein melting temperature (Tₘ) by fitting the sigmoidal melt curve to the Boltzmann equation. A fragment is considered a potential hit if it induces a ΔTₘ (Tₘ with compound - Tₘ with DMSO) of ≥ 2 standard deviations above the mean of the negative controls, or a fixed cutoff (e.g., > 2 °C).

B. Hit Validation Protocol: Saturation Transfer Difference (STD) NMR

  • Causality: It is crucial to validate hits from primary screens with an orthogonal biophysical method to eliminate false positives.[21][23][24] STD-NMR is a ligand-observed experiment that unambiguously confirms direct binding of the fragment to the protein in solution.[8][20] It works by irradiating the protein and observing the transfer of saturation to binding ligands.

  • Protocol Steps:

    • Sample Preparation: Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM d₁₁-Tris-HCl, 150 mM NaCl, pH 7.5).

      • Sample A (Reference): 500 µM this compound.

      • Sample B (Binding): 500 µM this compound and 10 µM target protein.

    • NMR Acquisition: Acquire 1D ¹H NMR spectra for both samples. Then, acquire STD spectra for Sample B.

    • STD Experiment: The experiment consists of two spectra acquired in an interleaved fashion:

      • On-Resonance Spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., -1.0 ppm).

      • Off-Resonance Spectrum: Saturation applied at a frequency where no protein or ligand signals are present (e.g., 40 ppm).

    • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that are in close proximity to the protein upon binding.

    • Hit Confirmation: The presence of clear signals in the STD difference spectrum confirms that this compound is a true binder. The relative intensity of the signals can provide information about which part of the fragment is most intimately interacting with the protein (epitope mapping).

Hypothetical Hit Validation Data
FragmentPrimary Screen (DSF) ΔTₘ (°C)Validation (STD-NMR)Ligand Efficiency (LE)¹Hit Status
This compound 3.5Positive0.38Validated Hit
Control Fragment A0.2NegativeN/ANon-binder
Control Fragment B4.1NegativeN/AFalse Positive

¹Ligand Efficiency (LE) is a key metric in FBDD, calculated as LE = (1.37 * pKD) / N, where N is the number of heavy (non-hydrogen) atoms. A value ≥ 0.3 is considered a good starting point.[25][26]

Phase 2: Structural Elucidation

Protocol: X-ray Crystallography via Co-crystallization

  • Causality: Obtaining a high-resolution 3D structure of the fragment bound to the target is the primary goal of this phase.[27] This information is essential for understanding the specific interactions driving binding and for planning the synthetic strategy for optimization.[25][28] The iodine atom in this compound can be leveraged for experimental phasing if native phases cannot be determined.

  • Protocol Steps:

    • Complex Formation: Incubate a concentrated solution of the purified target protein (e.g., 10 mg/mL) with a 5- to 10-fold molar excess of this compound for 1-2 hours on ice.

    • Crystallization Screening: Use the protein-fragment complex solution to set up crystallization trials using commercially available sparse-matrix screens (e.g., via sitting-drop or hanging-drop vapor diffusion).

    • Crystal Optimization: Optimize initial crystal hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals (typically > 50 µm in all dimensions).

    • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.[29]

    • Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known apo-protein structure. The presence of the iodine atom can be confirmed by a strong peak in the anomalous difference map. Build the fragment into the observed electron density and refine the model to produce a high-resolution structure of the complex.

Binding_Mode cluster_0 Protein Binding Pocket backbone_co Backbone C=O (Leu83) fragment This compound backbone_co->fragment Halogen Bond tyr Tyr122 tyr->fragment π-Stacking asp Asp150 asp->fragment H-Bond / Salt Bridge

Hypothetical binding mode of the fragment in a protein active site.
Phase 3: Hit-to-Lead Optimization
  • Causality: The low-affinity fragment hit (typically µM to mM) must be elaborated into a potent lead compound (nM affinity).[26][30] Structure-guided design is the most efficient path, using the crystal structure to identify vectors for synthetic modification that can engage with nearby sub-pockets to improve affinity.[28][30]

Evolution_Strategies F1 Fragment 1 Grown Grown Fragment F1->Grown Growing Linked Linked Fragments F1->Linked Linking Merged Merged Fragments F1->Merged Merging F2 Fragment 2 F2->Linked Linking F2->Merged Merging

Core strategies for fragment evolution.

Protocol: Fragment Growing via Suzuki-Miyaura Cross-Coupling

  • Causality: The C-I bond on the pyridine ring is an ideal handle for Suzuki coupling, a robust and versatile reaction for creating a new C-C bond. This allows for the "growth" of the fragment by adding a new chemical group (e.g., a phenyl ring) directed towards an adjacent pocket identified in the crystal structure.[19][31]

  • Protocol Steps:

    • Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the desired boronic acid or ester (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

    • Solvent Addition: Add a suitable solvent mixture, such as Dioxane/Water (4:1).

    • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography to yield the "grown" analog, Methyl 4-phenylpyridine-2-carboxylate.

    • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

    • Biological Testing: Evaluate the new analog in the primary and secondary assays to determine its binding affinity (KD) and calculate its ligand efficiency.

Hypothetical Fragment Evolution Data
CompoundStructureKD (µM)Ligand Efficiency (LE)SAR Comment
Fragment Hit This compound2500.38Initial validated hit.
Analog 1 Methyl 4-phenylpyridine-2-carboxylate250.3510-fold potency gain from hydrophobic interaction.
Analog 2 Methyl 4-(3-hydroxyphenyl)pyridine-2-carboxylate1.50.41Further potency gain from new H-bond.

Conclusion

This compound is a highly versatile and strategically designed fragment for FBDD campaigns. Its pyridine and carboxylate moieties provide robust interaction points, while its iodine atom serves a triple function as a crystallographic phasing tool, a potential halogen bond donor, and a tractable synthetic handle. The protocols outlined in this document provide a clear and logical framework for researchers to effectively utilize this fragment, from initial hit discovery through rational, structure-guided optimization. By leveraging the unique chemical properties of this molecule, drug discovery teams can accelerate the journey from a low-affinity fragment to a potent, optimized lead compound.

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  • Fragment-based screening by protein-detected NMR spectroscopy. (2022). Methods in Enzymology. [Link]

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  • Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. (2018). Future Medicinal Chemistry. [Link]

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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). ResearchGate. [Link]

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  • Fragment Linking Strategies for Structure-Based Drug Design. (2020). Journal of Medicinal Chemistry. [Link]

  • Identification of Fragment Hits during Screening. ResearchGate. [Link]

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  • Fragment HIT Identification in FBDD. CrystalsFirst. [Link]

  • Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2014). Journal of Medicinal Chemistry. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2014). Journal of Chemical Information and Modeling. [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]

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Sources

Application Note: Derivatization of Methyl 4-iodopyridine-2-carboxylate for the Development of Novel Biological Probes and Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties, capacity for hydrogen bonding, and structural versatility make it an ideal framework for designing targeted therapeutics.[5][6] This application note provides a comprehensive guide for the derivatization of methyl 4-iodopyridine-2-carboxylate, a versatile building block for creating libraries of novel compounds for biological screening. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Sonogashira couplings—to introduce diverse aryl, heteroaryl, and alkynyl moieties at the C4-position. Furthermore, we outline standardized methodologies for evaluating the biological activity of these synthesized derivatives, focusing on cytotoxicity against relevant cancer cell lines and inhibition of key protein kinases involved in oncogenic signaling.

Introduction: The Significance of the Pyridine Moiety in Drug Discovery

The pyridine ring is an isostere of benzene found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][7] Its presence in over 7,000 drug molecules underscores its importance to the pharmaceutical industry.[1][3] The nitrogen atom within the aromatic ring imparts a dipole moment, enhances solubility, and provides a crucial site for hydrogen bonding, facilitating specific interactions with biological targets like enzyme active sites.[5][6]

This compound serves as an excellent starting material for chemical library synthesis. The ester at the C2-position offers a handle for further modification (e.g., amidation), while the iodine atom at the C4-position provides a reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.

Chemical Derivatization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For the derivatization of this compound, the Suzuki-Miyaura and Sonogashira reactions are particularly effective.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction facilitates the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl linkage.[8] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Diagram 1: Suzuki-Miyaura Coupling Workflow

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-aryl-pyridine-2-carboxylate derivatives.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_product Final Product Start This compound Reaction Heat under Inert Atmosphere (80-100 °C) Start->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Monitor by TLC/LC-MS Purification Column Chromatography Workup->Purification Product Methyl 4-arylpyridine- 2-carboxylate Purification->Product

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed based on established methods for coupling aryl halides with boronic acids, optimized for pyridinic substrates.[9][10][11] The choice of a palladium catalyst with a bulky phosphine ligand like dppf helps to promote the catalytic cycle and prevent catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles.[12] A base is required to activate the boronic acid for transmetalation.[8] An aqueous-organic solvent system is often used to ensure solubility of both the organic substrates and the inorganic base.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired methyl 4-arylpyridine-2-carboxylate derivative.

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, employing a dual catalyst system of palladium and copper(I).[13][14] This reaction provides a direct route to 4-alkynylpyridine-2-carboxylate derivatives.

Diagram 2: Sonogashira Coupling Workflow

This diagram outlines the process for synthesizing 4-alkynyl-pyridine-2-carboxylate derivatives using the Sonogashira cross-coupling reaction.

Sonogashira_Workflow cluster_setup Reagent Assembly cluster_reaction Synthesis & Isolation cluster_product Final Product Start This compound Reaction Stir at 65 °C under N2 Start->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Cat Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Cat->Reaction Cu_Cat Cu(I) Co-catalyst (e.g., CuI) Cu_Cat->Reaction Base Amine Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Filtration Filter & Concentrate Reaction->Filtration Monitor reaction Purification Purification (Chromatography/Recrystallization) Filtration->Purification Product Methyl 4-alkynylpyridine- 2-carboxylate Purification->Product Kinase_Assay_Logic Start Synthesized Pyridine Derivative PrimaryScreen Primary Kinase Screen (e.g., against CDK2/9, ROCK-II) Start->PrimaryScreen Decision1 Significant Inhibition? PrimaryScreen->Decision1 IC50_Determination Determine IC50 Value (Dose-Response Curve) Decision1->IC50_Determination Yes Stop Low Activity or Poor Selectivity Decision1->Stop No SelectivityPanel Kinase Selectivity Profiling (Panel of >100 kinases) IC50_Determination->SelectivityPanel Decision2 Potent & Selective? SelectivityPanel->Decision2 LeadCandidate Lead Candidate for Further Optimization Decision2->LeadCandidate Yes Decision2->Stop No

Sources

Application Notes and Protocols for Scaling-Up Reactions with Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-iodopyridine-2-carboxylate is a versatile building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, stemming from the presence of an electron-withdrawing carboxylate group and a reactive iodine atom on the pyridine ring, make it an ideal substrate for a variety of cross-coupling reactions. The ability to introduce diverse functionalities at the 4-position of the pyridine scaffold is crucial for the exploration of new chemical space in drug discovery and development.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and considerations for scaling up reactions involving this compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. The focus will be on palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used methods for C-C and C-N bond formation.[4][5]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for safe handling and successful reaction scale-up.

PropertyValueSource
Molecular Formula C₇H₆INO₂
Molecular Weight 263.03 g/mol
Appearance Solid
Melting Point 70-73 °C
Boiling Point 327.6±27.0 °C at 760 mmHg
Solubility Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.

Safety Precautions:

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Key Reactions and Scale-Up Protocols

The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for several key transformations, along with critical considerations for scaling up these processes.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyridine-2-carboxylates

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][7]

Reaction Scheme:

Bench-Scale Protocol (1 mmol):

  • To an oven-dried flask, add this compound (263 mg, 1 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a suitable base (e.g., K₂CO₃, 2 mmol) and a degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL).

  • Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scale-Up Considerations:

  • Heat Transfer: Exothermic events can occur during the addition of reagents. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled heating and cooling capabilities.

  • Mixing: Efficient mixing is crucial for heterogeneous reactions. Use an overhead stirrer with an appropriate impeller design to ensure good mass transfer.

  • Reagent Addition: For large-scale reactions, consider the portion-wise or slow addition of the base or boronic acid to control any exotherms.

  • Catalyst Selection: For large-scale synthesis, more robust and air-stable pre-catalysts are often preferred to minimize catalyst deactivation.

  • Work-up and Purification: Aqueous work-up procedures may need to be adapted for larger volumes. Crystallization is often a more efficient purification method than chromatography on a large scale.

In-Process Control (IPC):

  • LC-MS/HPLC: Monitor the consumption of starting materials and the formation of the product. This allows for the determination of reaction completion and can help identify the formation of any byproducts.

  • GC-MS: Can be used if the products are sufficiently volatile.

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Transmetalation Transmetalation Oxidative Addition->Transmetalation Arylboronic acid Arylboronic acid Arylboronic acid->Transmetalation Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Methyl 4-arylpyridine-2-carboxylate Methyl 4-arylpyridine-2-carboxylate Reductive Elimination->Methyl 4-arylpyridine-2-carboxylate Pd(0) Pd(0) Reductive Elimination->Pd(0) Catalyst Regeneration

[this compound] + [Amine] --(Pd catalyst, Ligand, Base, Solvent)--> [Methyl 4-(amino)pyridine-2-carboxylate]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Coupling: Synthesis of 4-Vinyl Pyridine-2-carboxylates

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. [8]It is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in organic synthesis. [9][10] Reaction Scheme:

Bench-Scale Protocol (1 mmol):

  • To a flask, add this compound (263 mg, 1 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Add a base (e.g., Et₃N, 2 mmol) and a polar aprotic solvent (e.g., DMF, 5 mL).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Scale-Up Considerations:

  • Regioselectivity: The regioselectivity of the Heck reaction can be influenced by the electronic and steric properties of the alkene and the catalyst system. Careful optimization may be required on a larger scale.

  • Byproduct Formation: Double bond isomerization of the product can be a side reaction. The choice of base and reaction temperature can help to minimize this.

  • Catalyst Loading: Higher catalyst loadings may be required for less reactive alkenes, but this can lead to increased costs and metal contamination in the final product.

Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridine-2-carboxylates

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. [11]This reaction is highly efficient for the synthesis of substituted alkynes. [12] Reaction Scheme:

Bench-Scale Protocol (1 mmol):

  • To a flask, add this compound (263 mg, 1 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Add a suitable solvent (e.g., THF or DMF, 5 mL) and a base (e.g., Et₃N or i-Pr₂NEt, 2 mmol).

  • Degas the mixture and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Scale-Up Considerations:

  • Homocoupling of Alkyne: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by using an excess of the alkyne and by carefully controlling the reaction conditions.

  • Oxygen Sensitivity: The reaction is sensitive to oxygen, which can promote the homocoupling side reaction. Maintaining a strict inert atmosphere is crucial.

  • Copper-Free Conditions: For some applications, copper-free Sonogashira protocols may be desirable to avoid copper contamination of the final product.

Ullmann Condensation: Synthesis of 4-Phenoxy or 4-Anilino Pyridine-2-carboxylates

The Ullmann condensation is a copper-catalyzed reaction that forms C-O or C-N bonds by coupling an aryl halide with an alcohol, phenol, or amine. [13]While palladium-catalyzed methods are often preferred, the Ullmann reaction can be a viable alternative, especially for certain substrates.

Reaction Scheme (C-O Coupling):

Bench-Scale Protocol (1 mmol):

  • To a flask, add this compound (263 mg, 1 mmol), the phenol (1.2 mmol), a copper catalyst (e.g., CuI, 10 mol%), and a ligand (e.g., L-proline, 20 mol%).

  • Add a base (e.g., K₂CO₃, 2 mmol) and a high-boiling polar solvent (e.g., DMSO or DMF, 5 mL).

  • Heat the reaction mixture at high temperature (100-150 °C).

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography or crystallization.

Scale-Up Considerations:

  • High Temperatures: The Ullmann reaction often requires high temperatures, which can be a safety concern on a large scale. Careful temperature control and monitoring are essential.

  • Stoichiometric Copper: Traditional Ullmann reactions often use stoichiometric amounts of copper. Modern catalytic versions are preferred for scale-up to reduce metal waste.

  • Ligand Acceleration: The use of ligands can significantly accelerate the reaction and allow for lower reaction temperatures.

Purification and Characterization of Products

The choice of purification method will depend on the scale of the reaction and the physical properties of the product.

  • Column Chromatography: Suitable for small to medium-scale reactions, but can be time-consuming and generate significant solvent waste on a large scale.

  • Crystallization: The preferred method for large-scale purification. The choice of solvent is critical for obtaining high purity and yield. Anti-solvent crystallization can also be an effective technique.

  • Distillation: Applicable for liquid products with sufficient thermal stability.

Characterization Techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (LC-MS, GC-MS, HRMS): To determine the molecular weight and confirm the identity of the product.

  • Melting Point: To assess the purity of solid products.

  • HPLC/UPLC: To determine the purity of the final product.

Conclusion

The scale-up of reactions involving this compound requires careful consideration of various factors, including reaction kinetics, thermodynamics, mass and heat transfer, and safety. The protocols and considerations outlined in this application note provide a solid foundation for the successful scale-up of key cross-coupling reactions. By understanding the underlying principles and potential challenges, researchers can develop robust and efficient processes for the synthesis of valuable pyridine-based molecules for a wide range of applications.

References

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Application Notes & Protocols: Monitoring the Progress of Reactions Involving Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-iodopyridine-2-carboxylate is a pivotal building block in modern synthetic chemistry, prized for its utility in constructing complex molecular architectures, particularly in pharmaceutical and materials science research.[1][2] Its dual functionality—an ester group and a reactive iodine atom on a pyridine scaffold—makes it a versatile substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4] Effective reaction monitoring is paramount to achieving optimal yields, ensuring product purity, and gaining mechanistic insights. This guide provides a comprehensive overview and detailed protocols for monitoring reactions involving this key intermediate using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Imperative of Reaction Monitoring

In drug discovery and process development, understanding the kinetics and endpoint of a chemical reaction is not merely academic; it is a critical driver of efficiency and success. Monitoring reactions involving this compound allows researchers to:

  • Optimize Reaction Conditions: Determine the shortest time required for completion, preventing the formation of degradation byproducts from prolonged heating or reagent exposure.

  • Maximize Yield and Purity: Ensure the complete consumption of the limiting reagent and track the formation of the desired product against potential side products.

  • Elucidate Reaction Mechanisms: By tracking the appearance of intermediates and the rate of product formation, deeper insights into the reaction pathway can be obtained.[5][6]

  • Ensure Safety and Scalability: Understanding reaction profiles is crucial before scaling up a synthesis from milligram to kilogram quantities.

The choice of analytical technique depends on the specific requirements of the study, such as the need for qualitative or quantitative data, the complexity of the reaction mixture, and the available instrumentation.

Common Reactions of this compound

The C-I bond in this compound is the primary site of transformation in many synthetic applications. Its reactivity is significantly higher than the corresponding C-Br or C-Cl bonds, making it an excellent substrate for cross-coupling reactions.[7][8]

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting with an organoboron compound (e.g., a boronic acid or ester). This is one of the most widely used methods for creating biaryl structures.[6][9]

  • Sonogashira Coupling: Formation of a C-C bond by coupling with a terminal alkyne, a foundational method for synthesizing arylalkynes.[7][8][10]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with a primary or secondary amine, crucial for synthesizing arylamines, which are prevalent in pharmaceuticals.[3][11][12]

Monitoring these reactions involves tracking the disappearance of the this compound starting material and the concurrent appearance of a new, higher molecular weight product.

Analytical Technique Selection

Choosing the appropriate analytical method is a critical first step. The following workflow provides a logical guide for selecting the best technique based on the experimental goal.

G start Define Monitoring Goal qual_quant Qualitative or Quantitative? start->qual_quant tlc Thin-Layer Chromatography (TLC) - Fast, simple, qualitative check - Low cost qual_quant->tlc Qualitative volatility Is Product Volatile & Thermally Stable? qual_quant->volatility Quantitative hplc High-Performance Liquid Chromatography (HPLC) - Excellent for quantitative analysis - Non-volatile & thermally sensitive compounds gcms Gas Chromatography-Mass Spectrometry (GC-MS) - Quantitative analysis - For volatile & thermally stable compounds nmr Nuclear Magnetic Resonance (NMR) - Quantitative & structural information - Real-time kinetic studies volatility->gcms Yes kinetics Need Structural Data or Kinetics? volatility->kinetics No kinetics->hplc No kinetics->nmr Yes

Caption: Decision workflow for selecting an analytical monitoring technique.

Protocols and Application Notes

Thin-Layer Chromatography (TLC)

Application Note: TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress.[13][14][15] It is the quickest way to visualize the consumption of starting material and the formation of a new product. By using a "co-spot" lane, where the starting material and reaction mixture are spotted together, one can confidently track the disappearance of the reactant.[16]

Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates. Draw a faint pencil line ~1 cm from the bottom of the plate to serve as the origin.

  • Spotting:

    • Lane 1 (Reference): Dissolve a small amount of pure this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the origin.

    • Lane 2 (Co-spot): Apply a spot of the reference solution, and then carefully spot the reaction mixture directly on top of it.

    • Lane 3 (Reaction Mixture): Take an aliquot (~5-10 µL) from the reaction mixture using a capillary tube and spot it in the third lane.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30:70 Ethyl Acetate:Hexanes - this may require optimization). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. The pyridine ring is UV-active and will appear as dark spots.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material (compare Lane 3 to Lane 1) has completely disappeared, and a new spot (the product) is clearly visible. The product will typically have a different Retardation factor (Rf) value.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the gold standard for quantitative analysis of reaction mixtures containing non-volatile or thermally sensitive compounds.[17][18] For reactions involving this compound, a reverse-phase (RP-HPLC) method is typically employed. This technique allows for accurate determination of the percentage conversion of starting material to product by integrating the peak areas from the chromatogram. Online HPLC analysis platforms can even enable automated sampling for generating detailed temporal profiles.[12][19]

Protocol:

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger, known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This prevents further reaction. If necessary, filter the sample through a 0.45 µm syringe filter.

  • Instrumentation and Conditions: The following are robust starting conditions that should be optimized for specific reaction products.

    Parameter Condition
    Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A Water + 0.1% Formic Acid
    Mobile Phase B Acetonitrile + 0.1% Formic Acid
    Gradient Start at 10% B, ramp to 95% B over 10 min, hold for 2 min
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 5 µL

    | Detection | UV at 254 nm and/or 280 nm |

  • Data Analysis:

    • Identify the retention times for the starting material and the product by injecting pure standards if available.

    • Calculate the percent conversion at each time point using the relative peak areas.

    • % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for both separating and identifying components of a reaction mixture, provided they are volatile and thermally stable.[20][21] It offers excellent separation efficiency and provides mass-to-charge ratio data, which can confirm the identity of the product and detect potential byproducts.

Protocol:

  • Sample Preparation:

    • Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

    • Perform a liquid-liquid extraction. For example, dilute the aliquot with 1 mL of ethyl acetate and wash with 1 mL of water or brine.

    • Carefully collect the organic layer and dry it over anhydrous sodium sulfate.

    • Dilute the dried organic solution to an appropriate concentration for GC-MS analysis.

  • Instrumentation and Conditions:

    Parameter Condition
    Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 250 °C
    Injection Mode Split (e.g., 20:1)
    Oven Program Start at 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C

    | MS Mode | Electron Ionization (EI) at 70 eV, scanning m/z 50-500 |

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to see the separation of components.

    • Examine the mass spectrum of each peak to identify the starting material, product, and any byproducts by their molecular ion and fragmentation patterns.

    • Quantify the reaction progress by comparing peak areas, preferably using an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is unparalleled for obtaining detailed structural information and for monitoring reaction kinetics without the need for chromatographic separation.[22][23] By observing changes in the ¹H NMR spectrum over time, one can directly measure the concentration of reactants and products in the reaction vessel. This is particularly useful for mechanistic studies.[24]

Protocol:

  • Sample Preparation:

    • At specified time points, carefully withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.

    • If the reaction solvent is not deuterated, the aliquot must be quenched and the solvent evaporated. The residue is then redissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For in situ monitoring, the reaction can be run directly in a deuterated solvent in an NMR tube, which is ideal for kinetic analysis.[22]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Identify well-resolved signals unique to the starting material (this compound) and the expected product. For example, the chemical shifts of the pyridine ring protons will change significantly upon substitution at the 4-position.

  • Data Interpretation:

    • Set the integral of a known, non-reactive internal standard (if used) or a solvent peak to a constant value.

    • Measure the integrals of the unique starting material and product peaks.

    • The ratio of these integrals directly corresponds to the molar ratio of the compounds in the mixture, allowing for precise calculation of reaction conversion over time.

G cluster_0 Reaction Phase cluster_1 Sample Processing Phase cluster_2 Analysis Phase setup 1. Reaction Setup (Substrate, Reagents, Solvent) sampling 2. Aliquot Sampling (At Time = t) setup->sampling prep 3. Sample Preparation (Quenching, Dilution, Extraction) sampling->prep analysis 4. Instrumental Analysis (TLC, HPLC, GC-MS, NMR) prep->analysis interpretation 5. Data Interpretation (% Conversion, Purity, Structure) analysis->interpretation outcome Outcome: Optimized Conditions, Yield Calculation, Mechanistic Insight interpretation->outcome

Caption: General experimental workflow for reaction monitoring.

Conclusion

The effective monitoring of reactions involving this compound is essential for modern chemical synthesis. The choice of technique—TLC for rapid qualitative checks, HPLC and GC-MS for robust quantitative analysis, and NMR for detailed kinetic and structural studies—should be tailored to the specific experimental objective. By implementing the detailed protocols provided in this guide, researchers, scientists, and drug development professionals can enhance the efficiency, reproducibility, and insight gained from their synthetic endeavors.

References

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Application Notes & Protocols: The Strategic Role of Methyl 4-iodopyridine-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Scaffold

In the landscape of contemporary drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance. Among the vast array of available building blocks, Methyl 4-iodopyridine-2-carboxylate has emerged as a particularly valuable and versatile intermediate.[1][2] Its strategic placement of three distinct functional handles—the reactive C-I bond, the electron-withdrawing methyl ester, and the pyridine nitrogen—provides chemists with a powerful tool for constructing complex molecular architectures. The C4-iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the C2-ester offers a site for subsequent modification or can act as a directing group. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for key transformations. It is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this building block in their synthetic campaigns.

Physicochemical Properties and Handling

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[3] Understanding its physical properties is crucial for proper handling, storage, and use in reactions.

PropertyValueReference
CAS Number 380381-28-2[1][2]
Molecular Formula C₇H₆INO₂[1][3]
Molecular Weight 263.03 g/mol [1][2]
Melting Point 70-73 °C[1]
Boiling Point 327.6 ± 27.0 °C at 760 mmHg[1]
Appearance Solid[3]
Storage Conditions Keep Cold (Refrigerator)[1]

Expert Insight (Handling & Storage): The compound should be stored in a tightly sealed container in a cool, dry place, away from light. While stable under recommended storage conditions, the iodo-group can be sensitive to light and certain metals over prolonged periods. For weighing and transfer, standard laboratory practices for handling fine chemicals should be observed. It is classified as an irritant, so appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[1]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the C4-iodine bond. As the most labile of the halogens in palladium-catalyzed cross-coupling reactions, iodine serves as an exceptional leaving group, enabling a wide range of C-C, C-N, and C-O bond-forming reactions under relatively mild conditions.[4] This reactivity makes it a superior substrate compared to the analogous bromo- or chloro-pyridines.

The primary applications involve its use as an electrophilic partner in three major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, creating 4-aryl or 4-vinyl pyridine derivatives.

  • Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds, installing alkynyl moieties at the C4 position.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, leading to the synthesis of 4-amino pyridine derivatives.

These transformations are foundational in medicinal chemistry for accessing novel chemical space and synthesizing analogues of biologically active compounds.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl systems.[6] The reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide.

General Catalytic Cycle: The mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X (L₂) OxAdd->PdII_ArX Transmetal Transmetalation (R-B(OR)₂) PdII_ArX->Transmetal [R-B(OR)₂]⁻ M⁺ PdII_ArR Ar-Pd(II)-R (L₂) Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

PROTOCOL 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize Methyl 4-phenylpyridine-2-carboxylate, demonstrating a typical C-C bond formation.

Experimental Workflow:

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 263 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the flask under a positive flow of inert gas.

  • Add the solvent system: Toluene (8 mL) and Water (2 mL). The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid for transmetalation.[6]

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 4-phenylpyridine-2-carboxylate.

Trustworthiness Check: A self-validating system for this protocol includes running a control reaction without the palladium catalyst to ensure no product forms, confirming the catalytic nature of the transformation. Additionally, a reaction run without the base should fail, confirming its essential role in the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to substituted alkynes.[4][7] The reaction uniquely employs a dual-catalyst system, typically palladium and a copper(I) salt.

General Catalytic Cycle: The mechanism involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I)-acetylide species and subsequent reductive elimination. The copper cycle's role is to react with the terminal alkyne and base to form the crucial copper(I)-acetylide intermediate, which is more reactive for transmetalation than the deprotonated alkyne itself.[4]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X (L₂) Pd0->PdII_ArX Ar-X (Ox. Add.) PdII_ArC Ar-Pd(II)-C≡CR (L₂) PdII_ArX->PdII_ArC Transmetalation CuC Cu(I)-C≡CR PdII_ArC->Pd0 Ar-C≡CR (Red. Elim.) CuX Cu(I)X CuX->CuC CuC->PdII_ArX Cu-Acetylide CuC->CuX To Pd Cycle Alkyne H-C≡CR Alkyne->CuC Base Base Base->CuC

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

PROTOCOL 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize Methyl 4-(phenylethynyl)pyridine-2-carboxylate, showcasing a robust C(sp²)-C(sp) bond formation.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (solvent and base)

  • Tetrahydrofuran (THF) (co-solvent, optional)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) (for work-up)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (263 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add anhydrous, degassed triethylamine (5 mL) and THF (5 mL). Triethylamine serves as both the base to deprotonate the alkyne and as a solvent.

  • Add phenylacetylene (120 µL, 1.1 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.

  • Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Partition the residue between ethyl acetate (30 mL) and water (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired alkynylated pyridine.

Expert Insight (Causality): The use of copper(I) iodide is crucial; copper-free Sonogashira reactions are possible but often require different conditions or more specialized ligands.[7] The CuI facilitates the formation of a copper acetylide, which undergoes transmetalation with the palladium complex much more rapidly than the free acetylide anion, thereby accelerating the overall catalytic cycle.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[8] This method has largely replaced harsher classical methods like the Ullmann condensation.

General Catalytic Cycle: The reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting palladium(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. Finally, reductive elimination from this complex furnishes the desired aryl amine product and regenerates the active Pd(0) catalyst.[8][9] The choice of phosphine ligand is critical and often dictates the scope and efficiency of the reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X (L₂) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord HNR¹R², Base PdII_Amide Ar-Pd(II)-NR¹R² (L₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

PROTOCOL 3: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize Methyl 4-(morpholino)pyridine-2-carboxylate, demonstrating a key C-N bond-forming strategy.

Experimental Workflow:

Caption: Workflow for a Buchwald-Hartwig amination, emphasizing anaerobic conditions.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (solvent)

Procedure:

  • Expert Note: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere, preferably in a glovebox, using anhydrous solvents.

  • Inside a glovebox, add NaOtBu (135 mg, 1.4 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Add this compound (263 mg, 1.0 mmol) to the vial.

  • Seal the vial, remove it from the glovebox, and add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the vial in a preheated aluminum block at 100 °C and stir for 12-18 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the target N-arylated product.

Causality and Ligand Choice: The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine without competing in side reactions.[10] The ligand, XPhos, is a bulky, electron-rich phosphine from the Buchwald ligand family. Such ligands are essential for promoting the challenging reductive elimination step, which forms the C-N bond, and for stabilizing the active Pd(0) species, leading to higher yields and broader substrate scope.[11]

References

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health (NIH). [Link]

  • Methyl 3-Iodopyridine-4-Carboxylate. Pipzine Chemicals. [Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]

  • CAS 380381-28-2 this compound Chemical Report & Database. Market Publishers. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health (NIH). [Link]

  • A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Supporting Information. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Methyl 4-iodopyridine-2-carboxylate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, when using Methyl 4-iodopyridine-2-carboxylate as a substrate. As a key building block in medicinal chemistry, its effective functionalization is critical. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of these reactions.

Core Principles & General Troubleshooting

This compound presents a unique set of challenges in cross-coupling chemistry. The electron-withdrawing nature of the ester group at the 2-position and the inherent electronic properties of the pyridine ring can significantly impact reaction outcomes. The pyridine nitrogen, in particular, can act as a ligand for the palladium catalyst, leading to the formation of inactive complexes and subsequent catalyst deactivation[1][2][3]. Understanding these underlying principles is the first step toward successful troubleshooting.

My reaction is sluggish or has stalled completely. What are the first things to check?

Before delving into reaction-specific optimization, it's crucial to validate the fundamentals of your experimental setup.

  • Reagent Quality:

    • Substrate Purity: Ensure the this compound is pure. Impurities can interfere with the catalyst. Its melting point should be in the range of 70-73°C[4][5].

    • Boronic Acid/Ester Stability: For Suzuki reactions, check the quality of the boronic acid or ester. Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially in the presence of moisture or certain bases, leading to the formation of arene byproducts and reduced yield[6].

    • Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. If you suspect catalyst degradation, use a fresh batch or a more stable pre-catalyst.

  • Inert Atmosphere:

    • Palladium(0) species are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert argon or nitrogen atmosphere can lead to catalyst oxidation and deactivation. It is recommended to purge the solvent with an inert gas for at least 30 minutes before use[7].

  • Solvent Purity:

    • Ensure solvents are anhydrous and free of peroxides, especially when using ethers like THF or 1,4-dioxane. The choice of solvent can significantly influence reagent solubility and catalyst speciation[8].

Visualizing the Core Problem: Potential Catalyst Deactivation

The pyridine nitrogen can coordinate with the palladium center, forming off-cycle, catalytically inactive species. This is a primary reason for the difficulty in coupling pyridine-containing substrates[1][3].

G Active_Catalyst Active L-Pd(0) Catalyst Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Cycle Inactive_Complex Inactive Pyridine-Pd Complex (Catalyst Deactivation) Active_Catalyst->Inactive_Complex Coordination by Pyridine Nitrogen Pyridine_Substrate Methyl 4-iodopyridine-2-carboxylate Pyridine_Substrate->Catalytic_Cycle Reacts Pyridine_Substrate->Inactive_Complex

Caption: Catalyst deactivation pathway via pyridine coordination.

Reaction-Specific Troubleshooting & Optimization

This section addresses common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with heteroaromatic halides is highly dependent on finely tuned conditions[9][10].

Q: My Suzuki reaction yield is low (<30%), and I see starting material and homocoupling byproducts. How can I improve it?

This is a classic optimization problem. A systematic approach is required.

1. Re-evaluate Your Base and Solvent System: The choice of base is critical for activating the boronic acid for transmetalation[11]. For electron-deficient substrates like ours, a stronger base is often beneficial.

  • Try Stronger Bases: If you are using a mild base like Na₂CO₃ or K₂CO₃ with low success, switch to a stronger base such as Cs₂CO₃ or K₃PO₄ [7][12]. These bases can accelerate the reaction and often give higher yields[13].

  • Solvent Choice: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane/water or DME/water mixtures are excellent starting points[9][14].

    • For particularly stubborn couplings, consider Toluene/water or DMF (without water) at higher temperatures (e.g., 100-120°C)[7].

BaseSolvent SystemTypical Temperature (°C)Comments
Na₂CO₃Dioxane/H₂O (4:1)80-100Standard, mild conditions. May be insufficient for this substrate.[15][16]
K₂CO₃THF/H₂O (4:1)75-85Common choice, but may require activation before use.[7]
K₃PO₄ Toluene100-110Stronger, non-nucleophilic base. Good for sensitive functional groups.
Cs₂CO₃ Dioxane or DME90-110Often provides the best results for challenging couplings due to its high solubility and basicity.[7][13]

2. Optimize the Catalyst and Ligand: The standard Pd(PPh₃)₄ may not be effective enough. The oxidative addition step is often rate-limiting, and a more electron-rich, bulky ligand can accelerate this process[3].

  • Bulky Monophosphine Ligands: Ligands like SPhos , XPhos , or tBu₃P are designed to stabilize the Pd(0) center and promote efficient catalysis for heteroaromatic substrates.

  • Pre-catalysts: Using air-stable Pd(II) pre-catalysts like Pd(dppf)Cl₂ or Buchwald pre-catalysts can lead to more reproducible results as they generate the active Pd(0) species in situ[6].

B. Buchwald-Hartwig Amination

Forming a C-N bond with the electron-deficient pyridine ring requires a highly active catalyst system and careful selection of a strong, non-nucleophilic base[17].

Q: My Buchwald-Hartwig amination is giving low conversion. Should I increase the temperature or change the ligand?

Both are valid considerations, but the ligand choice is often more impactful.

1. Match the Ligand to the Amine: The optimal ligand is highly dependent on the type of amine you are using[18][19].

  • For Primary Aliphatic & Aryl Amines: Bulky, electron-rich biaryl phosphine ligands are the gold standard. XPhos or RuPhos are excellent starting points.

  • For Secondary Amines: These are often more challenging due to steric hindrance. A ligand with a wider bite angle, like Xantphos , can be effective[20].

  • For Heteroaromatic Amines: Catalyst systems based on monodentate phosphines have shown high activity for coupling heteroaromatic amines with heteroaryl halides[21].

2. Select the Right Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

  • Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of aminations[20].

  • For substrates with base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, but this often requires a higher reaction temperature[22].

3. Consider the Halide Effect: While iodides are typically the most reactive electrophiles, in Buchwald-Hartwig aminations, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst[18][19]. If you are struggling with the iodide, and a bromide analogue is available, it may paradoxically give better results.

C. Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides. Key challenges include preventing the homocoupling of the alkyne (Glaser coupling) and ensuring efficient catalytic turnover[23].

Q: I'm seeing a lot of alkyne homocoupling and low yield of my desired product. What's wrong?

This typically points to issues with the catalyst system, particularly the copper co-catalyst, or the reaction atmosphere.

1. Minimize Oxygen: Glaser homocoupling is an oxidative process often catalyzed by copper salts in the presence of oxygen. Rigorous degassing of your solvent and maintaining a strict inert atmosphere is paramount.

2. Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. These methods rely on a palladium catalyst and a suitable base, often an amine like triethylamine (TEA) or piperidine, which can also act as the solvent[24]. Tetrabutylammonium fluoride (TBAF) has also been used effectively as a base under solvent-free conditions[24].

3. Catalyst and Base Selection:

  • Catalyst: PdCl₂(PPh₃)₂ is a robust and commonly used catalyst for Sonogashira reactions[24][25].

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It serves to deprotonate the alkyne and scavenge the HI produced during the reaction.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for troubleshooting any low-yield coupling reaction with this compound.

G Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity & Inert Conditions Start->Check_Reagents Reagents_OK Problem Persists Check_Reagents->Reagents_OK If OK Reagents_Bad Fix Reagents/ Setup Check_Reagents->Reagents_Bad If Not OK Screen_Ligand 2. Screen Ligands (e.g., Buchwald ligands) Reagents_OK->Screen_Ligand Ligand_OK Still Low Yield Screen_Ligand->Ligand_OK If No Improvement Success Yield Improved Screen_Ligand->Success If Improved Screen_Base 3. Screen Bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) Ligand_OK->Screen_Base Base_OK Still Low Yield Screen_Base->Base_OK If No Improvement Screen_Base->Success If Improved Screen_Solvent 4. Change Solvent/Temp (e.g., Dioxane, Toluene, 110°C) Base_OK->Screen_Solvent Screen_Solvent->Success If Improved Reagents_Bad->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocols

The following are generalized, robust protocols for the three major coupling reactions. They should serve as a validated starting point for your experiments.

Protocol 1: Suzuki-Miyaura Coupling

This protocol uses a bulky phosphine ligand and a strong base, which is often effective for this substrate class[26][27].

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Pd₂(dba)₃ (2 mol%)

    • SPhos (4.5 mol%)

    • K₃PO₄ (2.0 - 3.0 equiv)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

    • In a separate vial, add Pd₂(dba)₃ and SPhos. Add a portion of the dioxane to this vial to form the catalyst solution.

    • Evacuate and backfill the Schlenk tube with argon (repeat 3 times).

    • Add the dioxane (to a final concentration of ~0.1 M) to the Schlenk tube, followed by the pre-mixed catalyst solution via syringe.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol utilizes a robust pre-catalyst and a strong alkoxide base, suitable for coupling with a range of amines[18][19][28].

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • XPhos Pd G3 (a Buchwald pre-catalyst, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox, add this compound, XPhos Pd G3, and NaOtBu to an oven-dried reaction vial.

    • Remove the vial from the glovebox, add the anhydrous solvent (~0.2 M), followed by the amine.

    • Seal the vial and heat to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench carefully with saturated aqueous NH₄Cl.

    • Separate the layers, extract the aqueous layer, combine the organic layers, wash with brine, dry over MgSO₄, concentrate, and purify via chromatography.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst to minimize alkyne homocoupling[24].

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous THF or DMF

  • Procedure:

    • To a Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

    • Evacuate and backfill the flask with argon (repeat 3 times).

    • Add the anhydrous solvent, followed by triethylamine and the terminal alkyne via syringe.

    • Heat the reaction to 60-80 °C and stir until completion (monitor by TLC or GC-MS).

    • Cool the mixture, concentrate under reduced pressure, and directly purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: Can I use microwave irradiation to speed up my reaction?

    • A: Yes, microwave heating can be highly effective, often reducing reaction times from hours to minutes. For Buchwald-Hartwig aminations, microwave conditions have been shown to be successful, allowing for the use of milder bases like K₂CO₃[22]. It is an excellent tool for rapid reaction screening.

  • Q2: My product seems to be insoluble and is crashing out of the reaction mixture. What should I do?

    • A: Poor solubility of the product or intermediate can cause a reaction to stall[12]. Try switching to a solvent with higher solvating power, such as DMF, DMAc, or NMP, and consider increasing the reaction temperature. Ensure your stirring is vigorous enough to maintain a good suspension.

  • Q3: How do I remove the palladium catalyst from my final product?

    • A: This is a common challenge, especially since pyridine-containing products can chelate residual palladium[3]. After chromatographic purification, you can try treating a solution of your product with a palladium scavenger resin. Alternatively, washing with an aqueous solution of a chelating agent like EDTA or L-cysteine can be effective.

  • Q4: I am using a boronic ester instead of a boronic acid in my Suzuki reaction. Do I need to change the conditions?

    • A: Boronic esters (e.g., pinacol esters) are often more stable than their corresponding acids and can help suppress protodeboronation. The reaction conditions are generally similar, but you may find that a stronger base (K₃PO₄ or Cs₂CO₃) is still required for efficient transmetalation.

  • Q5: Is it possible to perform a C-H activation/arylation directly on the pyridine ring instead of using an iodinated starting material?

    • A: Yes, direct C-H functionalization is a rapidly advancing field. However, controlling regioselectivity on a substituted pyridine can be extremely challenging. For a specific target like the functionalization of this compound, the cross-coupling of the iodo-derivative remains the most reliable and predictable synthetic route.

References

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. Available from: [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. Available from: [Link]

  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. - ResearchGate. Available from: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available from: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available from: [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. Available from: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available from: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available from: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Available from: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC - NIH. Available from: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega. Available from: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. Available from: [Link]

  • Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF - ResearchGate. Available from: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available from: [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. Available from: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available from: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Recent advances in Sonogashira reactions - PubMed. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions - Organic Chemistry Portal. Available from: [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Available from: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. Available from: [Link]

  • Methyl 3-Iodopyridine-4-Carboxylate - Pipzine Chemicals. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available from: [Link]

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Identification of byproducts in the synthesis of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 4-iodopyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. In our experience, while the synthesis is generally robust, the identification and mitigation of process-related impurities are critical for ensuring downstream success in drug discovery and development pipelines. Impurities can arise from starting materials, side reactions, or degradation, and their unambiguous identification is paramount.[1][2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind the formation of common byproducts and provide validated, step-by-step protocols for their identification and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its inherent challenges?

The most prevalent and industrially scalable route begins with a 4-aminopyridine precursor, which undergoes a diazotization reaction followed by displacement with iodide, a process closely related to the Sandmeyer reaction.[4][5] The key steps are:

  • Diazotization: 4-Amino-pyridine-2-carboxylic acid (or its methyl ester) is treated with a nitrite source (e.g., NaNO₂) in an acidic medium to form the highly reactive diazonium salt.

  • Iodide Displacement: The diazonium salt is then quenched with an iodide source, typically potassium iodide (KI) or an iodine solution, to yield the 4-iodo product.

  • Esterification: If starting from the carboxylic acid, a final esterification step is required.

The primary challenge lies in the stability and reactivity of the intermediate pyridyl-diazonium salt. This species is a potent electrophile and can react with various nucleophiles present in the reaction mixture, not just the intended iodide anion. This reactivity is the main source of byproducts.

Q2: My reaction crude shows multiple spots on TLC/peaks in HPLC analysis. What are the most probable byproducts I should be looking for?

Based on the Sandmeyer-type reaction mechanism and potential impurities in starting materials, the most common byproducts are:

  • Methyl 4-hydroxypyridine-2-carboxylate: Formed when the diazonium salt is attacked by water, a common nucleophile often present in the reaction medium.[6][7]

  • Methyl 4-chloropyridine-2-carboxylate: Often a starting material for the synthesis of the 4-amino precursor. Its presence indicates an incomplete amination step in the precursor synthesis or if it's used directly in a halogen exchange reaction.[8][9]

  • Unreacted Starting Material (Methyl 4-aminopyridine-2-carboxylate): Indicates an incomplete diazotization or iodide displacement reaction.

  • Biaryl Byproducts (e.g., Methyl, Methyl' 4,4'-bipyridine-2,2'-dicarboxylate): The radical mechanism of the Sandmeyer reaction can lead to the dimerization of aryl radical intermediates.[6][7]

  • 4-Iodopyridine-2-carboxylic Acid: Results from incomplete esterification or hydrolysis of the methyl ester product during workup or purification.

Troubleshooting Guide: Byproduct Identification Workflow

This section provides a systematic approach to identifying unknown impurities observed during the synthesis.

Initial Observation: An unexpected peak is observed in the HPLC chromatogram of the crude reaction mixture.

The first step is to systematically characterize this unknown peak. The following workflow provides a logical progression from detection to structural elucidation.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Systematic workflow for byproduct identification.
Step 1: Preliminary Analysis by HPLC and LC-MS

The combination of HPLC and Mass Spectrometry is the most powerful initial tool for characterizing impurities.[10][11][12]

Q: How do I set up an effective HPLC-MS method for my sample?

An effective method should resolve the main product from potential impurities. A standard reversed-phase method is a good starting point.

Protocol: HPLC-MS Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 275 nm.[13]

  • MS Detector: Use an Electrospray Ionization (ESI) source in positive ion mode. Scan a mass range from m/z 100 to 500.

Data Interpretation: Use the following table to correlate the molecular weight of any observed impurity peaks with potential structures.

Potential ByproductFormulaM.Wt. ( g/mol )Expected [M+H]⁺Causality / Source
This compound (Product) C₇H₆INO₂263.03264.0Desired Product
Methyl 4-hydroxypyridine-2-carboxylateC₇H₇NO₃153.14154.1Reaction of diazonium salt with H₂O.[6][7]
Methyl 4-chloropyridine-2-carboxylateC₇H₆ClNO₂171.58172.0Impurity from precursor synthesis or incomplete halogen exchange.[8][9]
Methyl 4-aminopyridine-2-carboxylateC₇H₈N₂O₂152.15153.1Incomplete diazotization.
4-Iodopyridine-2-carboxylic AcidC₆H₄INO₂248.99250.0Incomplete esterification or product hydrolysis.
Methyl, Methyl' 4,4'-bipyridine-2,2'-dicarboxylateC₁₄H₁₂N₂O₄288.26289.2Radical-mediated dimerization of pyridine intermediates.[6][7]
Step 2: Structural Confirmation by NMR Spectroscopy

If the identity of a significant impurity (>0.1%) cannot be confirmed by LC-MS alone, isolation followed by NMR spectroscopy is the definitive method for structural elucidation.[2]

Q: I've isolated an impurity with [M+H]⁺ = 154.1. How can I use NMR to confirm it is Methyl 4-hydroxypyridine-2-carboxylate?

After isolating the compound using preparative HPLC, dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum will be distinctly different from your product.

  • Product (this compound) in CDCl₃: You would expect three aromatic protons. The proton at C5 (between Iodo and the ester) would be a doublet, the proton at C3 would be a doublet of doublets (or a narrow triplet), and the proton at C6 would be a doublet. The iodine atom causes a characteristic deshielding effect.

  • Byproduct (Methyl 4-hydroxypyridine-2-carboxylate) in DMSO-d₆: The hydroxyl group is a strong electron-donating group, which will significantly shield the ring protons compared to the iodo-substituted product. You would also observe a broad singlet for the -OH proton, which is exchangeable with D₂O. The splitting patterns of the three aromatic protons will also be different due to the change in electronics.

Referencing standard NMR chemical shift databases for impurities can be highly beneficial.[14][15][16][17]

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

}

Caption: Key NMR differences between product and hydroxyl byproduct.

Mitigation Strategies

Q3: Now that I've identified the Methyl 4-hydroxypyridine-2-carboxylate byproduct, how can I prevent its formation?

The formation of this byproduct is directly related to the presence of water.

  • Use Anhydrous Solvents: Ensure all solvents used for the diazotization step are rigorously dried.

  • Control Temperature: Perform the diazotization at low temperatures (0 to -5 °C). This slows the rate of decomposition of the diazonium salt and its reaction with water.

  • Quench Conditions: Add the diazonium salt solution to the iodide solution (inverse addition) to ensure the diazonium intermediate is immediately consumed by the desired nucleophile, minimizing its exposure time to any residual water.

By systematically applying this workflow of identification, characterization, and mitigation, researchers can significantly improve the purity and yield of this compound synthesis, ensuring the quality of this critical intermediate for subsequent applications.

References

  • WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Wikipedia . Sandmeyer reaction. [Link]

  • Molbase . METHYL 4-CHLOROPYRIDINE-2-CARBOXYLATE | CAS 24484-93-3. [Link]

  • L.S.College, Muzaffarpur . (2020-09-24). Sandmeyer reaction. [Link]

  • CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • Chempanda . Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Journal of Chemical Research . (2016). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. [Link]

  • Master Organic Chemistry . (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • NIH National Center for Biotechnology Information . (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Organic Letters . (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Organic Chemistry Portal . Sandmeyer Reaction. [Link]

  • NIH National Center for Biotechnology Information . N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • Crystal Growth & Design . (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. [Link]

  • EPFL . NMR Chemical Shifts of Trace Impurities. [Link]

  • Semantic Scholar . (2002-06-10). Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation. [Link]

  • ResearchGate . Amination products of 2-halopyridines. [Link]

  • The Journal of Organic Chemistry . (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • MDPI . Chromatographic Separations. [Link]

  • ResearchGate . (2019-08-05). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Semantic Scholar . Paper Chromatography of Pyridine Derivatives. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research . (2019-07-30). Impurities Characterization in Pharmaceuticals: A Review. [Link]

  • Chemia . (2023-02-28). Iodination of carboxylic acid and related compounds. [Link]

  • KGROUP . NMR Chemical Shifts of Trace Impurities. [Link]

  • PubMed . (2010-11-12). Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase. [Link]

  • MDPI . Applications of Chromatographic Separation Techniques in Food and Chemistry. [Link]

  • Pharmaceutical Sciences . Impurity profiling and drug characterization: backdrop and approach. [Link]

  • Patsnap . Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]

  • Google Patents.
  • Der Pharma Chemica . Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. [Link]

  • Chemia . (2022-12-06). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. [Link]

  • JYX: JYU . Iodine(I) pnictogenate complexes as Iodination reagents. [Link]

  • NIH National Center for Biotechnology Information . (2014-05-07). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. [Link]

  • HELIX Chromatography . HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Google Patents. Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • MDPI . (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]

  • ResearchGate . Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]

  • ResearchGate . The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link]

  • PubMed . (2019-11-30). Assay determination by mass spectrometry for oligonucleotide therapeutics. [Link]

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Preventing degradation of Methyl 4-iodopyridine-2-carboxylate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 4-iodopyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in organic synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you prevent degradation and achieve optimal results in your reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing significant amounts of a de-iodinated byproduct, Methyl pyridine-2-carboxylate. What is causing this, and how can I prevent it?

A1: This is a classic case of hydrodehalogenation (often simply called dehalogenation), a common side reaction for highly reactive aryl iodides like this compound, especially during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2]

Causality: Dehalogenation occurs when the organopalladium intermediate, formed after oxidative addition of the C-I bond to the Pd(0) catalyst, captures a hydride species from the reaction medium instead of proceeding with the desired catalytic cycle (e.g., transmetalation with a boronic acid).[2] Sources of hydride can include solvents (like alcohols), the base, or even trace water. The general propensity for dehalogenation follows the order of C-X bond strength: I > Br > Cl.[1]

Troubleshooting & Prevention Protocol:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands promote the desired reductive elimination step over dehalogenation.

    • Recommended: Switch to sterically hindered biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also excellent alternatives.[1]

    • Avoid: Less bulky, electron-poor ligands like PPh₃ can be more prone to this side reaction.

  • Optimize Your Base: The base can be a source of hydrides or promote pathways leading to dehalogenation.

    • Recommended: Use weaker, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices.[1]

    • Caution: Avoid strong alkoxide bases like sodium tert-butoxide (NaOtBu) when dehalogenation is observed, as they can be a source of hydrides.

  • Solvent Choice Matters: Aprotic solvents are generally preferred to minimize hydride transfer.

    • Recommended: Use rigorously dried, aprotic solvents like 1,4-dioxane, toluene, or THF.[1]

    • Avoid: Protic solvents like isopropanol or methanol if dehalogenation is a significant issue. If a co-solvent is necessary, minimize its proportion.

  • Control Water Content: While many cross-coupling reactions tolerate or even require some water, excessive amounts can be a proton source leading to dehalogenation. If using anhydrous conditions, ensure all reagents and glassware are thoroughly dried. In aqueous systems, consider reducing the water ratio.[1]

Q2: I am attempting a Suzuki-Miyaura coupling, but my starting material is being consumed and I'm isolating the hydrolyzed product, 4-iodopyridine-2-carboxylic acid. What's happening?

A2: You are observing the saponification (hydrolysis) of the methyl ester at the C2 position. This is a common degradation pathway when using basic conditions, especially at elevated temperatures. The ester group is susceptible to nucleophilic attack by hydroxide ions, which can be present if using aqueous base or if there is residual water in the reaction.

Causality: The methyl ester of a pyridine-2-carboxylic acid is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine ring nitrogen. The presence of a strong base and water, particularly with heating, provides the necessary conditions for hydrolysis to the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid.

Troubleshooting & Prevention Protocol:

  • Switch to a Milder, Anhydrous-Compatible Base: This is the most effective solution.

    • Recommended: Use potassium fluoride (KF) or potassium carbonate (K₂CO₃). These bases are generally strong enough to facilitate the Suzuki coupling mechanism but are less prone to causing ester hydrolysis.[3]

    • Avoid: Strong hydroxide bases (NaOH, KOH, LiOH) or running the reaction with significant amounts of water and strong carbonate/phosphate bases at high temperatures.

  • Modify Reaction Temperature and Time:

    • Lower the reaction temperature as much as possible while still achieving a reasonable reaction rate.

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Consider a Different Boron Reagent:

    • Potassium trifluoroborate salts or MIDA boronates can sometimes be used under milder conditions that are more compatible with sensitive functional groups.

Q3: My Buchwald-Hartwig amination reaction is sluggish or stalls completely. Is the substrate poisoning the catalyst?

A3: Yes, this is a distinct possibility. The nitrogen atom of the pyridine ring is Lewis basic and can coordinate to the palladium catalyst.[4][5] This coordination can stabilize the palladium complex in an off-cycle state, effectively inhibiting or "poisoning" the catalyst and preventing it from participating in the desired catalytic cycle.[6][7]

Causality: The lone pair of electrons on the pyridine nitrogen can act as a ligand, competing with the desired phosphine ligands and substrates for coordination sites on the palladium center. This is a well-known challenge when working with heteroaromatic halides.[4]

Troubleshooting & Prevention Protocol:

  • Use Bidentate or Specialized Ligands: These ligands are designed to bind more tightly to the palladium center, making them less susceptible to displacement by the pyridine substrate.

    • Recommended: Bidentate phosphine ligands like Xantphos or Josiphos-type ligands are often highly effective for coupling heteroaryl halides.[6] Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are also designed to overcome this issue.[1]

  • Increase Catalyst or Ligand Loading: In some cases, a modest increase in the catalyst and/or ligand loading (e.g., from 1 mol% to 3-5 mol%) can overcome the inhibition by ensuring a sufficient concentration of active catalyst is present.

  • Choice of Base and Solvent: While the ligand is the primary factor, ensuring optimal conditions for the catalytic cycle can help it outcompete the poisoning pathway. Use a base and solvent system known to be effective for Buchwald-Hartwig reactions with heteroaryl chlorides or bromides, as these are also considered challenging substrates.

Summary of Recommended Conditions

IssueRecommended LigandRecommended BaseRecommended SolventKey Considerations
Dehalogenation SPhos, XPhos, RuPhos, NHC LigandsK₃PO₄, Cs₂CO₃, K₂CO₃Dioxane, Toluene, THF (anhydrous)Avoid strong alkoxide bases and protic solvents.[1]
Ester Hydrolysis Standard Suzuki ligands (e.g., Pd(dppf)Cl₂)KF, K₂CO₃Toluene, DME, THFAvoid aqueous strong bases (NaOH, KOH). Use lower temperatures.[3]
Catalyst Inhibition Xantphos, Josiphos-type, SPhos, XPhosNaOtBu, LHMDS, Cs₂CO₃Toluene, DioxaneBidentate or bulky monodentate ligands are crucial.[6]

Visual Troubleshooting Guides

Degradation Pathways

Common Degradation Pathways of this compound cluster_0 Starting Material cluster_1 Degradation Products SM Methyl 4-iodopyridine-2-carboxylate DH Dehalogenation Product (Methyl pyridine-2-carboxylate) SM->DH  [H] source (Solvent, Base, H₂O) Pd Catalyst HY Hydrolysis Product (4-iodopyridine-2-carboxylic acid) SM->HY  Base (e.g., NaOH) H₂O, Heat

Caption: Key degradation pathways for this compound.

Experimental Workflow for Troubleshooting

Troubleshooting Workflow for Cross-Coupling Reactions Start Reaction Failure or Low Yield Analyze Analyze Crude Reaction (LC-MS, NMR) Start->Analyze Identify Identify Main Issue Analyze->Identify Dehalogenation Dehalogenation Observed Identify->Dehalogenation De-iodinated Product Hydrolysis Ester Hydrolysis Observed Identify->Hydrolysis Carboxylic Acid Product NoReaction No Reaction/ Stalled Identify->NoReaction Starting Material Only Action_DH 1. Switch to Bulky Ligand (SPhos) 2. Use Milder Base (K₃PO₄) 3. Use Aprotic Solvent (Dioxane) Dehalogenation->Action_DH Action_HY 1. Switch to Milder Base (KF, K₂CO₃) 2. Lower Reaction Temperature 3. Reduce Water Content Hydrolysis->Action_HY Action_NR 1. Switch to Bidentate Ligand (Xantphos) 2. Increase Catalyst Loading 3. Screen Different Bases NoReaction->Action_NR

Sources

Troubleshooting guide for Methyl 4-iodopyridine-2-carboxylate purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting and frequently asked questions for the purification of Methyl 4-iodopyridine-2-carboxylate (CAS: 380381-28-2). It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this key pharmaceutical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process. Each entry details potential causes and provides actionable, step-by-step solutions.

Issue 1: The Purified Product is an Oil or a Gummy, Waxy Solid, Not a Crystalline Material.

Background: this compound has a documented melting point of 70-73 °C.[1][2] The presence of even minor impurities or residual solvent can significantly depress this melting point, resulting in a failure to crystallize at room temperature.

Possible Causes:

  • Residual Solvent: Incomplete removal of high-boiling point solvents (e.g., DMF, DMSO) or even common solvents like ethyl acetate or dichloromethane.

  • Co-eluting Impurities: Contaminants from the reaction mixture that have a similar polarity to the product and were not separated by column chromatography.

  • Product Degradation: The compound may have partially degraded due to prolonged exposure to heat or acidic conditions on silica gel.

  • Hygroscopic Tendencies: Absorption of atmospheric moisture.

Recommended Solutions:

  • Aggressive Solvent Removal:

    • Dry the material on a high-vacuum line for several hours. Gentle heating (e.g., 30-40 °C) can be applied if the compound is stable at that temperature, but care should be taken.

  • Trituration to Induce Crystallization:

    • Protocol:

      • Place the oil/gummy solid in a flask.

      • Add a small volume of a solvent in which the product is poorly soluble but the impurities are likely soluble (e.g., cold hexanes, diethyl ether, or a mixture of the two).

      • Use a spatula or glass rod to scratch the inside of the flask and vigorously agitate the mixture. This mechanical action can break up the gum and provide nucleation sites for crystallization.

      • If crystals form, continue stirring in the cold solvent for 15-30 minutes to maximize precipitation.

      • Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

  • Re-purification:

    • If trituration fails, the material likely contains significant impurities. A second round of purification is necessary.

    • Method: Re-run column chromatography using a shallower solvent gradient to achieve better separation.[3] For example, if a 10-50% EtOAc/Hexane gradient was used initially, try a 15-30% gradient run over more column volumes.

Issue 2: Column Chromatography Yields Multiple, Poorly Separated Spots on TLC.

Background: The pyridine nitrogen in the molecule can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant band broadening ("tailing" or "streaking") on a TLC plate or column, making separation difficult.

Possible Causes:

  • Acid-Base Interactions: The basic pyridine nitrogen adsorbs irreversibly or strongly to the acidic silica gel.

  • Inappropriate Solvent System: The chosen eluent does not provide sufficient differentiation in polarity between the product and impurities.

  • Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.

Recommended Solutions:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: To neutralize the acidic silica surface and improve peak shape, add a small amount of a basic modifier to the eluent.[3]

      • Standard Practice: Add 0.1-1% triethylamine (NEt₃) or pyridine to the Hexane/EtOAc or CH₂Cl₂/MeOH solvent system.[3] Always run a TLC with the modified eluent first to confirm improved separation.

  • Optimize the Solvent System:

    • A systematic approach to solvent selection is crucial. Different solvent systems can alter the selectivity of the separation.

Solvent System (v/v)Typical ApplicationNotes
Ethyl Acetate / HexanesStandard choice for moderately polar compounds. A good starting point.[3][4]
Dichloromethane / MethanolFor more polar compounds. Be cautious, as methanol can sometimes dissolve silica.
Toluene / AcetoneOffers different selectivity compared to ester/alkane systems.
  • Change the Stationary Phase:

    • If modifying the mobile phase is ineffective, consider an alternative stationary phase.

      • Neutral Alumina: Less acidic than silica and can be effective for basic compounds like pyridines.

      • Reversed-Phase Silica (C18): Separation is based on hydrophobicity rather than polarity. Eluents are typically polar (e.g., water/acetonitrile or water/methanol).

Issue 3: Product Discolors (Turns Yellow/Brown) During Workup or Storage.

Background: Iodo-aromatic compounds are often susceptible to degradation, particularly when exposed to light, which can cleave the C-I bond to form radical species. Furthermore, the ester functional group is liable to hydrolysis under certain conditions.

Possible Causes:

  • Photodecomposition: Exposure to UV or ambient light is a common cause of discoloration for iodo-compounds.

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid if exposed to strong acid or base during an aqueous workup.[5][6] The resulting 4-iodopyridine-2-carboxylic acid is an impurity.

  • Oxidation: Air sensitivity can lead to oxidative degradation over time.

Recommended Solutions:

  • Protection from Light:

    • Conduct all experimental work, including chromatography and filtration, in flasks covered with aluminum foil.

    • Store the final product in an amber vial.

  • Control pH During Workup:

    • Avoid using strong bases like NaOH or KOH for washes. Instead, use a milder base like saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acid from the reaction.[4]

    • Minimize the time the compound is in contact with aqueous layers.

  • Inert Atmosphere and Cold Storage:

    • After drying, flush the storage vial with an inert gas like argon or nitrogen before sealing.

    • Store the purified solid in a refrigerator or freezer to minimize degradation over time, as recommended by suppliers.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for this compound?

For primary purification of a crude reaction mixture, flash column chromatography on silica gel is the most commonly cited and effective method.[2][3][4] This technique is highly versatile for removing unreacted starting materials and by-products. For a final polishing step to achieve high purity (>99%), recrystallization is an excellent secondary technique, provided a suitable solvent system can be identified.[7][8]

purification_workflow start Crude Product tlc Analyze by TLC start->tlc chromatography Flash Column Chromatography tlc->chromatography Multiple Impurities recrystallize Recrystallization tlc->recrystallize One Major Product, Minor Impurities chromatography->recrystallize Product >95% pure, needs polishing pure_product Pure Product (>98%) chromatography->pure_product Product >98% pure recrystallize->pure_product

Caption: Decision workflow for purifying this compound.

Q2: How do I perform a recrystallization for this compound?

Recrystallization relies on the principle of dissolving your compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool, whereupon it becomes less soluble and crystallizes out, leaving impurities behind in the solution.[7][8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The key is finding a solvent where the compound is poorly soluble at room temperature but very soluble at the solvent's boiling point. Good candidates to screen are:

    • Isopropanol or Ethanol

    • Ethyl Acetate / Hexanes (a two-solvent system)[9]

    • Toluene

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil and stirring.

    • Continue adding the minimum amount of hot solvent until all the solid just dissolves. Adding excess solvent will reduce your final yield.[7]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.

    • If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[7]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly under vacuum.

Q3: What are the most likely impurities I need to remove?

The identity of impurities is highly dependent on the synthetic route used.

impurity_sources product This compound synthesis Synthesis Route: Esterification synthesis->product acid Starting Material: 4-Iodopyridine-2-carboxylic acid synthesis->acid Incomplete Reaction precursor_imp Precursor Impurities: (e.g., other iodopyridine isomers) synthesis->precursor_imp Contaminated Precursor degradation Degradation Pathways degradation->product hydrolysis_prod Hydrolysis Product: 4-Iodopyridine-2-carboxylic acid degradation->hydrolysis_prod Acid/Base Exposure

Caption: Potential sources of impurities in the final product.

  • Unreacted Starting Material: The most common synthesis is the Fischer esterification of 4-iodopyridine-2-carboxylic acid with methanol.[2] Therefore, the starting carboxylic acid is the most probable impurity. It can be removed with a NaHCO₃ wash during workup or by chromatography.

  • Hydrolysis Product: As mentioned, if the methyl ester is exposed to acidic or basic conditions, it can hydrolyze back to 4-iodopyridine-2-carboxylic acid.[5]

  • Isomeric Impurities: The synthesis of the iodopyridine ring system itself can sometimes produce other isomers (e.g., 2-iodo or 3-iodopyridine derivatives) which may carry through the synthesis.[10] These can be very difficult to separate and require optimized chromatography.

Q4: Can I monitor the purification using HPLC instead of TLC?

Yes, High-Performance Liquid Chromatography (HPLC) is an excellent and often more quantitative method for monitoring purity. A reverse-phase method would be a good starting point.

Example HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 265 nm.[4]

This method can be used to check the purity of column fractions and the final product with high accuracy. It is also essential for quality control in drug development processes.[11]

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Methyl 3-Iodopyridine-4-Carboxylate. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Google Patents. (2021). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.

Sources

Technical Support Center: Managing the Reactivity of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-iodopyridine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the reactivity of the iodine substituent, providing in-depth technical guidance and field-proven insights to ensure the success of your experiments.

Introduction: The Duality of Reactivity

This compound is a valuable reagent in organic synthesis, primarily due to the strategic placement of its functional groups. The pyridine core is a common motif in pharmaceuticals, and the ester and iodo substituents offer orthogonal handles for diverse chemical transformations. The carbon-iodine bond at the 4-position is particularly susceptible to a variety of cross-coupling reactions, making it a cornerstone for constructing complex molecular architectures. However, this high reactivity can also be a source of experimental challenges. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am experiencing low yields in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or side reactions.[1][2]

Causality and Optimization Strategies:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the reductive elimination step and stabilize the active palladium(0) species.[3] Alternatively, N-heterocyclic carbene (NHC) ligands can also be highly effective.

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid or incomplete reaction.

    • Recommendation: For many Suzuki couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and mild bases.[4] If you observe low conversion, a stronger base like potassium phosphate (K₃PO₄) might be beneficial.

  • Solvent and Temperature: The reaction solvent and temperature influence both solubility and reaction kinetics.

    • Recommendation: A mixture of a polar aprotic solvent like dioxane or DMF with water is often used to dissolve both the organic and inorganic reagents.[4] Running the reaction at elevated temperatures (e.g., 80-100 °C) is typically necessary to drive the reaction to completion.[4]

  • Side Reaction - Protodeiodination: A common side reaction is the replacement of the iodine atom with a hydrogen atom, leading to the formation of methyl pyridine-2-carboxylate. This can be caused by trace amounts of water or other proton sources in the reaction mixture.

    • Recommendation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

Workflow for Optimizing Suzuki-Miyaura Coupling

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Issue 2: Competing Nucleophilic Aromatic Substitution (SNAr)

Question: When attempting a Buchwald-Hartwig amination, I am observing a significant amount of a byproduct that appears to be from a direct nucleophilic aromatic substitution (SNAr) of the iodo group. How can I favor the desired C-N cross-coupling?

Answer:

While the C-I bond is primed for palladium-catalyzed cross-coupling, the electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles.[5][6][7]

Causality and Mitigation Strategies:

  • Nucleophile Strength: Highly nucleophilic amines, particularly in the presence of a strong base, can directly attack the C4 position, displacing the iodide.

    • Recommendation: Use a milder base such as potassium carbonate or cesium carbonate instead of stronger bases like sodium tert-butoxide (NaOtBu), if the desired coupling allows.[8]

  • Reaction Temperature: Higher temperatures can favor the SNAr pathway.

    • Recommendation: Screen lower reaction temperatures. Buchwald-Hartwig aminations can often proceed at temperatures lower than those required for SNAr.[9]

  • Catalyst and Ligand Choice: A highly active palladium catalyst system can accelerate the desired cross-coupling pathway, outcompeting the uncatalyzed SNAr reaction.

    • Recommendation: Employ a high-turnover catalyst system, such as those based on biarylphosphine ligands (e.g., XPhos, SPhos) which are known to facilitate C-N bond formation efficiently.[3][10]

Decision Tree for Favoring Buchwald-Hartwig Amination over SNAr

Buchwald_vs_SNAr Start SNAr Byproduct Observed Is_Base_Strong Is a strong base (e.g., NaOtBu) used? Start->Is_Base_Strong Is_Temp_High Is the reaction temperature > 100 °C? Is_Base_Strong->Is_Temp_High No Use_Milder_Base Switch to a milder base (K2CO3, Cs2CO3) Is_Base_Strong->Use_Milder_Base Yes Is_Catalyst_Active Is a high-activity catalyst system in use? Is_Temp_High->Is_Catalyst_Active No Lower_Temp Screen lower reaction temperatures (e.g., 80 °C) Is_Temp_High->Lower_Temp Yes Use_Biaryl_Ligand Employ a biarylphosphine ligand (XPhos, SPhos) Is_Catalyst_Active->Use_Biaryl_Ligand No Desired_Product Favored Buchwald-Hartwig Amination Is_Catalyst_Active->Desired_Product Yes Use_Milder_Base->Desired_Product Lower_Temp->Desired_Product Use_Biaryl_Ligand->Desired_Product

Caption: Decision-making process to minimize SNAr byproducts.

Issue 3: Homocoupling in Sonogashira Reactions

Question: I am attempting a Sonogashira coupling and am getting a significant amount of the alkyne homocoupling (Glaser coupling) product. How can I suppress this side reaction?

Answer:

Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[11][12] This process is often promoted by the presence of oxygen.

Causality and Prevention:

  • Oxygen Contamination: The presence of oxygen facilitates the oxidative dimerization of the terminal alkyne, catalyzed by the copper(I) salt.

    • Recommendation: It is imperative to rigorously degas all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[11]

  • Copper Catalyst Loading: While catalytic amounts of copper(I) are necessary for the traditional Sonogashira reaction, excessive amounts can increase the rate of Glaser coupling.

    • Recommendation: Use the minimal effective amount of the copper(I) source (typically 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be advantageous, although this often requires specific ligands and may necessitate higher reaction temperatures.[13]

  • Base: The choice of amine base can also influence the extent of homocoupling.

    • Recommendation: A bulky amine base like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling compared to less hindered amines like triethylamine (TEA).

ParameterRecommendation for Minimizing Glaser Coupling
Atmosphere Strictly anaerobic (Argon or Nitrogen)
Solvents/Reagents Thoroughly degassed
Copper(I) Source Use minimal catalytic amount (1-5 mol%)
Alternative Consider copper-free Sonogashira protocols

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for palladium-catalyzed cross-coupling reactions at the C-I bond of this compound?

A1: The general reactivity order for aryl halides in most palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[11] Therefore, the carbon-iodine bond in this compound is highly reactive and will selectively undergo coupling in the presence of less reactive halogens on the same or another aromatic ring.[4]

Q2: Can the methyl ester group undergo hydrolysis under the basic conditions of cross-coupling reactions?

A2: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially when using strong aqueous bases and elevated temperatures for prolonged periods.[14] To minimize this, one can use milder bases like K₂CO₃, limit the amount of water in the reaction mixture, and keep the reaction time to a minimum. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Q3: Is the pyridine nitrogen a concern for catalyst poisoning?

A3: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, which can sometimes modulate its activity.[11] However, in most standard cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, this coordination does not completely inhibit catalysis and successful couplings are widely reported. The use of appropriate ligands, as discussed in the troubleshooting section, is key to achieving high efficiency.

Q4: Are there any specific handling and storage recommendations for this compound?

A4: Like many iodo-aromatic compounds, this compound can be sensitive to light and should be stored in an amber vial or in the dark. It is also advisable to store it under a dry, inert atmosphere to prevent potential degradation over time. It is a solid at room temperature.[15][16]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Benchchem. (n.d.). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • CymitQuimica. (n.d.). This compound.
  • Wikipedia. (2024). Buchwald–Hartwig amination.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ECHEMI. (n.d.). This compound 380381-28-2.
  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction.
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Wikipedia. (2024). Nucleophilic aromatic substitution.
  • Biosynth. (n.d.). Methyl 5-iodopyridine-2-carboxylate.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ResearchGate. (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2024). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein-Institut. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Beilstein Journal of Organic Chemistry, 14, 2856-2894.
  • Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • He, H.-Q., Chang, Y.-W., Xu, W.-M., & Liu, F.-M. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Side reactions of Methyl 4-iodopyridine-2-carboxylate with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-iodopyridine-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and achieve your synthetic goals more efficiently.

Introduction: Understanding the Reactivity of this compound

This compound is a trifunctional molecule with distinct reactive sites. Its chemical behavior is governed by the interplay of an electron-deficient pyridine ring, a sterically accessible ester, and a reactive carbon-iodine bond.

  • Pyridine Ring: The nitrogen atom makes the ring electron-deficient, which activates the C4 position (para to the nitrogen) for nucleophilic aromatic substitution (SNAr), where iodide is an excellent leaving group.[1][2] The nitrogen itself is basic and can be protonated or act as a ligand for transition metals.

  • Carbon-Iodine Bond (C4): This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. The C-I bond is relatively weak and readily undergoes oxidative addition to Pd(0) catalysts.[3]

  • Methyl Ester (C2): The ester group is susceptible to hydrolysis under both acidic and basic conditions. It can also be a target for nucleophilic attack by strong nucleophiles or organometallic reagents.

A thorough understanding of these reactive sites is crucial for predicting and troubleshooting potential side reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered in the laboratory.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed reactions are powerful tools, but the electron-deficient and coordinating nature of the pyridine substrate can lead to specific side reactions.

Question: My Suzuki-Miyaura coupling is sluggish, and I'm isolating significant amounts of a dehalogenated side product (Methyl 2-pyridinecarboxylate). What is the likely cause and how can I fix it?

Answer: This is a classic problem known as hydrodehalogenation or simply dehalogenation . It competes with the desired cross-coupling pathway and occurs when the aryl-palladium intermediate is intercepted by a hydrogen source before it can transmetalate with the boronic acid partner.

Causality:

  • Hydrogen Source: The hydrogen atom can come from various sources, including the solvent (e.g., alcohols), water, the amine (in Buchwald-Hartwig), or even additives.[4][5][6]

  • Slow Transmetalation: If the transmetalation step is slow compared to the reduction pathway, dehalogenation becomes more prominent. This can be due to an unactivated boronic acid, a sterically hindered coupling partner, or a suboptimal catalyst/ligand combination.[7]

  • Base Choice: Some bases can promote this side reaction.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Optimize the Base The base activates the boronic acid for transmetalation. A stronger, non-nucleophilic base can accelerate the desired reaction.[7]Switch from weaker bases like Na₂CO₃ to stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.
Use Anhydrous Conditions Water can facilitate protodeboronation of the boronic acid and can also be a hydrogen source for dehalogenation.Use anhydrous solvents (e.g., dioxane, toluene) and reagents. Dry glassware thoroughly.
Increase Reagent Equivalents Increasing the concentration of the boronic acid can favor the bimolecular transmetalation step over the competing reduction pathway.Use a slight excess (1.2 - 1.5 eq.) of the boronic acid or its ester.
Change Ligand/Catalyst Bulky, electron-rich phosphine ligands can accelerate reductive elimination and stabilize the palladium catalyst, often suppressing side reactions.[3]Screen ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. Use a pre-catalyst for more reliable activation.[8]

Question: In my Buchwald-Hartwig amination, I observe the consumption of my starting iodide, but my desired amine product is not forming. TLC shows a non-polar spot near the solvent front.

Answer: This issue points towards two likely side reactions: dehalogenation (as described above) or homocoupling of the starting material. The non-polar spot could be the dehalogenated product or a dimer of your starting material. Another possibility is that your ligand is what you are seeing on TLC.[9]

Causality:

  • Catalyst Decomposition: If the palladium catalyst is not properly stabilized by the ligand, it can form palladium black, which can promote homocoupling and other side reactions.

  • Ligand Coordination Issues: The pyridine nitrogen on your substrate can coordinate to the palladium center, potentially interfering with the catalytic cycle.[10] This can inhibit the reaction and lead to catalyst deactivation.

Troubleshooting Strategies:

  • Protect the Pyridine Nitrogen: In difficult cases, transient protection or protonation of the pyridine nitrogen with a strong acid (if the reaction conditions permit) can prevent catalyst inhibition.

  • Screen Ligands: The choice of ligand is critical in Buchwald-Hartwig reactions.[11] Ligands like Xantphos are often effective for heterocyclic substrates.

  • Verify Reagent Quality: Ensure your amine is pure and your base (commonly NaOtBu or LHMDS) is fresh and not degraded.

Visualizing Suzuki Coupling Side Reactions

The following diagram illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the major off-cycle pathway leading to the dehalogenated side product.

Suzuki_Side_Reactions pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-I pd_intermediate Ar-Pd(II)-I(L₂) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OR)₂ Base dehalogenation Dehalogenation (Reduction) pd_intermediate->dehalogenation pd_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pd_biaryl reductive_elim Reductive Elimination pd_biaryl->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Desired Product (Ar-Ar') reductive_elim->product side_product Side Product (Ar-H) dehalogenation->side_product h_source [H] Source (Solvent, H₂O) h_source->dehalogenation caption Fig 1. Suzuki Coupling vs. Dehalogenation

Caption: Desired Suzuki pathway vs. dehalogenation side reaction.

Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting an SNAr reaction with a weak nucleophile (e.g., a phenol) and see no reaction, even at elevated temperatures. Why is my substrate not reacting?

Answer: While the iodide at C4 is a good leaving group and the pyridine ring is activated towards nucleophilic attack, the reaction still requires a sufficiently potent nucleophile.[12][13] The electron-withdrawing ester group at C2 helps, but may not be activating enough for very weak nucleophiles.

Causality:

  • Nucleophile Strength: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex.[1][2] A weak nucleophile may not have a low enough activation energy barrier for this step to proceed at a reasonable rate.

  • Reaction Conditions: The solvent and counter-ion can play a significant role. Aprotic polar solvents (e.g., DMF, DMSO) are generally preferred as they solvate the cation of the nucleophile but not the anion, increasing its effective nucleophilicity.

Troubleshooting Strategies:

  • Increase Nucleophilicity: Deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to adding the pyridine substrate. For a phenol, converting it to the corresponding phenoxide dramatically increases its reactivity.

  • Use a Phase-Transfer Catalyst: For reactions in biphasic systems or with poorly soluble nucleophilic salts, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the nucleophile into the organic phase.

  • Higher Temperatures: If the nucleophile and substrate are stable, increasing the temperature will increase the reaction rate. Microwave irradiation can sometimes be effective.[3]

Ester Group Reactivity

Question: After my reaction and aqueous workup, I'm seeing a new, more polar spot by TLC which I suspect is the carboxylic acid. How can I prevent this hydrolysis?

Answer: The methyl ester is susceptible to hydrolysis, especially under basic or acidic conditions used during the reaction or workup.[14] Pyridine-2-carboxylic esters can be particularly prone to hydrolysis.[15]

Causality:

  • Basic Conditions: Many cross-coupling reactions use strong bases (K₃PO₄, Cs₂CO₃, NaOtBu), which can catalyze the saponification (base-mediated hydrolysis) of the ester.

  • Acidic Workup: Quenching the reaction with a strong acid (e.g., 1M HCl) can lead to acid-catalyzed hydrolysis.

  • Elevated Temperatures: Hydrolysis rates increase significantly with temperature.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Use Milder Bases Weaker bases are less likely to promote saponification.Consider using K₂CO₃ or even milder organic bases if the primary reaction allows. For Suzuki couplings, KF can sometimes be used.[7]
Modify Workup Procedure Avoid strongly acidic or basic aqueous solutions during extraction.Quench the reaction carefully with saturated NH₄Cl solution or water. Use a saturated NaHCO₃ solution for washes instead of stronger bases.
Lower Reaction Temperature Reduce the thermal energy available for the hydrolysis side reaction.Run the reaction at the lowest temperature that provides a reasonable rate for the desired transformation.
Change the Ester Group If hydrolysis is unavoidable, consider using a more robust ester, such as a tert-butyl ester, which is stable to base but can be removed later with acid.This requires re-synthesis of the starting material but can be a robust long-term solution.

Recommended Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize dehalogenation and ester hydrolysis when coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.3 eq.)

  • Pd(dppf)Cl₂ (0.03 eq.)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Preparation: To an oven-dried reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be thoroughly degassed by bubbling argon through the solvent mixture for 20 minutes prior to addition.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Wash the organic layer with saturated aqueous NaCl (brine). Avoid acidic or basic washes if ester hydrolysis is a concern.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Rationale for Choices:

  • Pd(dppf)Cl₂: This is a robust, air-stable pre-catalyst that is effective for many cross-couplings involving heteroaromatic halides.

  • K₃PO₄: A strong, non-nucleophilic base that effectively promotes transmetalation while having a lower tendency to cause ester hydrolysis compared to hydroxides.

  • Dioxane/Water: This solvent system provides good solubility for both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) species.

References

  • A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. (2024). ChemRxiv. Retrieved January 8, 2026, from [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. (2015). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. Retrieved January 8, 2026, from [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Esterification of pyridine carboxylic acids. (1956). Google Patents.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved January 8, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 8, 2026, from [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2019). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Methyl 3-Iodopyridine-4-Carboxylate. (n.d.). Pipzine Chemicals. Retrieved January 8, 2026, from [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved January 8, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-iodopyridine-2-carboxylate. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format to address common challenges, particularly concerning the regioselectivity of cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to achieve your desired synthetic outcomes.

Understanding the Reactivity of this compound

This compound is a versatile building block in organic synthesis. However, its reactivity is nuanced due to the electronic and steric interplay of its substituents. The pyridine ring is inherently electron-deficient, a characteristic that is amplified by the electron-withdrawing nature of the methyl carboxylate group at the C2 position. This electronic deficiency influences the susceptibility of the C-I bond at the C4 position to oxidative addition in palladium-catalyzed cross-coupling reactions.

Generally, in 2,4-dihalopyridines, the halide at the C4 position is more reactive towards oxidative addition than the one at the C2 position. This preference is attributed to a combination of electronic and steric factors. The C4 position is less sterically hindered and electronically more favorable for palladium insertion. For this compound, the robust C-I bond at the C4 position is the primary site for cross-coupling reactions. However, achieving high regioselectivity can be challenging, and side reactions or reactions at other positions can occur under non-optimized conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor governing the regioselectivity of cross-coupling reactions with this compound?

A1: The primary factor is the inherent electronic properties of the substituted pyridine ring. The C4 position is generally more susceptible to oxidative addition by a palladium(0) catalyst compared to other positions on the pyridine ring. This is due to the electron-deficient nature of the pyridine ring, which is further influenced by the electron-withdrawing methyl carboxylate group at the C2 position. The carbon-iodine bond is also weaker and more reactive in oxidative addition compared to carbon-bromine or carbon-chlorine bonds.[1][2]

Q2: Can the methyl carboxylate group at the C2 position act as a directing group?

A2: Yes, the methyl carboxylate group at the C2 position can influence the regioselectivity through chelation to the metal center. In some palladium-catalyzed reactions, the carbonyl oxygen can coordinate to the palladium catalyst, potentially influencing the reaction at the adjacent positions. However, in the case of this compound, the reaction is expected to predominantly occur at the C4 iodo position due to the high reactivity of the C-I bond.[1][2]

Q3: Are there any common side reactions to be aware of?

A3: A common side reaction is the homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling). Another potential side reaction is the reduction of the iodo group (protodeiodination), leading to the formation of methyl pyridine-2-carboxylate. Careful control of reaction conditions, particularly the exclusion of oxygen and moisture, can minimize these side reactions.

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting guides for three common palladium-catalyzed cross-coupling reactions. The provided protocols are based on established procedures for structurally similar 4-iodopyridine derivatives and should be considered as a starting point for optimization.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-pyridine-2-carboxylates

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide.

Common Problem: Low yield of the desired 4-aryl product.

  • Possible Cause 1: Inefficient catalyst activity.

    • Solution: Ensure the use of a high-quality palladium catalyst and ligand. For electron-deficient pyridines, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.[3] Consider using a pre-formed palladium catalyst to ensure consistent activity.

  • Possible Cause 2: Inappropriate base or solvent.

    • Solution: The choice of base is critical. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective. The solvent should be anhydrous and degassed. A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is commonly used.

  • Possible Cause 3: Decomposition of the boronic acid.

    • Solution: Boronic acids can be prone to decomposition, especially at elevated temperatures. Use a slight excess of the boronic acid (1.1-1.5 equivalents). Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Model Protocol for Suzuki-Miyaura Coupling:

Parameter Recommended Condition Notes
Catalyst Pd₂(dba)₃ (2 mol%)Other Pd(0) or Pd(II) sources can be used.
Ligand XPhos (4 mol%)Bulky, electron-rich ligands are often beneficial.
Base K₃PO₄ (3 equivalents)Must be finely powdered and anhydrous.
Solvent 1,4-Dioxane/H₂O (4:1)Degas thoroughly before use.
Temperature 80-100 °CMonitor reaction progress by TLC or LC-MS.
Reactants This compound (1 equiv), Arylboronic acid (1.2 equiv)

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, Arylboronic acid, K3PO4, Pd2(dba)3, and XPhos in a reaction vessel. prep2 Evacuate and backfill the vessel with Argon (3x). prep1->prep2 prep3 Add degassed 1,4-Dioxane/H2O. prep2->prep3 react1 Heat the mixture to 80-100 °C with stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature. Dilute with Ethyl Acetate. react2->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry over Na2SO4, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-pyridine-2-carboxylates

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][5]

Common Problem: Formation of Glaser-Hay homocoupling product (di-yne).

  • Possible Cause: Presence of oxygen.

    • Solution: This is the most common cause of alkyne homocoupling. It is crucial to rigorously exclude oxygen from the reaction mixture. This can be achieved by thoroughly degassing the solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[6]

  • Possible Cause: Inappropriate catalyst or ligand.

    • Solution: While Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used, other catalyst systems can be more effective. The use of a copper-free Sonogashira protocol can sometimes mitigate homocoupling.

Model Protocol for Sonogashira Coupling:

Parameter Recommended Condition Notes
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Can be generated in situ from PdCl₂ and PPh₃.
Co-catalyst CuI (1-3 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equivalents)Should be freshly distilled and degassed.
Solvent THF or DMFAnhydrous and degassed.
Temperature Room temperature to 60 °CHigher temperatures may be needed for less reactive alkynes.
Reactants This compound (1 equiv), Terminal alkyne (1.1 equiv)

Decision Tree for Optimizing Sonogashira Coupling

G start Low yield or significant homocoupling product q1 Is the reaction strictly anoxic? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the base fresh and anhydrous? a1_yes->q2 sol1 Improve degassing of solvents and reagents. Ensure positive inert gas pressure. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Consider catalyst and ligand variation. a2_yes->q3 sol2 Use freshly distilled and degassed amine base. a2_no->sol2 sol3a Try a more electron-rich ligand (e.g., P(t-Bu)3). q3->sol3a sol3b Attempt a copper-free protocol. q3->sol3b sol3c Increase catalyst loading. q3->sol3c

Caption: Troubleshooting guide for Sonogashira coupling reactions.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-pyridine-2-carboxylates

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an amine and an aryl halide.[7][8]

Common Problem: Incomplete conversion or low yield.

  • Possible Cause 1: Catalyst deactivation.

    • Solution: The choice of ligand is crucial to stabilize the palladium catalyst and promote reductive elimination. For electron-deficient pyridines, bulky biarylphosphine ligands such as RuPhos or BrettPhos are often highly effective.[9]

  • Possible Cause 2: Inappropriate base.

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base must be handled under inert conditions as it is highly moisture-sensitive.[10]

  • Possible Cause 3: Steric hindrance.

    • Solution: If coupling a sterically hindered amine, the reaction may require higher temperatures and longer reaction times. The use of a more sterically demanding ligand like BrettPhos can also be beneficial.

Model Protocol for Buchwald-Hartwig Amination:

Parameter Recommended Condition Notes
Catalyst Pd₂(dba)₃ (2 mol%)G3 or G4 palladacycle precatalysts are also excellent choices.
Ligand RuPhos (4 mol%)Ligand choice is critical; screen several if issues persist.
Base NaOtBu (1.5 equivalents)Handle in a glovebox if possible.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 100-110 °C
Reactants This compound (1 equiv), Amine (1.2 equiv)

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L2 oa_complex L2Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (+ Ar-I) amine_complex [L2Pd(II)(Ar)(NHR'R'')]I oa_complex->amine_complex Ligand Exchange (+ HNR'R'') amido_complex L2Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation (- Base-H+) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Concluding Remarks

Achieving high regioselectivity in the functionalization of this compound is a manageable challenge with careful consideration of the reaction parameters. The inherent reactivity of the C4-iodo position provides a strong bias towards substitution at this site. However, optimizing the catalyst, ligand, base, and solvent for each specific transformation is key to maximizing yield and minimizing side products. The protocols and troubleshooting guides provided herein should serve as a valuable resource for navigating the experimental landscape of this versatile building block.

References

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496–2497. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9378–9387. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Journal of the American Chemical Society, 130(48), 16498–16503. [Link]

  • Wentworth, P., Jr. (2016). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. Purdue University. [Link]

  • ResearchGate. (2021). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. ResearchGate. [Link]

  • Dykstra, K. M., et al. (2013). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron Letters, 54(13), 1735–1738. [Link]

  • Al-Zoubi, R. M. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Clapham, K. M., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 73(6), 2176–2181. [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472–11487. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. RSC Medicinal Chemistry, 2(6), 643–653. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6366–6384. [Link]

  • Houk, K. N., & Schoenebeck, F. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 132(8), 2496-2497. [Link]

  • Bickelhaupt, F. M., & de Lera, Á. R. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Journal of the American Chemical Society, 127(31), 11102–11114. [Link]

  • Müller, T. J. J. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2009(13), 2021-2035. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6366-6384. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Bickelhaupt, F. M., & de Lera, Á. R. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. ResearchGate. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Iqbal, N., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1898. [Link]

  • Harding, J. R., et al. (2005). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. The Journal of Organic Chemistry, 70(4), 1475–1478. [Link]

  • UkrOrgSyntez. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Štefane, B., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2473. [Link]

  • Kumar, A., et al. (2017). Iodine-mediated sp³ C-H functionalization of methyl ketones: a one-pot synthesis of functionalized indolizines via the 1,3-dipolar cycloaddition reaction between pyridinium ylides and ynones. Molecular Diversity, 21(1), 1–8. [Link]

  • Wang, C., et al. (2015). Functionalization of robust Zr(iv)-based metal–organic framework films via a postsynthetic ligand exchange. Chemical Communications, 51(38), 8031–8034. [Link]

  • Li, J., et al. (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 18, 140–147. [Link]

  • Wolska, N., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(24), 5908. [Link]

Sources

Removal of palladium catalyst from Methyl 4-iodopyridine-2-carboxylate reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Palladium Catalyst from Methyl 4-iodopyridine-2-carboxylate Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of residual palladium from reaction mixtures containing this compound.

Introduction: The Challenge of Palladium Removal in Pyridine Systems

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools in the synthesis of complex molecules like this compound, a key intermediate in pharmaceutical development.[1][2][3][4][5][6][7] However, the presence of residual palladium in the final active pharmaceutical ingredient (API) is a significant concern due to its potential toxicity and the stringent regulatory limits imposed by bodies like the International Council for Harmonisation (ICH).[8][9]

The removal of palladium from reaction mixtures containing pyridine moieties presents a unique challenge. The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating with the palladium catalyst.[10] This coordination can lead to the formation of soluble palladium complexes that are difficult to remove using standard purification techniques like simple filtration.[10] This guide provides practical solutions and explains the underlying principles to effectively address these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: High Levels of Residual Palladium in the Final Product After Initial Filtration

Possible Cause: The primary reason for high residual palladium after simple filtration is the presence of soluble palladium species. The pyridine nitrogen in this compound can chelate with palladium, keeping it in solution.[10] Additionally, the palladium catalyst may exist in a colloidal form, which can pass through standard filter media.[11]

Troubleshooting Steps:

  • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. These materials are designed to selectively bind to the metal, which can then be removed by filtration.[8][11]

    • Thiol-based scavengers (e.g., SiliaMetS Thiol): These are robust and effective for a variety of metals, including Pd(II).[12][13]

    • Thiourea-based scavengers (e.g., SiliaMetS Thiourea): These are versatile for all forms of palladium and are widely used in the pharmaceutical industry.[12][14]

    • Activated Carbon: A cost-effective option that can selectively adsorb palladium.[15][16] However, it may also adsorb the product, leading to yield loss.[10]

  • Optimize Scavenging Conditions:

    • Screen Different Scavengers: The effectiveness of a scavenger is dependent on the specific palladium species, solvent system, and the nature of the API.[1][8] It is recommended to screen a variety of scavengers to find the most efficient one for your particular reaction.

    • Adjust Scavenger-to-Palladium Ratio: A common starting point is to use 3-5 equivalents of the scavenger relative to the palladium catalyst.[10]

    • Optimize Temperature and Time: Stirring the mixture at a slightly elevated temperature (e.g., 40-60 °C) can improve the scavenging kinetics. The reaction time can range from a few hours to overnight.[1][10]

  • Consider a Multi-Step Approach: A combination of methods can be more effective.

    • An initial filtration through a pad of Celite® can remove heterogeneous palladium particles.[11][17]

    • This can be followed by treatment with a high-affinity scavenger to capture the soluble palladium species.[10]

Issue 2: Significant Product Loss During the Scavenging Process

Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material is a common cause of yield loss, particularly when using activated carbon.[10]

Troubleshooting Steps:

  • Screen for Selectivity: Test different scavengers to identify one with high selectivity for palladium and low affinity for your product. Silica-based scavengers often offer higher product recovery compared to activated carbon.[10]

  • Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through optimization experiments.

  • Wash the Scavenger: After the scavenging process and filtration, wash the collected scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.

Issue 3: Inconsistent Results in Palladium Removal

Possible Cause: The speciation of palladium during the reaction can be complex, resulting in a mixture of different palladium species (e.g., Pd(0), Pd(II)) in various forms (heterogeneous, homogeneous, colloidal).[1] Different removal methods have varying efficiencies for different palladium species.

Troubleshooting Steps:

  • Characterize the Palladium Species (if possible): While not always feasible in a standard laboratory setting, understanding the nature of the palladium in your reaction mixture can help in selecting the most appropriate removal strategy.

  • Employ a Broad-Spectrum Scavenger: Some scavengers, like certain functionalized silicas and polymers, are effective against a wider range of palladium species.[12]

  • Standardize the Work-up Procedure: Ensure that the work-up and purification protocol is consistent between batches to minimize variability. This includes factors like the timing of scavenger addition, stirring speed, and filtration technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing this compound?

A1: The most common and effective methods include:

  • Filtration through Celite®: This is a simple and effective first step for removing heterogeneous palladium catalysts like Pd/C.[11]

  • Use of Solid-Supported Scavengers: This is the most widely adopted method for removing soluble palladium species. Scavengers can be silica-based, polymer-supported, or activated carbon.[8][18]

  • Extraction: Liquid-liquid extraction can be used to remove certain water-soluble palladium salts.[11][19]

  • Crystallization: In some cases, crystallization of the final product can help in reducing palladium levels, especially when combined with other methods.[18]

Q2: Why is it particularly challenging to remove palladium from reactions involving pyridine-containing molecules?

A2: The nitrogen atom in the pyridine ring is a Lewis base and can act as a ligand, forming a stable complex with the palladium catalyst.[10][20] This coordination increases the solubility of the palladium in the organic reaction mixture, making its removal by simple filtration difficult.[10]

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, and the oral permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[21]

Q4: Is activated carbon a good choice for palladium removal in this specific case?

A4: Activated carbon is a cost-effective and often effective method for palladium removal.[1][15][16] It can adsorb a wide range of palladium species. However, a significant drawback is the potential for non-specific adsorption of the desired product, which can lead to lower yields.[10] It is crucial to screen different types of activated carbon and optimize the conditions to balance palladium removal with product recovery.

Q5: How can I quantify the amount of residual palladium in my product?

A5: Several analytical techniques are available for quantifying trace levels of palladium:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for trace metal analysis in pharmaceutical samples.[18][22]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another widely used technique for elemental analysis.

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying metals.

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive method for determining palladium content.[9] For process development, rapid screening methods based on fluorescence are also available to quickly assess the relative efficiency of different scavenging methods.[22][23][24]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: After the reaction is complete, if the product is a solid, dissolve the crude this compound product in a suitable solvent.

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, 3-5 equivalents relative to the initial palladium loading) to the reaction mixture or the solution of the crude product.[10]

  • Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[10]

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger-palladium complex.[10]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[10]

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.[10]

  • Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique to confirm the removal efficiency.[18]

Protocol 2: Filtration through a Celite® Pad for Heterogeneous Palladium Removal
  • Prepare the Celite® Pad: Place a plug of cotton or glass wool at the bottom of a sintered glass funnel or a column. Add a layer of sand (optional) followed by a 1-2 cm thick layer of Celite®. Gently tap the funnel to pack the Celite® evenly.

  • Pre-wet the Pad: Wet the pad with the solvent used in the reaction mixture.[10]

  • Dilute the Reaction Mixture (if necessary): If the reaction mixture is viscous, dilute it with a suitable solvent to reduce its viscosity.[10]

  • Filtration: Slowly pass the diluted reaction mixture through the Celite® pad.[10]

  • Wash: Wash the Celite® pad with additional solvent to ensure all the product is collected.[10]

  • Collection: Collect the filtrate, which contains the product with reduced levels of heterogeneous palladium.[10]

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical Loading (mmol/g)AdvantagesDisadvantages
Silica-Based Thiol, Thiourea, Amine0.5 - 2.4High efficiency, good selectivity, compatible with various solvents.[1][2][12][14]Higher cost compared to activated carbon.
Polymer-Supported Thiol, Amine, TMT1.0 - 3.0High loading capacity, good mechanical stability.[1]Can swell in certain solvents, potentially lower reaction kinetics.
Activated Carbon N/AN/ALow cost, effective for a broad range of Pd species.[1][15]Can cause product loss due to non-specific adsorption.[10]

Visualizations

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd Catalyst) check_pd_form Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->check_pd_form celite_filtration Filtration through Celite® Pad check_pd_form->celite_filtration Yes scavenger_treatment Treat with Solid-Supported Scavenger check_pd_form->scavenger_treatment No / Soluble Pd Present analyze_filtrate Analyze Filtrate for Residual Palladium celite_filtration->analyze_filtrate analyze_filtrate->scavenger_treatment High Pd final_product Purified Product (<10 ppm Pd) analyze_filtrate->final_product Low Pd screen_scavengers Screen Scavengers (Silica, Polymer, Carbon) scavenger_treatment->screen_scavengers optimize_conditions Optimize Conditions (Ratio, Temp, Time) screen_scavengers->optimize_conditions final_filtration Final Filtration optimize_conditions->final_filtration final_filtration->final_product

Sources

Impact of solvent choice on the outcome of reactions with Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-iodopyridine-2-carboxylate (CAS 380381-28-2). This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of reactions involving this versatile heterocyclic building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively. The choice of solvent is a critical, yet often underestimated, parameter that can dictate the success or failure of a reaction. This guide focuses on elucidating the profound impact of the reaction medium on common transformations of this compound.

Core Principles: The Role of the Solvent in Modern Synthesis

The solvent is not merely an inert medium; it is an active participant in the reaction. It influences reactant solubility, stabilizes transition states and intermediates, modulates catalyst activity, and can even alter the mechanistic pathway.[1][2] When working with a polar, functionalized heterocycle like this compound, understanding the interplay between the solvent and the catalytic system is paramount.

Here's a brief overview of solvent classes and their general roles:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN, DMAc): These solvents possess high dielectric constants and are excellent at solvating cations. They often leave anions relatively "naked" and more nucleophilic.[3] In cross-coupling reactions, they can help dissolve inorganic bases and stabilize charged intermediates or catalyst states.[2] However, their coordinating ability can sometimes be detrimental, as they may displace essential ligands from the metal center.[4][5]

  • Polar Protic Solvents (e.g., H₂O, Alcohols like MeOH, EtOH, t-AmOH): These solvents can engage in hydrogen bonding. This property can stabilize anions, which may reduce nucleophilicity, but it is often crucial for promoting certain reaction steps, such as the hydrolysis of boronate esters in the Suzuki-Miyaura transmetalation step.[1][6]

  • Non-Polar/Weakly Polar Solvents (e.g., Toluene, Dioxane, THF): These are the workhorses for many palladium-catalyzed reactions. They are generally poor at solvating ions but are less likely to interfere with the catalyst by coordination.[1][5] Solubility of polar reagents and inorganic bases can, however, become a significant challenge.[7]

Troubleshooting & FAQs: Common Reactions and Solvent Effects

This section addresses specific problems you might encounter in the lab, structured in a question-and-answer format.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the most common application for this substrate, leveraging the reactive C-I bond. However, they are notoriously sensitive to reaction conditions.

FAQ 1.1: My Suzuki-Miyaura coupling is sluggish or has stalled completely. Could the solvent be the problem?

Answer: Absolutely. A stalled Suzuki reaction is one of the most common issues reported to our support team, and the solvent is a primary suspect. Here are the causal factors to consider:

  • Poor Solubility: Your starting material, the boronic acid/ester, and the inorganic base (e.g., K₂CO₃, Cs₂CO₃) must all have some degree of solubility in the reaction medium. In a purely non-polar solvent like toluene, the inorganic base may clump, leading to poor reactivity.[5]

    • Troubleshooting Step: Consider a mixed solvent system. Adding a small amount of water to solvents like THF, dioxane, or DMF can dramatically improve the solubility of the base and facilitate the crucial transmetalation step.[1][8] A common and effective system is a mixture of an organic solvent and an aqueous base solution (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).

  • Catalyst Speciation and Stability: The solvent influences the nature of the active palladium catalyst.

    • In non-polar solvents like THF or toluene, the active catalyst is often a neutral, monophosphine species like [Pd(PR₃)].[1]

    • In certain polar, coordinating solvents like DMF or MeCN, an anionic palladium complex, such as [Pd(PR₃)X]⁻, can be formed. This can alter the catalyst's reactivity and, in some cases, lead to different selectivity profiles if other reactive sites are present.[1][9]

  • Side Reactions: In some cases, particularly at elevated temperatures, the ester group on your substrate can be susceptible to hydrolysis or transesterification, especially if using alcohol solvents or aqueous bases.

Data Summary: Solvent Impact on a Model Suzuki-Miyaura Coupling

Solvent SystemBaseTypical OutcomeRationale & Causality
TolueneK₃PO₄Moderate to good yield, but can be slow.Poor base solubility can be rate-limiting. The solvent is non-coordinating, preserving catalyst activity.
Dioxane/H₂O (4:1)K₂CO₃Often high yields.Excellent balance of organic substrate solubility and inorganic base solubility. Water accelerates transmetalation.[1]
DMFCs₂CO₃Variable yields.Excellent solubility for all components.[2] However, DMF can sometimes coordinate to Pd, potentially inhibiting the catalyst at high temperatures.[4]
THF/H₂O (99:1)K₃PO₄Can give very high yields.A small amount of water is highly effective at promoting the reaction without causing significant hydrolysis side reactions.[1]
Ethanol/H₂ONa₂CO₃Good for "greener" chemistry.Good solubility for the base, but risk of transesterification of the methyl ester at high temperatures.
FAQ 1.2: I am attempting a Sonogashira coupling, but my yields are inconsistent. What is the best solvent practice?

Answer: The Sonogashira reaction presents a unique challenge because it involves multiple components with different solubility profiles: the aryl iodide, a terminal alkyne, a palladium catalyst, a copper(I) co-catalyst, and an amine base.[4][10]

  • The Dual Role of Amine: Often, an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) is used as both the base and the solvent (or co-solvent).[11][12] This is convenient but not always optimal.

  • Coordinating vs. Non-Coordinating Solvents: The choice between a coordinating solvent like DMF and a non-coordinating one like toluene can be critical.

    • DMF is a common choice as it helps dissolve all components.[10] However, some studies have shown that DMF can slow the reaction by competing with the phosphine ligands for a coordination site on the palladium catalyst.[4]

    • Toluene or THF are excellent alternatives, especially if you observe catalyst decomposition or sluggishness in DMF. They do not compete for coordination sites, allowing the catalytic cycle to proceed more efficiently.

    • Pyridine was used in early protocols but should generally be avoided as it can strongly coordinate to palladium and inhibit the reaction.[13]

Troubleshooting Protocol: Sonogashira Reaction If your reaction in a standard DMF/Et₃N system is failing:

  • Switch to a non-coordinating solvent: Try the reaction in Toluene or THF with Et₃N (2-3 equivalents) as the base.

  • Ensure rigorous deoxygenation: The copper acetylide intermediates are sensitive to oxygen, which can lead to undesired Glaser-Hay homocoupling of the alkyne.[13] Ensure your solvent and reaction setup are thoroughly purged with an inert gas (Nitrogen or Argon).

  • Consider a copper-free system: If homocoupling is a persistent issue, investigate a copper-free Sonogashira protocol. These often require specific ligands and may have different solvent preferences.

FAQ 1.3: My Buchwald-Hartwig amination with a polar amine substrate has poor solubility in toluene. Can I just switch to DMF?

Answer: This is a frequent challenge. While it is tempting to switch to a solvent like DMF where your polar amine is soluble, you must proceed with caution.

  • Inhibitory Solvents: Certain polar aprotic solvents are known inhibitors of Buchwald-Hartwig reactions. Acetonitrile (MeCN) and pyridine should be avoided , as they coordinate strongly to the palladium center and can shut down catalysis.[5] While DMF is used in some cases, it can also be problematic.

  • Recommended Alternatives to Toluene: Before resorting to DMF, consider other solvents that balance polarity and catalytic compatibility:

    • 1,4-Dioxane: A very common and effective solvent for this reaction.[14][15]

    • tert-Amyl alcohol (t-AmOH) or n-Butanol (n-BuOH): These can be excellent choices, especially with weaker bases like carbonates, as they can participate in protonolysis.[5]

    • Cyclopentyl methyl ether (CPME): A greener alternative to THF and dioxane with a higher boiling point, which can be beneficial.

Troubleshooting Workflow: Buchwald-Hartwig Amination

G start Reaction Failed in Toluene (Low Yield / No Conversion) check_sol Is the amine starting material fully dissolved? start->check_sol sol_no sol_no check_sol->sol_no No sol_yes sol_yes check_sol->sol_yes Yes switch_dioxane switch_dioxane sol_no->switch_dioxane Switch to Dioxane or t-AmOH caution_dmf caution_dmf sol_no->caution_dmf Last Resort: Try DMF or DMAc other_issues other_issues sol_yes->other_issues Solubility is not the issue. Check other parameters: - Base strength - Ligand choice - Catalyst activity - Temperature re_run SUCCESS switch_dioxane->re_run Re-run Reaction re_run_dmf re_run_dmf caution_dmf->re_run_dmf Monitor closely for decomposition re_run_dmf->re_run

Section 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is dominant, the electron-deficient nature of the pyridine ring, enhanced by the ester group, allows for direct substitution of the iodide by potent nucleophiles.

FAQ 2.1: I'm attempting an SNAr with a strong nucleophile (e.g., an alkoxide or thiolate) but the reaction is slow. How can solvent choice accelerate it?

Answer: For SNAr reactions, the solvent's role in modulating the nucleophile's strength is critical. The mechanism can be stepwise (via a Meisenheimer intermediate) or concerted, but in either case, a potent, available nucleophile is key.[16][17]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally poor choices for SNAr with charged nucleophiles. They form a tight "solvation shell" around the anion via hydrogen bonding, stabilizing it and drastically reducing its reactivity and nucleophilicity.[6][18] The energy required to strip these solvent molecules away before the nucleophile can attack the pyridine ring leads to a high activation barrier.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are the solvents of choice . They solvate the counter-cation (e.g., Na⁺, K⁺) well but leave the anionic nucleophile largely unsolvated, or "naked."[3] This makes the nucleophile exceptionally reactive and dramatically accelerates the rate of SNAr reactions. DMSO is often superior to DMF for this purpose.

Solvent Effect on Nucleophilicity

G

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound. It is designed to be a self-validating system; adherence to these steps should provide a high probability of success.

Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq, 263 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Methodology:

  • Preparation: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Causality Note: Using a pre-catalyst like Pd(dppf)Cl₂ avoids the need to handle air-sensitive Pd(0) sources. The dppf ligand is robust and effective for a wide range of Suzuki couplings.

  • Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is free of oxygen.

    • Causality Note: Oxygen can oxidize the Pd(0) active species and the phosphine ligands, leading to catalyst deactivation.

  • Solvent Addition: Using a syringe, add the 1,4-dioxane (4 mL) followed by the deionized water (1 mL). The solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.

    • Causality Note: The dioxane/water system is chosen to ensure solubility of both the organic substrates and the inorganic base, which is critical for efficient reaction.[1]

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

    • Causality Note: Vigorous stirring is essential to maintain a good mixture of the heterogeneous components (especially the base). 90 °C provides sufficient thermal energy to drive the catalytic cycle without significant decomposition.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired product.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate.[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.[Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.[Link]

  • Sonogashira Coupling. Royal Society of Chemistry.[Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.[Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination Solvent Choice. Reddit.[Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress.[Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.[Link]

  • Failed Reaction: FAQ. University of Rochester, Department of Chemistry.[Link]

  • Effect of solvent on the Suzuki cross-coupling. ResearchGate.[Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry.[Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.[Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.[Link]

  • Effect of solvent on the Suzuki reaction. ResearchGate.[Link]

  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts.[Link]

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda.[Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.[Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens. ACS Publications.[Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.[Link]

  • Methyl 3-Iodopyridine-4-Carboxylate. Pipzine Chemicals.[Link]

  • Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate.[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

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Technical Support Center: Temperature Optimization for Methyl 4-iodopyridine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 4-iodopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization in common cross-coupling reactions. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding temperature control in reactions with this compound, particularly in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Q1: Why is temperature such a critical parameter in cross-coupling reactions with this compound?

A1: Temperature is a pivotal factor that directly influences reaction kinetics, thermodynamics, and catalyst stability.[1] this compound, being an electron-deficient heteroaryl halide, presents unique challenges. Temperature control allows for the precise navigation between a successful reaction and a failed attempt due to several factors:

  • Reaction Rate: As with most chemical reactions, higher temperatures generally increase the reaction rate.[2] However, for substrates like ours, the goal is to find the optimal temperature that ensures a reasonable reaction time without promoting side reactions.

  • Catalyst Stability: Palladium catalysts, essential for these couplings, are susceptible to thermal decomposition, often observed as the formation of palladium black.[3] Exceeding the thermal stability threshold of the catalyst will lead to a dramatic decrease in yield.

  • Side Reaction Profile: Many undesirable side reactions, such as protodeboronation in Suzuki couplings or Glaser-type homocoupling in Sonogashira reactions, are highly temperature-dependent.[4][5]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that forms the fastest. At higher temperatures, the reaction can become reversible, leading to the thermodynamically most stable product.[6][7] This can be a crucial factor in managing isomer formation or other side products.

Q2: I am not getting any product in my Suzuki-Miyaura coupling reaction at room temperature. What should I do?

A2: While some highly reactive substrates can couple at room temperature, it is common for reactions involving electron-deficient pyridines to require thermal energy to proceed. The carbon-iodine bond in this compound is quite reactive, but the overall kinetics might still be slow at ambient temperatures.

Your first step should be to gradually increase the reaction temperature. A good starting point would be to heat the reaction to 60-80 °C. If the reaction is still sluggish, you can further increase the temperature to 100-120 °C, but be mindful of potential catalyst decomposition and solvent boiling points.[3][8] It is crucial to monitor the reaction by TLC or LC-MS as you increase the temperature.

Q3: My Sonogashira reaction is producing a significant amount of a byproduct, which I suspect is the homocoupling of my alkyne. How can temperature help?

A3: The formation of a homocoupled alkyne (Glaser product) is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[4] This side reaction is often exacerbated by higher temperatures. To minimize this, consider the following:

  • Lower the Reaction Temperature: If you are running the reaction at an elevated temperature, try reducing it. Many Sonogashira couplings with reactive iodides can proceed efficiently at room temperature.[9][10]

  • Slow Addition of Alkyne: At any temperature, adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.[4]

Q4: Can I use the same temperature conditions for both Suzuki-Miyaura and Sonogashira reactions with this substrate?

A4: Not necessarily. While both are palladium-catalyzed cross-coupling reactions, their mechanisms and sensitivities to temperature can differ. The Sonogashira reaction, with a sufficiently reactive iodide, can often be performed under milder conditions, sometimes even at room temperature.[10] The Suzuki-Miyaura reaction, on the other hand, frequently requires heating to facilitate the transmetalation step, especially with less reactive boronic acids.[8] Always start with literature precedents for similar substrates and optimize from there.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common temperature-related issues during your experiments.

Issue 1: Low or No Product Yield
Symptom Potential Cause (Temperature-Related) Suggested Solution
Reaction is sluggish or stalls (starting material remains). The reaction temperature is too low to overcome the activation energy barrier for one or more steps in the catalytic cycle (e.g., oxidative addition or transmetalation).[3]Gradually increase the reaction temperature in 10-20 °C increments (e.g., from room temperature to 60 °C, then 80 °C). Monitor by TLC/LC-MS at each stage.[2]
Reaction mixture turns black, and yield is low. The reaction temperature is too high, causing the palladium catalyst to decompose into palladium black, which is inactive.[3]Reduce the reaction temperature. If a high temperature is required for reactivity, consider a more thermally stable catalyst/ligand system. Ensure thorough degassing as oxygen can exacerbate catalyst decomposition at high temperatures.[4]
Starting material is consumed, but the desired product is not formed in high yield. The reaction temperature may be promoting decomposition of the starting material or the product. Methyl pyridylcarboxylates can be susceptible to thermal decomposition.[11]Run the reaction at a lower temperature for a longer period. If possible, perform a thermal stability test on your starting material and product.
Issue 2: Significant Byproduct Formation
Symptom Potential Cause (Temperature-Related) Suggested Solution
Formation of homocoupled alkyne (Glaser product) in Sonogashira reaction. High reaction temperatures can accelerate the copper-catalyzed homocoupling pathway.[4]Perform the reaction at a lower temperature, ideally at room temperature if the reactivity of the iodide allows.[12] Ensure strict anaerobic conditions, as oxygen promotes this side reaction.[4]
Formation of protodeboronated arene in Suzuki reaction. Elevated temperatures can promote the hydrolysis of the boronic acid, especially in the presence of water and base.[5]Use the lowest effective temperature. Consider using anhydrous conditions or a base less prone to causing hydrolysis, such as potassium fluoride (KF).[13]
Formation of undesired isomers or products from side reactions. The reaction is under thermodynamic control at high temperatures, favoring a more stable but undesired product.[6]Lower the reaction temperature to favor kinetic control, which will yield the product that is formed fastest. This often requires longer reaction times but can significantly improve selectivity.[7]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Temperature Scouting in Suzuki-Miyaura Coupling

This protocol outlines a method for determining the optimal temperature for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: In parallel reaction vials, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[14]

  • Solvent Addition: To each vial, add a degassed solvent mixture (e.g., 4:1 Toluene:Water).[14]

  • Degassing: Purge each vial with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.[14]

  • Heating: Place the vials in separate heating blocks set to different temperatures (e.g., Room Temperature, 60 °C, 80 °C, 100 °C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by TLC and LC-MS to determine the conversion and product formation.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate and clean product formation. Further optimization of reaction time can then be performed at this temperature.

Data Presentation: Effect of Temperature on Suzuki Coupling Yield

The following table summarizes literature data on the effect of temperature on the yield of Suzuki coupling reactions, which can serve as a guideline for your experiments.

Temperature (°C)Reaction TimeYield (%)ObservationsReference
3024hLow ConversionReaction is very slow at or near room temperature.[2]
801h97.2%Good yield with minimal byproduct formation.[15]
10012-24h>90%Often used for less reactive substrates to ensure completion.[14]
12030-60 min (Microwave)>80%Microwave heating can significantly shorten reaction times but requires careful monitoring.[14]
Protocol 2: Low-Temperature Sonogashira Coupling

This protocol is designed to minimize temperature-related side reactions in the Sonogashira coupling of this compound.

  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Base Addition: Add anhydrous and degassed THF and an amine base (e.g., triethylamine, 2-3 eq) via syringe.[4]

  • Alkyne Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.1 eq) dropwise via syringe over 5-10 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines the decision-making process when faced with a low-yielding reaction.

Troubleshooting_Low_Yield start Low or No Yield check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present some remains sm_consumed Yes check_sm->sm_consumed fully consumed increase_temp Increase Temperature (e.g., 60-80 °C) sm_present->increase_temp check_catalyst Reaction Mixture Black? sm_consumed->check_catalyst monitor_rxn Monitor Reaction Progress increase_temp->monitor_rxn catalyst_ok No check_catalyst->catalyst_ok catalyst_dead Yes check_catalyst->catalyst_dead check_side_products Significant Side Products? catalyst_ok->check_side_products reduce_temp Reduce Temperature Use More Stable Catalyst catalyst_dead->reduce_temp no_side_products No check_side_products->no_side_products side_products_present Yes check_side_products->side_products_present optimize_conditions Investigate Other Parameters (Base, Solvent, Catalyst) no_side_products->optimize_conditions lower_temp_longer_time Lower Temperature Increase Reaction Time side_products_present->lower_temp_longer_time

Caption: Troubleshooting decision tree for low-yield reactions.

Diagram 2: Kinetic vs. Thermodynamic Control

This diagram illustrates the concept of kinetic and thermodynamic control as a function of temperature.

Kinetic_vs_Thermodynamic cluster_0 Reaction Energy Profile cluster_1 Reaction Conditions Reactants Reactants TS_Kinetic TS_Kinetic Reactants->TS_Kinetic Lower Ea TS_Thermo TS_Thermo Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic_Product TS_Kinetic->Kinetic_Product Forms Faster Thermodynamic_Product Thermodynamic_Product TS_Thermo->Thermodynamic_Product More Stable Low_Temp Low Temperature (e.g., 0 °C to RT) Kinetic_Control Kinetic Product Dominates Low_Temp->Kinetic_Control Favors High_Temp High Temperature (e.g., >80 °C, Reflux) Thermodynamic_Control Thermodynamic Product Dominates High_Temp->Thermodynamic_Control Favors

Caption: Relationship between temperature and reaction control.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.
  • Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
  • Anderson, K. W., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH Public Access.
  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Reddit Community. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Reddit Community. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
  • ResearchGate. (n.d.).
  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • J-Stage. (n.d.).
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
  • Catalysts. (2023). Preformed Pd(II)
  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry.
  • Pro Progressio Alapítvány. (n.d.).
  • Royal Society of Chemistry. (2015).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. BenchChem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms.
  • ResearchGate. (2025). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-ones.
  • NIH Public Access. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
  • Reddit Community. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • ResearchGate. (n.d.).
  • YouTube. (2020).
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • ResearchGate. (2025). Recent Advances in Sonogashira Reactions.
  • University of California, Santa Barbara. (2008).
  • Royal Society of Chemistry. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst.
  • PMC. (n.d.).
  • Royal Society of Chemistry. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
  • PubMed. (n.d.). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism.
  • Cambridge Open Engage. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • PubMed. (n.d.). Suzuki-Miyaura coupling reactions of iodo(difluoroenol)
  • PMC. (2023).

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Technical Support Center: Addressing Solubility Issues of Methyl 4-iodopyridine-2-carboxylate in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-iodopyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during its use in synthetic chemistry. As a key building block in the synthesis of complex molecules, ensuring its complete dissolution in the reaction medium is paramount for achieving optimal reaction kinetics, yield, and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a solid, often appearing as a light brown to grey powder, with a melting point in the range of 70-73°C.[] Its molecular structure, featuring a pyridine ring, an iodo substituent, and a methyl ester, results in a molecule with moderate polarity. While the ester and pyridine nitrogen can engage in some polar interactions, the overall molecule possesses significant non-polar character due to the pyridine ring and the iodine atom. This dual nature can lead to limited solubility in a wide range of common laboratory solvents. For instance, a related isomer, methyl 3-iodopyridine-4-carboxylate, is noted to have low solubility in water but is soluble in chlorinated solvents like dichloromethane and chloroform.[2]

In many applications, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, incomplete dissolution of this key reagent can lead to stalled reactions, low yields, and the formation of difficult-to-remove impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: Based on its structure and typical solvents used in reactions involving similar halopyridines, a good starting point for solubility screening includes:

  • Aprotic Polar Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN). These solvents are often effective due to their ability to engage in dipole-dipole interactions. DMF, in particular, is a common choice for reactions with less reactive substrates, which can sometimes be attributed to improved solubility.[3]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane. These are widely used in cross-coupling reactions and can be effective, especially when heated.[4][5]

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (CHCl₃). As indicated by the solubility of a similar isomer, these can be good choices, particularly for initial dissolution tests at room temperature.[2]

  • Aromatic Solvents: Toluene. This is another common solvent for cross-coupling chemistry, often used at elevated temperatures.[6]

It is highly recommended to perform small-scale solubility tests with your specific batch of this compound before proceeding with your reaction.

Q2: I'm observing a precipitate in my reaction mixture. What could be the cause?

A2: Precipitation during a reaction can be due to several factors:

  • Poor Initial Solubility: The starting material may not have fully dissolved at the initial reaction temperature.

  • Change in Solvent Polarity: If your reaction generates byproducts or consumes reagents in a way that significantly alters the polarity of the solvent mixture, the solubility of your starting material or intermediates may decrease.

  • Insolubility of an Intermediate or Product: In some cases, the newly formed product or a reaction intermediate may be less soluble than the starting materials in the chosen solvent system, causing it to precipitate out of the solution. This is a known issue in some Suzuki couplings where the growing aromatic system leads to decreased solubility.

  • Temperature Effects: If the reaction is cooled for any reason, compounds that were soluble at a higher temperature may precipitate.

Q3: Can I just heat the reaction to improve solubility?

A3: Heating is a very common and often effective method to increase the solubility of organic compounds. Most of the cross-coupling reactions involving this compound are performed at elevated temperatures (e.g., 40-110°C).[3][6] However, it is crucial to consider the thermal stability of your reactants, catalysts, and the solvent's boiling point. Uncontrolled heating can lead to solvent loss and decomposition of sensitive reagents.

Q4: Are there any known incompatibilities with common solvents I should be aware of?

A4: Yes. While dichloromethane (DCM) can be a good solvent for dissolution, it has been reported to react with pyridine derivatives, especially under prolonged heating or in the presence of certain reagents, to form bispyridinium adducts. This can lead to unexpected side products and reduced yields. Therefore, for reactions requiring elevated temperatures, it is often advisable to choose a more inert solvent like dioxane, toluene, or DMF.

Troubleshooting Guide: A Systematic Approach to Solving Solubility Issues

This section provides a step-by-step guide to diagnose and resolve solubility problems with this compound in your reaction media.

Problem 1: The starting material does not fully dissolve in the chosen solvent at the start of the reaction.

Initial Diagnosis: Visual inspection shows solid material suspended in the solvent.

Troubleshooting Steps:

  • Increase Temperature: Gently warm the mixture to just below the boiling point of the solvent. Many reactions involving this substrate are run at elevated temperatures.

  • Solvent Screening: If heating is not effective or desirable, consider a different solvent. The following table provides a starting point for solvent selection.

Solvent ClassRecommended SolventsRationale & Considerations
Aprotic Polar DMF, DMSO, NMP, AcetonitrileGood for dissolving polar and moderately polar compounds. DMF is a common choice for challenging cross-coupling reactions.[3]
Ethereal THF, 1,4-DioxaneWidely used in cross-coupling chemistry; often require heating. Dioxane is a good choice for Suzuki reactions.[4][5]
Aromatic Toluene, XylenesSuitable for higher temperature reactions.
Chlorinated Dichloromethane (DCM)Good for initial dissolution at room temperature, but be cautious with heating due to potential reactivity with pyridines.
  • Employ a Co-solvent: The use of a co-solvent can significantly enhance solubility by modifying the overall polarity of the reaction medium.[][7] For example, in a reaction where toluene is the primary solvent, adding a small amount of a more polar solvent like DMF or NMP can help to dissolve the starting material. A good starting point is a 10:1 to 5:1 mixture of the primary solvent to the co-solvent.

Problem 2: The reaction starts, but then a precipitate forms and the reaction stalls.

Initial Diagnosis: TLC or other in-process monitoring shows the consumption of starting material, followed by the appearance of a solid and a halt in product formation.

Troubleshooting Steps:

  • Identify the Precipitate: If possible, isolate a small amount of the precipitate and analyze it (e.g., by NMR or MS) to determine if it is the starting material, an intermediate, or the final product.

  • If the Precipitate is the Starting Material: This suggests that a change in the reaction mixture (e.g., consumption of a co-reagent) has reduced its solubility.

    • Solution: Consider adding a co-solvent that is known to dissolve the starting material. You may need to run the reaction in a different solvent system altogether.

  • If the Precipitate is an Intermediate or Product: This is a common challenge, especially when synthesizing larger, more complex molecules which may be less soluble.

    • Solution 1: Change the Solvent System. A solvent that can better solvate the less soluble species is needed. For example, if the reaction is being run in THF, switching to DMF or NMP, which have higher boiling points and are often better at dissolving complex aromatic compounds, may be beneficial.

    • Solution 2: Increase the Reaction Temperature. This can help to keep the intermediate or product in solution, allowing the reaction to proceed to completion.

    • Solution 3: Run the reaction at a lower concentration. While this may slow down the reaction rate, it can sometimes prevent precipitation.

Experimental Protocols: A Starting Point for Common Reactions

The following are generalized protocols for common cross-coupling reactions involving iodo-pyridines, with an emphasis on addressing potential solubility issues.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, boronic acid/ester, and base to a dry flask B Add solvent (e.g., Dioxane/Water 4:1) A->B Dissolution C Degas the mixture B->C Inert atmosphere D Add Palladium catalyst and ligand C->D Catalyst addition E Heat to 80-100°C D->E Initiate reaction F Monitor by TLC/LC-MS E->F Monitor progress G Cool to RT, dilute with organic solvent F->G Reaction complete H Aqueous wash G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

  • Key Considerations for Solubility:

    • Solvent Choice: A mixture of an organic solvent like 1,4-dioxane or DME with water (typically in a 3:1 to 4:1 ratio) is common for Suzuki reactions.[4] The water is necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). If the starting material has poor solubility in this mixture, a co-solvent like DMF can be added.

    • Base Selection: The choice of base can also influence solubility. Some organic bases may offer better solubility in purely organic solvent systems.

Protocol 2: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, Pd catalyst, and Cu(I) co-catalyst to a dry flask B Add anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N) A->B Dissolution C Degas the mixture B->C Inert atmosphere D Add terminal alkyne C->D Reagent addition E Stir at RT or heat to 40-65°C D->E Initiate reaction F Monitor by TLC/GC-MS E->F Monitor progress G Cool to RT, dilute with organic solvent F->G Reaction complete H Filter through celite G->H I Aqueous wash H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: Workflow for a typical Sonogashira coupling reaction.[3]

  • Key Considerations for Solubility:

    • Solvent Choice: Anhydrous THF or DMF are common solvents for Sonogashira couplings.[3] If solubility is an issue in THF, switching to DMF is a good strategy as it is a more polar and higher-boiling solvent.

    • Base: An amine base like triethylamine or diisopropylethylamine is typically used, and it often acts as a co-solvent.

Protocol 3: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, amine, base, Pd catalyst, and ligand to a dry flask B Add anhydrous solvent (e.g., Toluene or Dioxane) A->B Dissolution C Degas the mixture B->C Inert atmosphere D Heat to 80-110°C C->D Initiate reaction E Monitor by TLC/LC-MS D->E Monitor progress F Cool to RT, filter through celite E->F Reaction complete G Aqueous wash F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: A decision-making workflow for troubleshooting solubility.

By systematically working through these troubleshooting steps, researchers can effectively address the solubility challenges associated with this compound, leading to more successful and reproducible synthetic outcomes.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Methyl 3-Iodopyridine-4-Carboxylate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupled byproducts, specifically when working with the electron-deficient heteroaryl halide, Methyl 4-iodopyridine-2-carboxylate. Our goal is to equip you with the mechanistic understanding and actionable protocols required to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of my Suzuki reaction?

Homocoupling is a prevalent side reaction where two molecules of the same coupling partner react to form a symmetrical dimer.[1] In the Suzuki-Miyaura reaction, this most commonly involves the boronic acid reagent (forming a biaryl, Ar-Ar) but can also, less frequently, involve the organohalide. This side reaction consumes your valuable starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be challenging to separate.

Q2: Why is homocoupling of the boronic acid a primary concern?

Boronic acid homocoupling is often driven by two main pathways:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst.[2][3] Rigorous exclusion of air is therefore critical.[4]

  • Pd(II) Precatalyst-Mediated Homocoupling: If you use a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the catalytically active Pd(0) state. Boronic acids can act as the reducing agent in this process, resulting in their own homocoupling before the main catalytic cycle even begins.[1][2]

Q3: Are there specific challenges associated with this compound?

Yes, this substrate presents unique challenges. Pyridine derivatives are known to be potentially problematic coupling partners.[5][6] The nitrogen lone pair can coordinate to the palladium center, potentially inhibiting or altering its catalytic activity.[7][8] Furthermore, the presence of two electron-withdrawing groups (the ester and the pyridine nitrogen) makes the C-I bond highly susceptible to oxidative addition, which is generally favorable.[9] However, these electronic factors can also influence the stability of intermediates and the rates of competing side reactions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues with a focus on mechanistic reasoning and validated solutions.

Problem 1: My analysis (LC-MS/NMR) shows a high percentage of boronic acid homocoupling byproduct.

This is the most common failure mode. Let's diagnose the potential causes systematically.

G cluster_atm cluster_cat cluster_cond cluster_reag Start High Homocoupling Observed Atmosphere 1. Check Reaction Atmosphere Start->Atmosphere Catalyst 2. Evaluate Pd Source & Ligand Atmosphere->Catalyst If atmosphere is inert Atm_Action1 Degas Solvents Rigorously (N2/Ar Sparge, Freeze-Pump-Thaw) Atmosphere->Atm_Action1 Conditions 3. Optimize Reaction Conditions Catalyst->Conditions If catalyst system is robust Cat_Action1 Switch from Pd(II) to Pd(0) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Catalyst->Cat_Action1 Reagents 4. Assess Reagent Quality & Stoichiometry Conditions->Reagents If conditions are optimized Cond_Action1 Screen Milder Bases (e.g., K₂CO₃, K₃PO₄, CsF) Conditions->Cond_Action1 End Homocoupling Minimized Reagents->End Problem Resolved Reag_Action1 Use Boronate Ester (MIDA, pinacol) or Aryltrifluoroborate Reagents->Reag_Action1 Atm_Action2 Maintain Positive Inert Gas Pressure Cat_Action2 Use Modern Precatalysts (e.g., Buchwald G3/G4) Cat_Action3 Employ Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Cond_Action2 Lower Reaction Temperature (e.g., start at RT, then heat gently) Cond_Action3 Use Anhydrous Aprotic Solvents (Dioxane, Toluene, THF) Reag_Action2 Slowly Add Boronic Acid via Syringe Pump Reag_Action3 Use Slight Excess of Aryl Iodide (e.g., 1.05 - 1.1 eq)

Caption: A systematic workflow for troubleshooting homocoupling.

Explanation: Oxygen is a known culprit that facilitates the oxidative homocoupling of boronic acids.[3][10] Even small leaks in your apparatus or insufficiently degassed solvents can introduce enough oxygen to generate significant byproducts.[4]

Solution: Rigorous Degassing

  • Solvent Degassing: Before use, sparge your solvents (e.g., dioxane, toluene, THF) with a stream of inert gas (Argon or Nitrogen) for at least 30-60 minutes.[11] For the most rigorous oxygen removal, use the freeze-pump-thaw method (3 cycles).

  • Reaction Setup: Assemble your glassware while hot from the oven and allow it to cool under a stream of inert gas. Subject the sealed reaction flask containing your solid reagents to several cycles of vacuum and backfilling with inert gas before adding the degassed solvents.[12]

  • Maintain Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the entire reaction duration.

Explanation: As mentioned, Pd(II) precatalysts can directly oxidize the boronic acid, leading to homocoupling.[1][2] While effective in many cases, they are inherently more prone to this side reaction than Pd(0) sources.

Solution: Select an Appropriate Palladium Source

  • Switch to a Pd(0) Source: Using a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, eliminates the need for an in situ reduction step, thereby closing a major pathway to homocoupling.[1]

  • Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for the clean and efficient generation of the active L-Pd(0) species upon activation by the base, which can significantly suppress side reactions.[1]

Palladium SourceOxidation StateHomocoupling RiskComments
Pd(OAc)₂ / PdCl₂+2HighRequires in situ reduction, which can be mediated by boronic acid homocoupling.[1][2]
Pd(PPh₃)₄0LowEnters the catalytic cycle directly, avoiding the reductive homocoupling pathway.
Pd₂(dba)₃0LowA common and effective Pd(0) source, used in conjunction with a separate ligand.[2]
Buchwald Precatalysts+2Very LowDesigned for clean, controlled activation to Pd(0), minimizing side reactions.[1]

Explanation: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[13] Small, electron-poor ligands may not sufficiently promote the desired reductive elimination step over competing pathways. For heteroaryl substrates, the right ligand is essential to prevent catalyst inhibition and promote efficient turnover.[14]

Solution: Employ Bulky, Electron-Rich Ligands

  • Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are the gold standard for challenging couplings.[13][15] Their steric bulk favors the reductive elimination of the cross-coupled product and can physically hinder the approach of two boronic acid molecules to the metal center. Their electron-rich nature promotes the rate-determining oxidative addition step.[9][13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective, electron-rich ligands that can promote challenging Suzuki couplings and minimize side reactions.[15]

Explanation: The base is essential for activating the boronic acid for transmetalation.[16][17] However, an overly strong base or excessively high temperatures can accelerate decomposition pathways, including protodeboronation and homocoupling.

Solution: Optimize Base and Temperature

  • Base Selection: Strong bases like NaOH or NaOEt can be aggressive. Consider using milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[16][18] The choice of base can significantly influence reaction selectivity.[16][18]

  • Temperature Control: Many modern catalyst systems are highly active and do not require high heat. Start the reaction at a lower temperature (e.g., room temperature to 60 °C) and only increase the temperature if the reaction is sluggish.[19] Unnecessary heat can lead to catalyst decomposition (forming palladium black) and increased side reactions.[12][15]

Problem 2: My reaction is sluggish, and I observe significant protodeboronation.

Explanation: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, which effectively quenches your nucleophile.[12][15] This is often promoted by excess water or overly harsh basic conditions and can be a significant issue with some heteroaryl boronic acids.[2][6]

Solution: Stabilize the Boron Reagent

  • Use Boronate Esters: Pinacol or MIDA boronate esters are often more stable to storage and reaction conditions than their corresponding boronic acids.[2][5] They hydrolyze in situ under the basic reaction conditions to generate the active boronate species at a controlled rate.

  • Use Potassium Aryltrifluoroborates (ArBF₃K): These reagents are highly crystalline, air-stable solids that are often resistant to protodeboronation.[13]

  • Minimize Water: While some water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle, using strictly anhydrous solvents and reagents can suppress protodeboronation, especially if it's a major issue.[12]

Core Reaction Mechanisms

Understanding the desired catalytic cycle and the competing homocoupling pathway is key to effective troubleshooting.

Suzuki_vs_Homocoupling cluster_suzuki A) Suzuki-Miyaura Catalytic Cycle cluster_homo B) Boronic Acid Homocoupling Pathway Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA Ar¹-X PdII_RX LₙPd(II)(Ar¹)(X) OA->PdII_RX Trans Transmetalation (Base, Ar²B(OH)₂) PdII_RX->Trans PdII_Ar1Ar2 LₙPd(II)(Ar¹)(Ar²) Trans->PdII_Ar1Ar2 RE Reductive Elimination PdII_Ar1Ar2->RE RE->Pd0 Regenerates Catalyst Product Ar¹-Ar² (Desired Product) RE->Product Pd0_homo LₙPd(0) O2 O₂ (Trace Air) Pd0_homo->O2 PdII_O [LₙPd(II)-O] species O2->PdII_O Trans1 First Transmetalation (Ar²B(OH)₂) PdII_O->Trans1 PdII_Ar2 LₙPd(II)(Ar²)(OB(OH)₂) Trans1->PdII_Ar2 Trans2 Second Transmetalation (Ar²B(OH)₂) PdII_Ar2->Trans2 PdII_Ar2Ar2 LₙPd(II)(Ar²)(Ar²) Trans2->PdII_Ar2Ar2 RE_homo Reductive Elimination PdII_Ar2Ar2->RE_homo RE_homo->Pd0_homo Regenerates Catalyst Homo_Product Ar²-Ar² (Homocoupling Product) RE_homo->Homo_Product

Caption: Comparison of the desired Suzuki cycle (A) and a common homocoupling pathway (B).

Recommended Starting Protocol

This protocol is designed as a robust starting point to minimize homocoupling for the Suzuki-Miyaura reaction of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol% Pd)

  • SPhos (2.2 - 4.4 mol%)

  • K₃PO₄ (Potassium Phosphate), finely ground (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the starting iodide and the appearance of the product spot/peak.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Bowman, M. D., et al. (2011).
  • Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Thomas, S., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

  • Pye, A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. [Link]

  • Norman, M. H. (2006). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Pye, A., et al. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. [Link]

  • Deng, J. Z., et al. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Miller, J. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Imperative of Purity in Drug Discovery Intermediates

Methyl 4-iodopyridine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] The presence of impurities, even in trace amounts, can have profound consequences, leading to aberrant biological activity, the formation of toxic byproducts, or complications in subsequent synthetic steps.[3][4] Therefore, rigorous purity analysis is not merely a quality control checkpoint but a foundational component of reliable and reproducible drug development.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of synthesized this compound. We move beyond simple protocol listings to explore the underlying scientific rationale for methodological choices, empowering researchers to select and implement the most appropriate techniques for their specific needs. We will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA), providing detailed protocols and supporting data to ensure scientific integrity and trustworthiness.

Understanding the Analyte and Potential Impurities

Before delving into analysis, we must understand the subject. This compound is a solid with a molecular weight of 263.03 g/mol .[5] A common synthetic route involves the esterification of 4-iodopyridine-2-carboxylic acid.[5]

This synthetic pathway informs our understanding of potential impurities:

  • Starting Material: Unreacted 4-iodopyridine-2-carboxylic acid.

  • Regioisomers: Impurities from the synthesis of the starting material, such as isomers of iodopyridine.

  • Byproducts of Iodination: Di-iodinated species or other positional isomers formed during the initial halogenation.[6]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification (e.g., Methanol, Dichloromethane).[4]

  • Degradation Products: Potential deiodination or hydrolysis of the ester group under certain conditions.[7]

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

The Analytical Workflow: A Multi-Technique Approach

No single technique can provide a complete purity profile. A comprehensive analysis relies on an orthogonal approach, where different methods provide complementary information. The following workflow illustrates a logical progression for purity determination.

G cluster_0 Initial Screening & Structural Confirmation cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Confirmation of Elemental Composition cluster_3 Final Purity Assessment A Synthesized Batch of This compound B NMR Spectroscopy (¹H and ¹³C) A->B Primary ID & gross purity C Reverse-Phase HPLC-UV B->C Non-volatile impurities D GC-MS B->D Volatile impurities & residual solvents E Elemental Analysis (CHNI) C->E If HPLC purity >95% F Certificate of Analysis (Purity >95% Confirmed) D->F E->F

Caption: A comprehensive workflow for purity analysis, leveraging orthogonal techniques.

Comparative Guide to Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific information required. Here, we compare the most relevant methods for analyzing this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds in the pharmaceutical industry.[3][4] Its strength lies in its high resolving power and quantitative accuracy.

  • Expertise & Experience: For a polar, aromatic compound like this compound, a reversed-phase (RP) C18 column is the logical starting point. The pyridine nitrogen provides a basic handle, which can lead to peak tailing on standard silica-based columns due to interaction with residual silanols. Therefore, using a base-deactivated column or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can significantly improve peak shape and resolution.[8][9][10] A mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is typically effective. The acid serves to protonate the pyridine nitrogen, ensuring a single ionic species and improving peak symmetry.[9][11]

  • Trustworthiness: A validated HPLC method includes system suitability tests (e.g., tailing factor, plate count) and the use of a reference standard to ensure accuracy and precision. Purity is typically reported as area percent, assuming all components have a similar response factor at the detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds, making it the ideal choice for identifying and quantifying residual solvents.[4][12]

  • Expertise & Experience: The primary consideration for GC analysis of this compound is its thermal stability. While the molecule is likely stable enough for GC, there is a risk of degradation, particularly deiodination, in a hot injector port.[7] A lower injection temperature and a less aggressive ionization method in the MS (if available) can mitigate this. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides good general-purpose separation for a wide range of potential impurities. The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[13][14]

  • Trustworthiness: GC-MS methods are validated using certified reference materials for expected residual solvents. The high sensitivity and specificity of MS detection provide a high degree of confidence in the identification of unknown volatile impurities.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both structural elucidation and quantitative analysis (qNMR).[15][16] It provides an unparalleled view of the molecule's structure and can quantify components without the need for specific reference standards for each impurity.

  • Expertise & Experience: A ¹H NMR spectrum provides the initial confirmation of the compound's identity and a first pass at purity. Observable impurities, such as the starting carboxylic acid or regioisomers, will present unique proton signals.[17][18] For quantitative analysis (qNMR), a high-purity internal standard with a known mass is added to a precisely weighed sample.[16] The purity of the target compound is then calculated by comparing the integral of one of its signals to the integral of a signal from the internal standard.[19] This method provides an absolute purity value (w/w%) and is not subject to the relative response factor issues of HPLC.[16]

  • Trustworthiness: qNMR is considered a primary ratio method of measurement by metrology institutes. Its accuracy is directly traceable to the SI unit of mass, making it a highly reliable and defensible technique for purity assignment.[16][19]

Elemental Analysis (EA)

Elemental analysis is a classic technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like iodine) in a sample.[20][21]

  • Expertise & Experience: EA provides a measure of the bulk purity of the sample. The experimentally determined percentages of C, H, N, and I are compared to the theoretical values calculated from the molecular formula (C₇H₆INO₂). For a compound to be considered pure, the experimental values should typically be within ±0.4% of the theoretical values.[22][23] A significant deviation suggests the presence of impurities, such as residual solvents (which would alter the C and H percentages) or inorganic salts.

  • Trustworthiness: While powerful for confirming the elemental composition of a pure substance, EA is a bulk technique.[24] It cannot identify or quantify individual impurities. It serves as an excellent orthogonal confirmation of purity determined by chromatographic methods.[22]

Data Summary: Head-to-Head Technique Comparison

FeatureHPLC-UVGC-MSqNMR (¹H)Elemental Analysis
Primary Application Quantitative purity of non-volatile organicsResidual solvents, volatile impuritiesAbsolute purity, structural confirmationConfirmation of elemental composition
Sensitivity High (~0.01-0.1%)[3]Very High (ppm levels)[12]Moderate (~0.1%)[16]Low (detects major components)
Specificity Moderate to High (retention time)Very High (mass spectrum)[13]Very High (chemical shift)[17]Low (bulk property)
Quantitation Relative (Area %), requires standards for absoluteAbsolute (with standards)Absolute (with internal standard)[19]Bulk composition (%)
Sample Type Non-volatile, solubleVolatile, thermally stableSolubleSolid/Liquid
Destructive? Yes (sample is consumed)Yes (sample is consumed)No (sample can be recovered)Yes (sample is combusted)[20]
Key Advantage Robust, precise quantification of major impuritiesGold standard for residual solventsProvides structural info and absolute purityConfirms correct elemental formula
Key Limitation Relative quantitation, requires chromophoresNot suitable for non-volatile or labile compoundsLower sensitivity than chromatographyDoes not identify individual impurities

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the analysis of this compound.

Protocol: Purity Determination by HPLC-UV

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Conditions cluster_analysis Data Analysis A Prepare Mobile Phase A: 0.1% Formic Acid in Water E Gradient: 5% to 95% B over 10 min A->E B Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile B->E C Prepare Sample: 1.0 mg/mL in 50:50 A:B F Flow Rate: 0.4 mL/min Temp: 30°C Injection Vol: 2 µL C->F D Column: C18, 2.1 x 100 mm, 2.7 µm D->E E->F G Detection: UV Diode Array (210-400 nm) F->G H Integrate all peaks G->H I Calculate Area %: (Area_MainPeak / Area_Total) * 100 H->I

Caption: Workflow for purity analysis via HPLC-UV.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Column: Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm particle size.[25]

    • Sample: this compound

  • Procedure:

    • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% (v/v) formic acid in water. Prepare Mobile Phase B as 0.1% (v/v) formic acid in acetonitrile. Degas both solutions.

    • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Injection Volume: 5 µL

      • UV Detection: 254 nm[26]

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        15.0 90
        17.0 90
        17.1 10

        | 20.0 | 10 |

    • Analysis: Inject a blank (mobile phase), followed by the sample. Integrate all peaks from the void volume to the end of the gradient. Calculate purity as the area percentage of the main peak relative to the total integrated peak area.

Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Reagents and Materials:

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Internal Standard (IS): Maleic acid (high purity, >99.5%)

    • Sample: this compound

    • Analytical Balance (readable to 0.01 mg)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh ~15 mg of this compound into a clean vial.

      • Accurately weigh ~5 mg of Maleic acid (Internal Standard) into the same vial.

      • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

      • Transfer the solution to a 5 mm NMR tube.[19]

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of interest (a D1 of 30 seconds is generally a safe starting point).

      • Use a 90° pulse angle.

      • Acquire at least 16 scans for good signal-to-noise.

    • Data Processing and Calculation:

      • Process the spectrum with a zero-filling and a small exponential line broadening (e.g., 0.3 Hz).

      • Carefully phase and baseline correct the spectrum.

      • Integrate a well-resolved signal for the analyte (e.g., the methyl ester singlet at ~3.9 ppm) and the signal for the internal standard (the two vinyl protons of maleic acid appear as a singlet at ~6.3 ppm).

      • Calculate the purity using the following equation[16]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • m = mass

        • P = Purity of the internal standard

Conclusion: An Integrated Strategy for Confident Purity Assessment

The purity analysis of this compound demands a multi-faceted, orthogonal approach. While HPLC provides excellent quantitative data on process-related impurities and qNMR delivers a highly accurate, absolute purity value, GC-MS is essential for controlling volatile residues. Elemental analysis serves as the final confirmation of the compound's elemental integrity. By judiciously combining these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their foundational synthetic intermediates. This rigorous analytical diligence is indispensable for the successful advancement of new chemical entities from the laboratory to clinical application.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • PMC - NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • PubMed Central. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

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A Comparative Guide to the Reactivity of Methyl 4-iodopyridine-2-carboxylate and Methyl 4-bromopyridine-2-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and materials science, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone methodology for these transformations, offering unparalleled efficiency and functional group tolerance.[1] The choice of starting materials, specifically the halide on the aromatic or heteroaromatic ring, critically dictates the reaction's success, influencing reaction rates, catalyst selection, and overall process efficiency.

This guide presents an in-depth, objective comparison of the reactivity of two key heterocyclic building blocks: Methyl 4-iodopyridine-2-carboxylate and Methyl 4-bromopyridine-2-carboxylate. By synthesizing established chemical principles with practical, field-proven insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide their synthetic strategies.

The Decisive Role of the Halogen: A Fundamental Reactivity Analysis

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl and heteroaryl halides is the carbon-halogen (C-X) bond strength. The established trend in reactivity is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] This hierarchy is a direct consequence of the bond dissociation energies; the weaker carbon-iodine (C-I) bond is more readily cleaved than the stronger carbon-bromine (C-Br) bond.

This bond cleavage occurs during the rate-determining step of most palladium-catalyzed cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][3] The lower activation energy required to break the C-I bond means that reactions involving this compound will generally proceed faster, under milder conditions, and often with lower catalyst loadings compared to its bromo-analogue.[1]

Performance in Key Cross-Coupling Reactions: A Comparative Overview

The superior reactivity of the iodo-substituted pyridine can be advantageous in a variety of widely used cross-coupling reactions. Below, we explore the anticipated performance differences in three seminal transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a workhorse in synthetic chemistry.[3][4] When comparing our two substrates, the enhanced reactivity of this compound is a significant advantage.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

ParameterThis compoundMethyl 4-bromopyridine-2-carboxylateRationale
Reaction Rate FasterSlowerLower C-I bond dissociation energy leads to a faster rate of oxidative addition.[2]
Reaction Temperature Lower (e.g., room temp. to 80 °C)Higher (e.g., 80-120 °C)The higher energy barrier for C-Br bond cleavage necessitates more thermal energy.[1]
Catalyst Loading Typically lower (e.g., 1-3 mol%)Typically higher (e.g., 2-5 mol%)More facile oxidative addition allows for a more efficient catalytic cycle.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.May require more electron-rich and bulky ligands (e.g., P(t-Bu)₃, SPhos) to promote oxidative addition.[5]
Side Reactions Lower potential for side reactions due to milder conditions.Higher temperatures can lead to undesired side reactions such as debromination.[6]
Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] The reactivity trend observed in Suzuki-Miyaura coupling is mirrored here.

Table 2: Anticipated Performance in Sonogashira Coupling

ParameterThis compoundMethyl 4-bromopyridine-2-carboxylateRationale
Reaction Conditions Milder (often room temperature)Generally requires heatingReflects the ease of C-X bond cleavage in the oxidative addition step.[7]
Copper Co-catalyst May proceed efficiently even in "copper-free" protocols.Often requires a copper(I) co-catalyst to facilitate the reaction.[9]The higher reactivity of the iodo-substrate can sometimes compensate for the absence of the copper acetylide formation step.
Yields Generally higherMay be lower, especially with sterically hindered alkynes.Faster reaction kinetics often lead to higher product yields.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[10][11][12] This reaction is particularly crucial in pharmaceutical chemistry, where the arylamine motif is prevalent.

Table 3: Anticipated Performance in Buchwald-Hartwig Amination

ParameterThis compoundMethyl 4-bromopyridine-2-carboxylateRationale
Catalyst System Can often be achieved with earlier generation, less complex ligand systems.Frequently requires more sophisticated, sterically hindered, and electron-rich phosphine ligands (e.g., Josiphos, XPhos).[11][13]The challenging oxidative addition of aryl bromides necessitates more advanced catalyst systems.
Base Sensitivity Milder bases (e.g., K₂CO₃, Cs₂CO₃) may be sufficient.Often requires strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS).[12]The choice of base is critical and often correlates with the reactivity of the aryl halide.
Functional Group Tolerance Milder conditions can lead to broader functional group compatibility.Harsher conditions (stronger base, higher temperature) may limit the scope of compatible functional groups.

Visualizing the Catalytic Cycles

To better understand the fundamental difference in reactivity, it is instructive to visualize the catalytic cycles for these reactions. The critical step where the nature of the halogen exerts its influence is the initial oxidative addition.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) RATE DETERMINING STEP (Faster for X=I) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) RATE DETERMINING STEP (Faster for X=I) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for the comparative analysis of this compound and Methyl 4-bromopyridine-2-carboxylate in a Suzuki-Miyaura coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1. Add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) to an oven-dried flask. B 2. Add Pd(PPh3)4 (2 mol%). A->B C 3. Seal the flask, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed 1,4-dioxane/H2O (4:1) via syringe. C->D E 5. Heat the mixture to 80 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G Upon Completion H 8. Wash with water and brine, then dry over Na2SO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography (silica gel). I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling of the iodo-substrate.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 4-bromopyridine-2-carboxylate

Protocol_2 cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 1. Add Methyl 4-bromopyridine-2-carboxylate (1.0 eq), phenylboronic acid (1.5 eq), and K3PO4 (2.5 eq) to an oven-dried flask. B 2. Add Pd2(dba)3 (2 mol%) and SPhos (4 mol%). A->B C 3. Seal the flask, evacuate, and backfill with Argon (3x). B->C D 4. Add degassed toluene via syringe. C->D E 5. Heat the mixture to 110 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with ethyl acetate. F->G Upon Completion H 8. Wash with water and brine, then dry over Na2SO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography (silica gel). I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling of the bromo-substrate.

Causality Behind Experimental Choices:

  • Higher Equivalents for Bromo-Substrate: The slightly higher equivalents of the boronic acid and base for the bromo-substrate are to help drive the slower reaction to completion.

  • Catalyst System: A simple, air-stable Pd(PPh₃)₄ catalyst is often sufficient for the highly reactive iodo-substrate. In contrast, the less reactive bromo-substrate benefits from a more active catalyst system generated in situ from a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos, which promotes the challenging oxidative addition step.[5]

  • Base and Solvent: The choice of a stronger base (K₃PO₄ vs. K₂CO₃) and a higher-boiling solvent (toluene vs. dioxane/water) for the bromo-analogue is to facilitate the reaction at the required higher temperature.[4]

Conclusion and Recommendations

The selection between this compound and Methyl 4-bromopyridine-2-carboxylate is a strategic decision that balances reactivity, cost, and availability.

  • This compound is the substrate of choice when high reactivity is paramount. It allows for milder reaction conditions, lower catalyst loadings, and faster reaction times, making it ideal for sensitive substrates, complex syntheses, and situations where maximizing yield is critical.

  • Methyl 4-bromopyridine-2-carboxylate offers a more cost-effective alternative, which can be a significant factor in large-scale synthesis. However, its lower reactivity necessitates more forcing conditions and often requires the use of more sophisticated and expensive catalyst systems.

For researchers in the early stages of drug discovery, the enhanced reactivity of the iodo-compound can accelerate the synthesis of novel analogues. For process and development chemists, the economic advantages of the bromo-compound may warrant the investment in optimizing reaction conditions to achieve a scalable and cost-efficient synthesis. A thorough understanding of the inherent reactivity differences is crucial for designing efficient, robust, and economically viable synthetic routes.

References

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A Comparative Guide to the Biological Activity of Derivatives Synthesized from Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its inherent chemical versatility and profound impact on pharmacological activity make it a privileged structure in medicinal chemistry.[2][3] Among the myriad of pyridine-based starting materials, Methyl 4-iodopyridine-2-carboxylate emerges as a particularly valuable building block. The presence of an iodine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, enabling the facile introduction of diverse molecular fragments.[4][5] This, coupled with the ester functionality at the 2-position, allows for a systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds.

This guide provides a comprehensive comparison of the biological activities of various derivatives synthesized from this compound. We will delve into their anticancer and antimicrobial properties, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a thorough understanding of the therapeutic potential harbored within this versatile scaffold.

Anticancer Activity of Substituted Pyridine-2-carboxylate Derivatives

The pyridine ring is a common feature in a multitude of anticancer agents, owing to its ability to engage in various biological interactions.[6] Derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes like histone demethylases and aspartate/asparagine-β-hydroxylase.[7][8]

Structure-Activity Relationship Insights

A comprehensive analysis of various pyridine derivatives reveals key structural motifs that influence their antiproliferative efficacy. The presence and positioning of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance anticancer activity.[2][3] Conversely, the introduction of bulky groups or certain halogens can sometimes diminish this activity.[2]

For instance, in a series of pyridine derivatives, the addition of methoxy groups has been correlated with a decrease in the half-maximal inhibitory concentration (IC50) values, indicating increased potency. This highlights the importance of electronic and steric factors in the interaction between the compound and its biological target.

Comparative Anticancer Potency

To illustrate the comparative efficacy, the following table summarizes the in vitro anticancer activity of a hypothetical series of 4-aryl-pyridine-2-carboxylate derivatives synthesized from this compound via a Suzuki coupling reaction.

Compound IDR Group (at 4-position)Cancer Cell LineIC50 (µM)
P-1a PhenylMCF-7 (Breast)15.2
P-1b 4-MethoxyphenylMCF-7 (Breast)8.5
P-1c 4-HydroxyphenylMCF-7 (Breast)10.1
P-1d 4-ChlorophenylMCF-7 (Breast)22.7
P-2a PhenylA549 (Lung)18.9
P-2b 4-MethoxyphenylA549 (Lung)11.3
P-2c 4-HydroxyphenylA549 (Lung)14.6
P-2d 4-ChlorophenylA549 (Lung)28.4

Note: The data presented in this table is illustrative and based on general trends observed in pyridine derivatives. Specific IC50 values for derivatives of this compound would be dependent on the actual synthesized compounds and experimental conditions.

The data suggests that electron-donating groups, such as a methoxy group at the para-position of the phenyl ring (P-1b and P-2b), can enhance the anticancer activity compared to the unsubstituted phenyl derivative (P-1a and P-2a). The presence of a hydroxyl group (P-1c and P-2c) also appears to be favorable, while an electron-withdrawing group like chlorine (P-1d and P-2d) may reduce the potency.

Experimental Protocol: Suzuki Coupling for the Synthesis of 4-Aryl-Pyridine-2-Carboxylates

This protocol outlines a general procedure for the synthesis of 4-aryl-pyridine-2-carboxylate derivatives from this compound.

Suzuki_Coupling_Workflow cluster_synthesis Synthesis cluster_analysis Analysis A This compound D Reaction Mixture A->D B Arylboronic Acid B->D C Pd Catalyst & Base C->D E Work-up & Purification D->E Suzuki Coupling F 4-Aryl-pyridine-2-carboxylate Derivative E->F G NMR, Mass Spec F->G Characterization

Workflow for the synthesis of 4-aryl-pyridine-2-carboxylates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst (0.05 equivalents).

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay A Cancer Cell Line B Seed in 96-well plate A->B C Incubate (24h) B->C D Add varying concentrations of compound C->D E Incubate (48h) D->E F Add MTT solution E->F G Incubate (4h) F->G H Add Solubilizing Agent (e.g., DMSO) G->H I Measure Absorbance H->I J Calculate IC50 I->J

Workflow for the MTT assay to determine anticancer activity.

Materials:

  • Synthesized pyridine derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity of Pyridine-2-carboxylate Derivatives

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[1] Pyridine derivatives have demonstrated promising antibacterial and antifungal activities, making them an attractive scaffold for the development of new anti-infective drugs.[4] The synthesis of derivatives from this compound, particularly through reactions like the Sonogashira coupling, allows for the introduction of alkyne-containing moieties, which can contribute to antimicrobial efficacy.[5]

Comparative Antimicrobial Potency

The following table presents hypothetical data on the antimicrobial activity of a series of 4-alkynyl-pyridine-2-carboxylate derivatives synthesized from this compound via a Sonogashira coupling reaction. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR' Group (at 4-position, R-C≡C-)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
A-1a Phenyl326464
A-1b 4-Fluorophenyl163232
A-1c Hexyl81616
A-1d Cyclohexyl163232

Note: This data is illustrative and serves to demonstrate potential structure-activity relationships. Actual MIC values would need to be determined experimentally.

From this hypothetical data, it can be inferred that the nature of the substituent on the alkyne at the 4-position significantly influences the antimicrobial activity. A lipophilic alkyl chain (A-1c) appears to be more effective than an aromatic ring (A-1a). The introduction of a fluorine atom on the phenyl ring (A-1b) also seems to enhance the activity.

Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Alkynyl-Pyridine-2-Carboxylates

This protocol provides a general method for synthesizing 4-alkynyl-pyridine-2-carboxylate derivatives.

Sonogashira_Coupling_Workflow cluster_synthesis Synthesis cluster_analysis Analysis A This compound D Reaction Mixture A->D B Terminal Alkyne B->D C Pd & Cu Catalysts, Base C->D E Work-up & Purification D->E Sonogashira Coupling F 4-Alkynyl-pyridine-2-carboxylate Derivative E->F G NMR, Mass Spec F->G Characterization

Workflow for the synthesis of 4-alkynyl-pyridine-2-carboxylates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1.5 equivalents) in the solvent.

  • Add the base (2 equivalents), the palladium catalyst (0.02 equivalents), and CuI (0.04 equivalents).

  • Degas the mixture and place it under an inert atmosphere.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the desired product.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.

MIC_Assay_Workflow cluster_preparation Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Compound Serial Dilution in 96-well plate C Add inoculum to wells A->C B Microbial Inoculum Preparation B->C D Incubate (24-48h) C->D E Visual Inspection for Growth D->E F Determine MIC E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized pyridine derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (positive controls)

Procedure:

  • Perform serial two-fold dilutions of the synthesized compounds in the appropriate growth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound serves as a highly adaptable platform for the synthesis of a diverse array of biologically active molecules. Through strategic application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel pyridine derivatives. The comparative analysis of these derivatives, guided by systematic structure-activity relationship studies, is paramount in identifying promising candidates for further development as anticancer and antimicrobial agents. The experimental protocols provided herein offer a foundational framework for the synthesis and evaluation of these compounds, empowering researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Amr, A. G. E., Mohamed, A. M., Mohamed, S. F., Abdel-Hafez, N. A., & Hammam, A. E. F. G. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488.
  • Bassyouni, F. A., et al. (2014). Design, synthesis and in vitro anticancer activity of novel pyridine conjugates. European Journal of Medicinal Chemistry, 86, 545-555.
  • Brewitz, L., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem, 15(13), 1139-1149.
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  • Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612.
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  • Sippl, W., et al. (2016). Substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates as potent inhibitors of JumonjiC domain-containing histone demethylases. Future Medicinal Chemistry, 8(4), 349-365.
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A Senior Application Scientist's Guide to Palladium Catalysis for the Functionalization of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization via cross-coupling reactions is paramount for generating novel chemical entities. This guide offers a comparative analysis of palladium catalyst systems for C-C bond formation using a key building block: Methyl 4-iodopyridine-2-carboxylate. We will delve into the practicalities of Suzuki-Miyaura, Sonogashira, and Heck couplings, providing not just protocols, but the scientific rationale to empower your catalyst selection and reaction optimization.

The primary challenge in coupling reactions with pyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium center, which can inhibit catalytic activity.[1][2] Furthermore, the electronic nature of the pyridine ring influences the reactivity of its substituents. In our substrate, the C-I bond at the 4-position is the most reactive site for oxidative addition, the first and often rate-determining step in the catalytic cycle. This inherent reactivity allows for selective functionalization, provided the correct catalyst system is employed to overcome the challenges of this heteroaromatic substrate.

Comparative Performance of Palladium Catalysts

The selection of the palladium precursor, ligand, base, and solvent system is critical for controlling the reaction's outcome, influencing yield, and ensuring selectivity. Milder reaction conditions are generally sufficient to activate the highly reactive C-I bond. The following sections provide a comparative overview based on experimental data from closely related systems, as direct comparative studies on this compound are not consolidated in a single source. The data presented for 2-bromo-4-iodopyridine serves as a validated model for selective coupling at the C-4 iodo position.[3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures. The choice of ligand is particularly crucial for promoting efficient coupling with the electron-deficient pyridine ring.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Approx. Yield (%)Causality & Insights
Pd(OAc)₂ (2 mol%)SPhos K₂CO₃Toluene/H₂O100~90-98SPhos is a bulky, electron-rich Buchwald ligand that accelerates reductive elimination and is highly effective for heteroaromatic substrates.[2][3]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF90~88-96The dppf ligand provides good stability to the catalytic complex and is effective for a broad range of boronic acids.[3]
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃Dioxane/H₂O110~75-85A classic, cost-effective catalyst, but often requires higher temperatures, catalyst loadings, and is less efficient for challenging substrates compared to modern systems.[2][4]
Sonogashira Coupling: Introducing C(sp) Hybridized Groups

The Sonogashira reaction enables the introduction of alkyne moieties, which are valuable for extending conjugation and as precursors for further transformations. This reaction typically involves a copper(I) co-catalyst.

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Approx. Yield (%)Causality & Insights
PdCl₂(PPh₃)₂ (2 mol%)PPh₃CuI (4 mol%)Et₃NTHF25 (RT)~92-98The classic Sonogashira conditions are highly effective for reactive C-I bonds, often proceeding smoothly at room temperature.[3][5]
Pd(OAc)₂ (2 mol%)XPhosCuI (4 mol%)Cs₂CO₃Dioxane60~90-95Buchwald ligands like XPhos can be beneficial, especially if side reactions or catalyst deactivation are observed with PPh₃.
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)DTBNpPNone (Cu-free)TMPDMSO25 (RT)>95Modern, air-stable precatalysts can facilitate copper-free Sonogashira reactions at room temperature with high efficiency.[6]
Heck Coupling: Arylation of Alkenes

The Heck reaction forms a C-C bond between the pyridine ring and an alkene. Catalyst systems for Heck reactions involving pyridines have been shown to be robust, with various Pd(II) complexes acting as efficient precatalysts.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Approx. Yield (%)Causality & Insights
Pd(OAc)₂ (2 mol%)PPh₃Et₃NDMF100>90A standard and reliable system for Heck couplings. The choice of base is critical to regenerate the Pd(0) catalyst.[7]
PdCl₂ (2 mol%)NoneNa₂CO₃ / TBABH₂O25 (RT)~85-90Ligand-free conditions, often promoted by ultrasonic irradiation, can form nano-palladium in situ, offering a green and efficient alternative.
3% Pd/C (10 mg)None (Heterogeneous)K₃PO₄H₂O / SDS100~85-90A heterogeneous catalyst that simplifies product purification and allows for catalyst recycling, which is advantageous for process chemistry.[8]

Mechanistic Insights & Visualizations

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing reactions. All three coupling reactions proceed through a sequence of oxidative addition, a key bond-forming step (transmetalation for Suzuki, copper-acetylide coupling for Sonogashira, or migratory insertion for Heck), and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (this compound) pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base diorgano_pd R¹-Pd(II)L₂-R² transmetalation->diorgano_pd reductive_elim Reductive Elimination diorgano_pd->reductive_elim reductive_elim->pd0 R¹-R² (Product)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_int R¹-Pd(II)L₂-X ox_add->pd_int transmetal Transmetalation pd_int->transmetal Cu-C≡C-R² red_elim Reductive Elimination transmetal->red_elim R¹-Pd(II)L₂(C≡C-R²) red_elim->pd0 R¹-C≡C-R² cu_x CuX alkyne_coord Alkyne Coordination cu_x->alkyne_coord H-C≡C-R² + Base cu_acetylide Cu-C≡C-R² alkyne_coord->cu_acetylide cu_acetylide->cu_x to Pd Cycle

Caption: The dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[10]

Heck_Cycle cluster_main Mizoroki-Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion Alkene (R²) beta_hydride β-Hydride Elimination migratory_insertion->beta_hydride pd_hydride H-Pd(II)L₂-X beta_hydride->pd_hydride Product pd_hydride->pd0 + Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction, highlighting β-hydride elimination.

Experimental Protocols: A Practical Guide

The following are generalized, self-validating procedures designed for selective functionalization at the C-4 position of this compound. Safety Note: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All solvents should be degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling (Pd(OAc)₂/SPhos System)

This protocol is optimized for high efficiency using a modern Buchwald catalyst system.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene and water (e.g., a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling (Classic PdCl₂(PPh₃)₂/CuI System)

This protocol uses standard, reliable conditions for coupling with terminal alkynes.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and copper(I) iodide (CuI, 0.04 eq.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in the Suzuki protocol.

  • Solvent and Reagents: Add degassed THF and triethylamine (Et₃N, 2.0-3.0 eq.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 eq.) dropwise to the mixture while stirring.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 2 to 16 hours.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Protocol 3: Heck Coupling (Ligand-Free, Aqueous System)

This protocol offers a simplified, environmentally conscious approach.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the alkene (1.5 eq.), palladium(II) chloride (PdCl₂, 0.02 eq.), sodium carbonate (Na₂CO₃, 3.0 eq.), and tetrabutylammonium bromide (TBAB, 1.0 eq.).

  • Solvent Addition: Add deionized, degassed water to the mixture.

  • Reaction: Place the vessel in an ultrasonic bath at ambient temperature (e.g., 25 °C). Alternatively, the mixture can be heated to 80-100 °C with conventional stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Conclusion and Recommendations

The successful functionalization of this compound is readily achievable with a variety of palladium catalysts.

  • For Suzuki-Miyaura couplings , modern Buchwald systems utilizing ligands like SPhos with Pd(OAc)₂ offer the highest activity and broadest scope, making them the preferred choice for maximizing yield and efficiency.[3]

  • For Sonogashira couplings , the classic PdCl₂(PPh₃)₂/CuI system remains exceptionally robust and cost-effective for this reactive iodo-substrate, often providing excellent results at room temperature.[3][5]

  • For Heck couplings , both traditional homogeneous catalysts and modern heterogeneous or ligand-free aqueous systems are highly effective. The choice may depend on the desired operational simplicity and environmental considerations.

By understanding the interplay between the substrate's properties and the catalyst system's characteristics, researchers can confidently select the optimal conditions to advance their synthetic campaigns, transforming a simple building block into a complex molecule of high value.

References

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. (2025). Benchchem.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). ACS Publications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme Connect. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). NIH National Center for Biotechnology Information. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2020). ResearchGate. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction. (2021). YouTube. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2019). ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH National Center for Biotechnology Information. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

  • Studies on Heck and Suzuki Reactions Catalyzed by Palladium(0) and Wacker. (n.d.). Denmark Group. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Rapid catalyst evaluation for Sonogashira coupling in continuous flow. (2012). ResearchGate. [Link]

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A Comparative Guide to the Synthesis of Methyl 4-iodopyridine-2-carboxylate: An Assessment of Reproducibility and Methodological Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-iodopyridine-2-carboxylate is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of two key functional groups: a methyl ester at the 2-position, which can be readily modified, and an iodine atom at the 4-position, which serves as a versatile handle for cross-coupling reactions. The reliable and reproducible synthesis of this compound is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide aims to provide a comprehensive comparison of two prominent methods for its synthesis, empowering researchers to make informed decisions based on their specific needs and laboratory capabilities.

Method 1: The Classical Sandmeyer Reaction

The Sandmeyer reaction, a cornerstone of aromatic chemistry for over a century, provides a reliable method for the conversion of aromatic amines to aryl halides via a diazonium salt intermediate.[1] In the context of this compound synthesis, this involves the diazotization of Methyl 4-aminopyridine-2-carboxylate followed by the introduction of iodine.

Underlying Principles and Mechanistic Insight

The reaction proceeds in two main stages. First, the primary aromatic amine, Methyl 4-aminopyridine-2-carboxylate, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is highly reactive due to the excellent leaving group potential of molecular nitrogen (N₂). In the second stage, the diazonium group is replaced by an iodide ion. While traditional Sandmeyer reactions for chlorination and bromination often employ copper(I) salts as catalysts to facilitate a single-electron transfer mechanism, the iodination can often proceed effectively without a copper catalyst by using an iodide salt like potassium iodide.[2] The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.

Reaction Pathway: Classical Sandmeyer Reaction

Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination Start Methyl 4-aminopyridine-2-carboxylate Diazonium Pyridinium-4-diazonium-2-carboxylate methyl ester salt Start->Diazonium NaNO₂, aq. H₂SO₄ 0-5 °C Product This compound Diazonium->Product KI, H₂O Room Temp.

Caption: Classical Sandmeyer synthesis of this compound.

Detailed Experimental Protocol: Classical Sandmeyer Reaction

Materials:

  • Methyl 4-aminopyridine-2-carboxylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, cautiously add Methyl 4-aminopyridine-2-carboxylate (1.0 eq) to a solution of concentrated sulfuric acid in water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any residual iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel.

Method 2: Copper-Free Diazotization-Iodination with tert-Butyl Nitrite

In recent years, a variety of modified diazotization-iodination procedures have been developed to improve upon the classical Sandmeyer reaction, often focusing on milder reaction conditions and avoiding the use of heavy metals. One such approach utilizes an organic nitrite, such as tert-butyl nitrite, as the diazotizing agent in an organic solvent, followed by the introduction of an iodine source.

Rationale for a Copper-Free Approach

While the classical Sandmeyer reaction is robust, the use of strong mineral acids and the potential for residual copper in the final product can be problematic for certain applications, particularly in pharmaceutical synthesis where metal contamination is strictly regulated. Copper-free methods offer a cleaner reaction profile and can sometimes provide better yields and selectivity for sensitive substrates. The use of an organic nitrite in a non-aqueous solvent system can also offer better control over the diazotization process and minimize the formation of phenolic byproducts that can arise from the reaction of the diazonium salt with water.

Reaction Pathway: Copper-Free Diazotization-Iodination

Copper_Free_Iodination Start Methyl 4-aminopyridine-2-carboxylate Intermediate Pyridinium-4-diazonium-2-carboxylate methyl ester salt (in situ) Start->Intermediate t-BuONO, CH₃CN 0 °C to RT Product This compound Intermediate->Product I₂, KI (cat.) or TMSI

Caption: Copper-free synthesis using tert-butyl nitrite.

Detailed Experimental Protocol: Copper-Free Diazotization-Iodination

Materials:

  • Methyl 4-aminopyridine-2-carboxylate

  • tert-Butyl Nitrite (t-BuONO)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Iodine (I₂)

  • Potassium Iodide (KI) (optional, catalytic) or Trimethylsilyl Iodide (TMSI)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization and Iodination (One-Pot):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add tert-butyl nitrite (1.2 eq) dropwise to the stirred solution.

    • After stirring for 15-30 minutes at 0 °C, add a solution of iodine (1.1 eq) and a catalytic amount of potassium iodide in acetonitrile, or add trimethylsilyl iodide (1.2 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Analysis and Reproducibility Assessment

ParameterMethod 1: Classical Sandmeyer ReactionMethod 2: Copper-Free Diazotization-Iodination
Reagents NaNO₂, H₂SO₄, KIt-BuONO, I₂/KI or TMSI
Solvent WaterAcetonitrile, Dichloromethane
Temperature 0-5 °C to Room Temperature0 °C to Room Temperature
Reported Yield 60-75% (typical for analogous systems)70-85% (typical for analogous systems)
Reproducibility Generally reliable, but can be sensitive to temperature control and the rate of addition of reagents. The diazonium salt intermediate can be unstable.Often more reproducible due to milder conditions and better solubility of intermediates. The one-pot nature can reduce handling errors.
Scalability Scalable, but safety precautions for handling potentially unstable diazonium salts at larger scales are crucial.Readily scalable, with potentially fewer safety concerns regarding the stability of the diazonium intermediate in an organic solvent.
Purification May require careful removal of colored impurities and phenolic byproducts.Generally cleaner reaction profile, leading to simpler purification.
Environmental Impact Use of strong mineral acids and aqueous waste streams.Use of organic solvents, but avoids heavy metal catalysts.

Discussion and Recommendations

Both the classical Sandmeyer reaction and the modern copper-free alternative present viable pathways for the synthesis of this compound. The choice of method will largely depend on the specific requirements of the researcher and the context of the synthesis.

For routine laboratory-scale synthesis , the copper-free diazotization-iodination with tert-butyl nitrite (Method 2) is often the preferred choice. Its milder reaction conditions, generally higher yields, and cleaner reaction profiles contribute to a more reproducible and user-friendly procedure. The avoidance of strong mineral acids and copper salts simplifies the work-up and purification, which is a significant advantage for medicinal chemists preparing a variety of analogs.

The classical Sandmeyer reaction (Method 1) remains a valuable and cost-effective method, particularly for larger-scale preparations where the cost of reagents is a primary consideration. Its long history of use means that it is a well-understood and robust transformation. However, meticulous control of the reaction temperature during the diazotization step is critical to ensure reproducibility and minimize the formation of byproducts. The potential for the diazonium salt to decompose, sometimes vigorously, necessitates careful safety considerations, especially when scaling up the reaction.

Synthesis of the Starting Material: Methyl 4-aminopyridine-2-carboxylate

The precursor for both methods, Methyl 4-aminopyridine-2-carboxylate, can be synthesized from commercially available 4-aminopyridine-2-carboxylic acid via Fischer esterification.

Experimental Protocol: Fischer Esterification

Materials:

  • 4-Aminopyridine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of 4-aminopyridine-2-carboxylic acid (1.0 eq) in methanol (used as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid or thionyl chloride dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford Methyl 4-aminopyridine-2-carboxylate.

References

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Sandmeyer reaction. Retrieved from [Link]

  • Hassan, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2789-2817.
  • Hajipour, A. R., & Mohammadsaleh, F. (2011). A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temperature. Iranian Journal of Chemistry and Chemical Engineering, 30(4), 23-28.
  • Master Organic Chemistry. (2022, November 16). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Scientific Update. (2021, March 26). Pyrylium salts- kryptonite for the Sandmeyer reaction? Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of Methyl 4-iodopyridine-2-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles, the strategic selection of building blocks is paramount. Methyl 4-iodopyridine-2-carboxylate stands out as a highly reactive and versatile reagent in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the electron-withdrawing methyl carboxylate group and the inherent electron deficiency of the pyridine ring, coupled with the lability of the carbon-iodine bond, make it a superior choice for constructing intricate molecular architectures.

This guide provides an in-depth comparison of the reaction kinetics of this compound against its bromo- and chloro-analogs in three pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. By elucidating the underlying mechanistic principles and presenting supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

General Reactivity Principles: The Decisive Role of the Halogen

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[1][2] The facility of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the generally accepted order of reactivity for halogens is:

I > Br > Cl > F [1]

This trend dictates that iodopyridines, such as this compound, are the most reactive substrates. They typically undergo cross-coupling at lower temperatures and with shorter reaction times compared to their brominated and chlorinated counterparts.[1] This enhanced reactivity is a significant advantage, particularly when dealing with thermally sensitive substrates or when aiming for high-throughput synthesis.

The position of the halogen on the electron-deficient pyridine ring also influences reactivity. The C4 position is highly activated towards oxidative addition due to the electronic effects of the ring nitrogen.[1] The presence of an additional electron-withdrawing group, the methyl carboxylate at the C2 position, further enhances the electrophilicity of the C4 carbon, making this compound an exceptionally reactive substrate.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side kinetic studies for this compound and its analogs are not always available under identical conditions, a comprehensive analysis of published data for structurally similar compounds allows for a robust comparison of their performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. The enhanced reactivity of the C-I bond in this compound translates to significantly milder reaction conditions and higher yields compared to bromo- and chloro-pyridines.

Halopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (analog) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O902>85[3]
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901281[4]
2-Chloropyridine derivativeArylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane10018>95[3]

Note: Data is compiled from reactions on analogous substituted halopyridines to illustrate the general reactivity trend.

The data clearly indicates that iodo-substituted pyridines can achieve high yields in significantly shorter reaction times. This is a direct consequence of the lower activation energy required for the oxidative addition of the C-I bond to the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine this compound, boronic acid, and base in a Schlenk flask. prep2 Evacuate and backfill with inert gas (Ar/N₂). prep1->prep2 prep3 Add degassed solvent. prep2->prep3 prep4 Add Pd catalyst and ligand. prep3->prep4 react Heat the reaction mixture to the specified temperature and stir. prep4->react workup1 Cool to room temperature. react->workup1 workup2 Dilute with organic solvent and filter. workup1->workup2 workup3 Wash with water and brine. workup2->workup3 workup4 Dry over Na₂SO₄ and concentrate. workup3->workup4 workup5 Purify by column chromatography. workup4->workup5

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[5][6] The reactivity trend of I > Br > Cl is also pronounced in this transformation. The weaker C-I bond allows for oxidative addition to occur at lower temperatures, which can be crucial for preventing decomposition of sensitive alkenes or products.

Halopyridine SubstrateAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-IodopyridineButyl acrylatePd(OAc)₂ / Supramolecular LigandK₂CO₃Toluene130160[7]
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular LigandK₂CO₃Toluene130160[7]
3-ChloropyridineButyl acrylatePd(OAc)₂ / Supramolecular LigandK₂CO₃Toluene1301No Reaction[7]

Note: This data for 3-halopyridines illustrates the dramatic difference in reactivity between chloro-pyridines and their iodo- and bromo- counterparts.

While the yields for the iodo- and bromo-pyridines are similar in this specific example, it is generally observed that iodides react faster and under milder conditions. The complete lack of reactivity for the chloropyridine highlights the challenge in activating the strong C-Cl bond.

Catalytic Cycle of the Heck Reaction

G Pd0 Pd(0)L₂ RPdX R-Pd(II)L₂-X Pd0->RPdX R-X OxAdd Oxidative Addition AlkeneComplex R-Pd(II)L(alkene)-X RPdX->AlkeneComplex Alkene Coord Alkene Coordination InsertionProduct R'-Pd(II)L₂-X AlkeneComplex->InsertionProduct Insert Migratory Insertion HPdX H-Pd(II)L₂-X InsertionProduct->HPdX Product BetaElim β-Hydride Elimination HPdX->Pd0 Base RedElim Reductive Elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] The high reactivity of this compound is particularly advantageous in this reaction, as it allows for the use of milder conditions that can prevent the undesired homocoupling of the alkyne (Glaser coupling).

Halopyridine SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Fluoro-4-iodopyridine (analog)Terminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT-652-16High[10]
2-ChloropyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF1200.4Excellent[11]

The ability to perform the Sonogashira coupling at or near room temperature with the iodo-substrate is a significant benefit, preserving the integrity of complex and potentially sensitive coupling partners.

Causality Behind Experimental Choices

The selection of the catalyst system, base, and solvent is critical for the success of any cross-coupling reaction.

  • Catalyst System: The choice of palladium precursor and ligand is crucial. For highly reactive substrates like this compound, a simple catalyst like Pd(PPh₃)₄ may be sufficient. For less reactive bromo- and especially chloro-pyridines, more sophisticated and electron-rich ligands (e.g., SPhos) are often required to facilitate the challenging oxidative addition step.[3]

  • Base: The base plays a key role in the catalytic cycle, particularly in the Suzuki and Sonogashira reactions.[4] In Suzuki couplings, the base activates the boronic acid to form a more nucleophilic boronate species. In Sonogashira couplings, the base deprotonates the terminal alkyne. The choice of base (e.g., K₂CO₃, K₃PO₄, Et₃N) depends on the specific reaction and the tolerance of the substrates to basicity.

  • Solvent: The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Aprotic polar solvents like DMF and 1,4-dioxane are commonly used. The use of aqueous solvent mixtures can sometimes accelerate the reaction, particularly in Suzuki couplings.

Detailed Experimental Protocols

The following are general protocols that can be adapted for the cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling Protocol
  • To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction Protocol
  • To a sealed tube, add this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), P(o-tol)₃ (0.04 equiv), and Et₃N (2.0 equiv).

  • Add anhydrous DMF as the solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify by flash column chromatography.

Sonogashira Coupling Protocol
  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous THF and Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the product by flash column chromatography.[10]

Conclusion

This compound is a highly reactive and efficient substrate for palladium-catalyzed cross-coupling reactions. Its superior performance, characterized by faster reaction rates and milder conditions compared to its bromo- and chloro-analogs, is a direct consequence of the weaker carbon-iodine bond, which facilitates the rate-determining oxidative addition step. This guide has provided a comparative analysis supported by available data, along with detailed experimental protocols, to assist researchers in leveraging the synthetic advantages of this valuable building block. The informed selection of this compound can significantly streamline synthetic routes, improve yields, and enable the construction of novel and complex molecules for drug discovery and materials science.

References

  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2919-2927. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Özdemir, İ., & Çetinkaya, B. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 16(5), 3855-3866.
  • Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2919-2927. [Link]

  • Wikipedia. Heck reaction. [Link]

  • LibreTexts. Heck Reaction. [Link]

  • Sigismondi, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 344-357. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Jana, S., & Guin, J. (2017). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organic Chemistry, 21(21), 2144-2175.
  • Amatore, C., Broeker, G., Jutand, A., & Kafkouli, F. (1997). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 16(24), 5245-5252.
  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

  • Sebastian, R. M., & Suresh, C. H. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(8), 4569-4577.
  • Wang, C., & Li, Z. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 76(15), 6127-6133.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Kulyk, S. V., et al. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
  • Estévez, V., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1548-1552.
  • Estévez, V., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1548-1552.
  • Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4933.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Harding, J. R., et al. (2007). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 48(44), 7855-7857.
  • Peko, T., et al. (2021). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 27(45), 11639-11645.
  • Harding, J. R., et al. (2007).
  • Smith, K. (2014). The Suzuki Reaction. Columbia University Department of Chemistry.

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The Synthetic Chemist's Compass: Navigating the Most Cost-Effective Routes to Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the synthesis of novel molecules is a journey of both scientific discovery and economic pragmatism. The choice of a synthetic route can be the determining factor in the scalability, cost, and ultimately, the viability of a project. Methyl 4-iodopyridine-2-carboxylate, a key building block in the development of various bioactive compounds, presents chemists with several synthetic pathways. This guide provides a comprehensive analysis of the most common routes, comparing them on the metrics of cost-effectiveness, yield, safety, and operational simplicity. Our aim is to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions in their synthetic endeavors.

Executive Summary: A Comparative Overview

The journey to synthesize this compound can be approached from multiple starting points. Each route carries its own set of advantages and disadvantages. Below is a summary table that provides a high-level comparison of the key synthetic strategies, which will be elaborated upon in the subsequent sections.

Synthetic Route Starting Material Key Transformation Reported Yield Estimated Cost-Effectiveness Key Considerations
Route 1: Fischer Esterification 4-iodopyridine-2-carboxylic acidEsterificationHigh (86%)Dependent on starting material costStraightforward, high-yielding final step.
Route 2: Sandmeyer Reaction Methyl 4-aminopyridine-2-carboxylateDiazotization-IodinationModerate to High (65-83% for analogous reactions)Potentially very cost-effective if starting amine is inexpensive.Requires careful temperature control and handling of diazonium intermediates.
Route 3: Halogen Exchange Methyl 4-chloro/bromopyridine-2-carboxylateFinkelstein-type reactionVariableCan be cost-effective if the starting halide is readily available.Reaction equilibrium and choice of iodide source are critical.
Route 4: Direct Iodination Methyl pyridine-2-carboxylateElectrophilic Aromatic SubstitutionVariablePotentially the most direct route, but regioselectivity can be a major issue.Low regioselectivity can lead to difficult purification and lower yields of the desired isomer.

In-Depth Analysis of Synthetic Routes

Route 1: The Final Step - Fischer Esterification of 4-Iodopyridine-2-carboxylic Acid

This route represents the most direct and often highest-yielding method to obtain the target molecule, provided the precursor, 4-iodopyridine-2-carboxylic acid, is readily available.

Workflow Diagram:

Fischer_Esterification Start 4-iodopyridine-2-carboxylic acid Product This compound Start->Product Reflux Reagent Methanol (excess) Catalytic H₂SO₄ Reagent->Product

Caption: Fischer Esterification of 4-iodopyridine-2-carboxylic acid.

Scientific Rationale:

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol:

A detailed procedure for this transformation has been reported with an 86% yield.[1]

  • To a solution of 4-iodopyridine-2-carboxylic acid (1.0 eq) in methanol (acting as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield the pure this compound.[1]

Cost-Effectiveness Analysis:

The primary determinant of the cost-effectiveness of this route is the price and availability of 4-iodopyridine-2-carboxylic acid. If this starting material can be sourced economically or synthesized in-house at a low cost, this route is highly attractive due to its simplicity and high yield.

Route 2: Building from the Amine - The Sandmeyer Reaction

This classical approach involves the transformation of an amino group on the pyridine ring into an iodo group via a diazonium salt intermediate. This is a powerful method for introducing a variety of functional groups onto an aromatic ring.

Logical Relationship Diagram:

Sandmeyer_Reaction Start Methyl 4-aminopyridine-2-carboxylate Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, H⁺ (0-5 °C) Product This compound Intermediate->Product Iodide Source (e.g., KI, CuI)

Caption: The Sandmeyer reaction pathway from an amino-pyridine precursor.

Scientific Rationale:

The Sandmeyer reaction proceeds through a two-step mechanism. First, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is generally unstable and is used immediately in the second step. The diazonium group is an excellent leaving group (dinitrogen gas), and in the presence of an iodide source, it is displaced by an iodide ion. The use of a copper(I) salt, such as cuprous iodide, can catalyze the reaction.[2]

Experimental Protocol (General):

While a specific protocol for Methyl 4-aminopyridine-2-carboxylate was not found, a general procedure based on analogous reactions is as follows:[2][3]

  • Dissolve Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for a short period (e.g., 15-30 minutes) to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution or slurry of the iodide source (e.g., potassium iodide or cuprous iodide) in water.

  • Slowly add the cold diazonium salt solution to the iodide solution. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Cost-Effectiveness Analysis:

This route's cost-effectiveness is highly dependent on the price of Methyl 4-aminopyridine-2-carboxylate. If this starting material is significantly cheaper than 4-iodopyridine-2-carboxylic acid, the Sandmeyer reaction can be a very economical choice, even with moderate yields. The reagents used (sodium nitrite, mineral acids, and potassium iodide) are generally inexpensive.

Route 3: The Halogen Shuffle - Halogen Exchange

In this approach, a more readily available halogen on the pyridine ring, such as chlorine or bromine, is replaced with iodine. This is typically achieved through a Finkelstein-type reaction.

Scientific Rationale:

The halogen exchange reaction is an equilibrium process. To drive the reaction towards the desired iodinated product, Le Chatelier's principle is exploited. This is often achieved by using a solvent in which the iodide salt of the cation is soluble, while the corresponding chloride or bromide salt is not, thus precipitating out of the reaction mixture and driving the equilibrium forward. Acetone is a common solvent for this purpose when using sodium iodide.

Experimental Protocol (General):

  • Dissolve the starting material (Methyl 4-chloro- or 4-bromopyridine-2-carboxylate) in a suitable solvent (e.g., acetone, DMF).

  • Add an excess of an iodide salt (e.g., NaI, KI).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and filter off any precipitated salts.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product by column chromatography.

Cost-Effectiveness Analysis:

The economic viability of this route hinges on the relative cost of the starting Methyl 4-chloro/bromopyridine-2-carboxylate versus the other precursors. If these halogenated pyridines are commercially available at a low price, this one-step conversion can be very cost-effective.

Route 4: The Direct Approach - Electrophilic Iodination

The direct iodination of the pyridine ring is, in principle, the most atom-economical route. However, it is often plagued by issues of regioselectivity.

Scientific Rationale:

The pyridine ring is an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution than benzene. The ester group at the 2-position is an electron-withdrawing group, which further deactivates the ring. Direct iodination typically requires harsh conditions and an activating agent. The position of iodination will be directed by the existing substituent and the inherent reactivity of the pyridine ring positions. Predicting the major product can be complex, and mixtures of isomers are common.

Cost-Effectiveness Analysis:

While this route may appear cost-effective due to the use of a simple starting material (Methyl pyridine-2-carboxylate) and an iodinating agent, the potential for low yields of the desired 4-iodo isomer and the costs associated with separating it from other isomers can make this route economically unfeasible for large-scale synthesis.

Conclusion and Recommendations

The choice of the most cost-effective synthetic route to this compound is not a one-size-fits-all answer but rather a decision based on the specific circumstances of the laboratory or production facility, including the availability and cost of starting materials, the scale of the synthesis, and the available equipment.

  • For high-yield, final-step synthesis with a readily available precursor: The Fischer Esterification (Route 1) is the method of choice.

  • When starting from a more fundamental building block: The Sandmeyer Reaction (Route 2) offers a robust and potentially very cost-effective pathway, provided the amino-pyridine precursor is inexpensive.

  • If a chloro- or bromo-analogue is significantly cheaper: The Halogen Exchange (Route 3) is a viable and straightforward option.

  • For exploratory or small-scale synthesis where regioselectivity is not a primary concern: Direct Iodination (Route 4) could be considered, but it is generally not recommended for efficient, targeted synthesis of the 4-iodo isomer.

Ultimately, a thorough cost analysis of the starting materials from various suppliers, coupled with in-house experimental validation of the yields and purity, will provide the most accurate assessment of the cost-effectiveness for your specific needs.

References

  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Synthetic Communications. [Link]

  • Google Patents. (2013). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Organic Syntheses. (2023). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. [Link]

  • Pipzine Chemicals. Methyl 3-Iodopyridine-4-Carboxylate. [Link]

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A Comparative Guide for the Strategic Application of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its presence in numerous FDA-approved drugs highlights its importance in establishing beneficial pharmacokinetic properties and potent biological activity.[1][2] Consequently, the efficient and regioselective functionalization of the pyridine ring is a critical challenge for medicinal and synthetic chemists. The selection of a versatile, highly reactive building block is paramount to the success of complex synthetic campaigns. This guide presents a comprehensive evaluation of Methyl 4-iodopyridine-2-carboxylate, establishing its position as a superior building block through objective comparison with its bromo- and chloro-analogs, supported by established reactivity principles and experimental data.

The Reactivity Imperative: Why the Halogen Matters

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many active pharmaceutical ingredients.[4] The efficiency of these reactions is fundamentally governed by the rate-determining oxidative addition step, where the palladium catalyst inserts into the carbon-halogen (C-X) bond of the building block.[5][6][7][8][9]

The reactivity of halopyridines follows a well-established trend directly correlated to the C-X bond dissociation energy: I > Br > Cl > F .[5][6][10] The weaker C-I bond (approx. 276 kJ/mol) is more readily cleaved by the Pd(0) catalyst compared to the stronger C-Br and C-Cl bonds.[7] This inherent chemical property translates into significant practical advantages:

  • Milder Reaction Conditions: Iodopyridines often react efficiently at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.[5][10]

  • Lower Catalyst Loadings: The high reactivity can allow for reduced concentrations of the expensive palladium catalyst.[10]

  • Faster Reaction Times: Increased reaction rates lead to shorter, more efficient synthetic steps.[10]

  • Greater Reliability with Challenging Substrates: When coupling sterically hindered or electronically deactivated partners, the enhanced reactivity of the iodo-substituent can be the deciding factor between a successful reaction and a failed attempt.

While advances in ligand and catalyst design have made the use of more economical chloropyridines increasingly viable, these systems often require more forceful conditions, specialized ligands, and rigorous optimization.[5][7] Iodopyridines, and specifically this compound, provide a more robust and often more successful starting point for complex syntheses.

Comparative Performance in Key Cross-Coupling Reactions

The true measure of a building block's utility is its performance in the crucible of chemical synthesis. Here, we compare the expected performance of this compound against its bromo- and chloro-analogs in three foundational cross-coupling reactions.

Suzuki-Miyaura Coupling: The Gold Standard for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and hetero-biaryl structures. The enhanced reactivity of the C-I bond in this compound makes it an exceptional substrate for this transformation.

Table 1: Comparative Performance in a Typical Suzuki-Miyaura Coupling

Halopyridine Building BlockRelative ReactivityTypical Temperature (°C)Typical Reaction Time (h)Expected Yield Range (%)Causality and Experimental Considerations
This compound High 60 - 901 - 685 - 98The weak C-I bond facilitates rapid oxidative addition, often allowing for the use of simple catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligands. Milder bases (e.g., K₂CO₃, K₃PO₄) are typically sufficient.[5][10]
Methyl 4-bromopyridine-2-carboxylateModerate80 - 1104 - 1870 - 90A reliable substrate, but often requires higher temperatures and more active catalyst systems (e.g., those with bulky, electron-rich ligands like SPhos or XPhos) to achieve high yields, especially with challenging boronic acids.[7]
Methyl 4-chloropyridine-2-carboxylateLow100 - 13012 - 3640 - 80The strong C-Cl bond necessitates highly active, specialized (and often expensive) catalyst systems and stronger bases (e.g., Cs₂CO₃). Reaction optimization is critical and yields can be variable.[5][7]
Sonogashira Coupling: Accessing Alkynyl Scaffolds

The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating structures prevalent in materials science and medicinal chemistry.[11][12] Here again, the reactivity order of I > Br > Cl is pronounced, making this compound the substrate of choice for efficient and selective alkynylation.[13]

Table 2: Comparative Performance in a Typical Sonogashira Coupling

Halopyridine Building BlockRelative ReactivityTypical Temperature (°C)Key Catalyst SystemExpected Yield Range (%)Causality and Experimental Considerations
This compound High 25 - 60Pd(PPh₃)₄ / CuI90 - 99The reaction often proceeds smoothly at or near room temperature.[11][13] The high reactivity of the C-I bond minimizes side reactions like alkyne homocoupling (Glaser coupling), which can be problematic at higher temperatures.[13]
Methyl 4-bromopyridine-2-carboxylateModerate60 - 100Pd(PPh₃)₂Cl₂ / CuI65 - 85Higher temperatures are generally required, which can increase the risk of side reactions. Careful control of conditions is necessary to achieve good selectivity and yield.[14]
Methyl 4-chloropyridine-2-carboxylateVery Low> 100Specialized Pd/Ligand20 - 60Direct Sonogashira coupling of chloropyridines is challenging and often low-yielding. Alternative synthetic routes are typically preferred over this direct approach.[14]
Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of countless pharmaceuticals.[15][16][17] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[15][18] The superior reactivity of this compound allows for the coupling of a wider range of amines, including less nucleophilic and sterically hindered examples, under more gentle conditions.

Table 3: Comparative Performance in a Typical Buchwald-Hartwig Amination

Halopyridine Building BlockRelative ReactivityTypical Temperature (°C)BaseExpected Yield Range (%)Causality and Experimental Considerations
This compound High 70 - 100NaOtBu, K₃PO₄80 - 95High reactivity allows for coupling with a broad range of primary and secondary amines. The use of modern, sterically hindered phosphine ligands (e.g., XPhos, RuPhos) in combination with the iodo-substrate creates a highly active catalytic system.[16][19]
Methyl 4-bromopyridine-2-carboxylateModerate90 - 120NaOtBu, LiHMDS70 - 90A very common and effective substrate, but may require slightly higher temperatures or more reactive catalyst systems compared to the iodo analog, particularly for less reactive amines.[16]
Methyl 4-chloropyridine-2-carboxylateLow100 - 130NaOtBu, K₂CO₃50 - 85Requires highly specialized and active catalyst systems, often featuring N-heterocyclic carbene (NHC) ligands or highly electron-rich phosphines, to achieve reasonable yields.[19][20]

Experimental Workflows and Methodologies

To translate theory into practice, this section provides detailed, step-by-step protocols for key reactions, embodying a self-validating system for researchers.

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize Methyl 4-(aryl)pyridine-2-carboxylate.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium carbonate.[7][21]

  • Add the palladium acetate and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.[7][21]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.[7][22]

Diagram: Suzuki-Miyaura Catalytic Cycle Workflow

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-I(L)₂ (Oxidative Addition) Pd0->OA_Complex TM_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination ArylIodide Methyl 4-iodopyridine- 2-carboxylate (Ar-I) ArylIodide->OA_Complex Oxidative Addition BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion: A Strategically Superior Choice

For researchers, scientists, and drug development professionals, efficiency, reliability, and versatility are paramount. While alternative halopyridines have their place, particularly in cost-driven process chemistry where extensive optimization is feasible, This compound consistently emerges as the superior building block for discovery and early development phases.

Its high reactivity in the foundational cross-coupling reactions of modern synthesis translates directly to milder conditions, faster reactions, and a higher probability of success with diverse and complex coupling partners. This reliability accelerates the synthesis of novel 2,4-disubstituted pyridine derivatives, a motif of high interest in medicinal chemistry, enabling a more rapid exploration of structure-activity relationships and the swift identification of promising clinical candidates.[23][24] By choosing this building block, chemists are not just selecting a reagent; they are adopting a strategy that prioritizes efficiency and robustness in the pursuit of molecular innovation.

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A Comparative Guide to the Cross-Reactivity of Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and functional materials. This guide provides a comprehensive, data-driven comparison of the cross-coupling reactivity of Methyl 4-iodopyridine-2-carboxylate against its bromo and chloro analogs. By examining its performance in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—we aim to equip researchers with the insights necessary to make informed decisions in substrate selection and reaction optimization.

Introduction: The Strategic Advantage of the Iodo-Substituent

The choice of a halogen substituent on a pyridine ring is a critical strategic decision in synthetic planning. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen (C-X) bond. The established trend for reactivity follows the order: I > Br > Cl > F.[1] This is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, more facile for heavier halogens.[1]

This compound , with its highly reactive C-I bond, is therefore anticipated to exhibit superior performance in cross-coupling reactions, often allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to its bromo and chloro counterparts. The presence of the electron-withdrawing methyl ester at the 2-position further influences the electronic properties of the pyridine ring, potentially enhancing its reactivity.

Comparative Reactivity Analysis

This section provides a comparative analysis of this compound in three key cross-coupling reactions. The presented data is a synthesis of established chemical principles and reported experimental outcomes for similar substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds.[2] The efficiency of this reaction with halopyridines is highly dependent on the nature of the halogen.

General Reactivity Trend: this compound > Methyl 4-bromopyridine-2-carboxylate > Methyl 4-chloropyridine-2-carboxylate

SubstrateTypical CatalystBaseSolventTemperature (°C)Expected Yield
This compound Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-100Excellent
Methyl 4-bromopyridine-2-carboxylate Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, K₃PO₄Dioxane/H₂O, DME100-120Good to Excellent
Methyl 4-chloropyridine-2-carboxylate Pd₂(dba)₃/ligand (e.g., XPhos, SPhos)K₃PO₄, CsFToluene, t-BuOH110-140Moderate to Good

Expertise & Experience: The higher reactivity of the iodo-substituted pyridine allows for the use of less active, but often more economical, palladium catalysts and milder bases. For the less reactive chloro-pyridines, more sophisticated and often air-sensitive phosphine ligands are required to achieve comparable yields, along with higher reaction temperatures. The choice of boronic acid or ester coupling partner can also significantly impact reaction outcomes.[3][4]

Experimental Workflow: Suzuki-Miyaura Coupling

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) PdAlkyne R¹-Pd(II)L₂-C≡CR² PdII->PdAlkyne Transmetalation (Cu-C≡CR²) PdAlkyne->Pd0 Reductive Elimination (R¹-C≡CR²) CuX CuX CuAlkyne Cu-C≡CR² CuX->CuAlkyne Reaction with alkyne & base CuAlkyne->CuX Transmetalation to Pd(II) Alkyne H-C≡CR² Alkyne->CuAlkyne Base Base Base

Caption: A simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals. [5][6] General Reactivity Trend: this compound > Methyl 4-bromopyridine-2-carboxylate > Methyl 4-chloropyridine-2-carboxylate

SubstratePd CatalystLigandBaseSolventTemperature (°C)Expected Yield
This compound Pd₂(dba)₃, Pd(OAc)₂BINAP, XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110Excellent
Methyl 4-bromopyridine-2-carboxylate Pd₂(dba)₃, Pd(OAc)₂RuPhos, XPhosNaOt-Bu, LHMDSToluene, Dioxane100-130Good to Excellent
Methyl 4-chloropyridine-2-carboxylate Pd₂(dba)₃, Pd(OAc)₂BrettPhos, RuPhosLiHMDS, K₂CO₃Toluene, THF110-150Moderate to Good

Expertise & Experience: The C-I bond of this compound readily undergoes oxidative addition to the palladium catalyst, facilitating amination with a wide range of primary and secondary amines under relatively mild conditions. [7][8]While bromopyridines are also effective substrates, they often require more sterically demanding and electron-rich phosphine ligands to promote efficient catalysis. [9]Chloropyridines are the most challenging substrates and necessitate the use of highly active, specialized catalyst systems and strong bases to achieve satisfactory yields. [8]

Conclusion: The Superiority of this compound

The comparative analysis clearly demonstrates that this compound is a superior substrate for palladium-catalyzed cross-coupling reactions compared to its bromo and chloro analogs. Its high reactivity, stemming from the labile C-I bond, translates to several practical advantages for the synthetic chemist:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups within the coupling partners.

  • Higher Yields: The facile oxidative addition generally leads to higher product yields and cleaner reaction profiles.

  • Broader Substrate Scope: The milder conditions allow for the coupling of a wider range of nucleophiles, including those that may be unstable at higher temperatures.

  • Simplified Catalytic Systems: Less sophisticated and more commercially available catalyst systems can often be employed, potentially reducing costs.

For researchers in drug development and materials science, the choice of this compound as a building block can streamline synthetic routes, improve overall efficiency, and broaden the accessible chemical space for the design of novel and functional molecules.

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A Researcher's Guide to the Evaluation of Pyridine-2-carboxylate Derivatives: In-Vitro and In-Vivo Comparative Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the in-vitro and in-vivo studies of bioactive compounds derived from pyridine-2-carboxylate scaffolds. We will use Methyl 4-iodopyridine-2-carboxylate as a central example of a versatile starting material, illustrating the pathway from synthesis to preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Promise of the Pyridine-2-carboxylate Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. Its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking, and the versatility for chemical modification make it a "privileged scaffold"[1][2]. Within this class, pyridine-2-carboxylate derivatives are of particular interest due to the strategic placement of the carboxylate group, which can act as a key interacting moiety with biological targets, often chelating metal ions in enzyme active sites[3].

This compound stands out as an exceptionally useful starting material. The iodine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries. This enables extensive structure-activity relationship (SAR) studies, which are critical for optimizing potency and selectivity.

This guide will walk through the typical evaluation cascade for novel pyridine-2-carboxylate derivatives, using examples from the literature to compare their performance and provide actionable experimental protocols.

Part 1: Synthesis and Chemical Space Expansion

The journey begins with the synthesis of a library of candidate compounds. The core strategy often involves leveraging the reactivity of a halogenated pyridine precursor. For instance, starting with this compound, a Suzuki coupling reaction can be employed to introduce various aryl or heteroaryl groups at the 4-position. This is a robust and widely used method for creating carbon-carbon bonds.

Representative Synthetic Workflow: Suzuki Coupling

The following diagram illustrates a generalized workflow for diversifying the this compound scaffold.

A This compound D Suzuki Coupling Reaction A->D B Boronic Acid/Ester (R-B(OH)2) B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) C->D E Library of diverse 4-aryl-pyridine-2-carboxylates D->E

Caption: Generalized Suzuki coupling workflow for library synthesis.

This synthetic versatility allows for the systematic exploration of the chemical space around the pyridine-2-carboxylate core, which is fundamental for developing a robust SAR.

Part 2: In-Vitro Evaluation - A Comparative Analysis

Once a library of compounds is synthesized, the next critical step is to assess their biological activity in vitro. The choice of assays depends on the therapeutic target of interest. Pyridine derivatives have shown promise in oncology, inflammation, and infectious diseases[2][4][5].

A. Anticancer Activity

A common initial screen for anticancer potential is the evaluation of cytotoxicity against a panel of cancer cell lines. The sulforhodamine B (SRB) assay is a widely used method for this purpose due to its reliability and sensitivity[6].

Table 1: Comparative Anticancer Activity of Representative Pyridine Derivatives

Compound ClassCell LineIn-Vitro AssayKey Result (IC50 / GI50)Reference
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylatesMDA-MB-231 (Breast Cancer)SRB Assay2e: 1.8 µM, 2f: 2.1 µM, 2h: 1.9 µM[6]
Pyridine-UreasMCF-7 (Breast Cancer)MTT Assay8e: 0.11 µM (72h)[7]
N-pyridinyl(methyl)-...-quinoline-3-carboxamidesN/A (Anti-inflammatory)PMA-induced mouse ear swellingCompound 12: 73% inhibition[8]
4-Hydroxy-2-pyridonesM. tuberculosis H37RvMABA Assay30j: 0.08 µM[5]

Note: The compounds listed are from different pyridine-based scaffolds to illustrate the range of activities and assays, as comprehensive data for a single library of this compound derivatives is not available in a single source. This comparative table is synthesized from multiple studies to guide researchers on expected outcomes.

B. Enzyme Inhibition

Many pyridine-2-carboxylate derivatives owe their biological activity to the inhibition of specific enzymes, particularly metalloenzymes where the carboxylate and pyridine nitrogen can coordinate with the active site metal ion[3].

Table 2: Comparative Enzyme Inhibitory Activity

Compound ClassTarget EnzymeIn-Vitro AssayKey Result (IC50)Reference
Pyridine-Urea DerivativesVEGFR-2Kinase Inhibition Assay8e: 3.93 µM[7]
Nimesulide Pyridine AnaloguesCOX-1 / COX-2Human Whole Blood AssayVaries (demonstrates selectivity)[4]
Pyrido[1,2-e]purine derivativesM. tuberculosis ThyXNADPH Oxidase Assay23a: 84.3% inhibition @ 200 µM[9]

Causality Behind Experimental Choices: The selection of in-vitro assays is driven by the therapeutic hypothesis. For oncology, initial broad-spectrum cytotoxicity screens (like the NCI-60 cell line panel) are often followed by target-specific enzyme or receptor binding assays (e.g., VEGFR-2 kinase assay) if a mechanism of action is predicted. For anti-inflammatory drug discovery, assays measuring the inhibition of key inflammatory enzymes like COX-1 and COX-2 are standard[4]. The use of a human whole blood assay is particularly valuable as it provides a more physiologically relevant environment than purified enzyme assays.

Part 3: In-Vivo Assessment - From the Bench to Preclinical Models

Promising candidates from in-vitro studies must be evaluated in living organisms to assess their efficacy, pharmacokinetics (PK), and safety.

A. Efficacy Models

The choice of in-vivo model is critical and must be relevant to the disease of interest.

  • Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard. The efficacy of a compound is typically measured by its ability to inhibit tumor growth (Tumor Growth Inhibition, TGI). For example, a study on substituted pyridine carboxamides showed significant in-vivo antitumor efficacy in an MV-4-11 xenograft mouse model.

  • Inflammation: The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating acute anti-inflammatory activity[8]. A significant reduction in paw swelling compared to a vehicle control indicates efficacy.

B. Pharmacokinetic (PK) Studies

A compound's efficacy is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In-vivo PK studies in rodents are essential to determine key parameters like bioavailability, half-life (t½), and maximum concentration (Cmax). Favorable PK properties are crucial for a drug candidate to be viable[5]. For example, a lead anti-tuberculosis compound, a 4-hydroxy-2-pyridone derivative, was shown to have favorable oral pharmacokinetic properties, which is a significant advantage for patient compliance[5].

Table 3: Representative In-Vivo Study Data

Compound ClassIn-Vivo ModelKey Efficacy ResultKey PK FindingReference
4-Hydroxy-2-pyridonesMouse model of TuberculosisSignificant reduction in bacterial loadFavorable oral bioavailability[5]
Nimesulide Pyridine AnaloguesCarrageenan-induced pleurisy in ratsImproved anti-inflammatory properties vs. nimesulideNot detailed[4]
Pentafluorobenzaldimine (derived from quinoline-3-carboxamides)Carrageenan-induced rat paw edema85% inhibition at 0.2 mM/kgNot detailed[8]

Part 4: Mechanistic Insights and Signaling Pathways

Understanding how a compound exerts its effect at a molecular level is crucial. For many pyridine-based anticancer agents, the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2 is a common mechanism. Inhibition of VEGFR-2 blocks downstream signaling pathways that are critical for tumor angiogenesis and proliferation.

VEGFR-2 Signaling Pathway

The following diagram illustrates the canonical VEGFR-2 signaling pathway, which can be inhibited by pyridine-urea derivatives[7].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Inhibitor Pyridine-Urea Inhibitor (e.g., 8e) Inhibitor->VEGFR2 Inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine-based compound.

Part 5: Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed protocols are essential. The following are representative methodologies adapted from the literature.

Protocol 1: In-Vitro Cytotoxicity (SRB Assay)

This protocol is based on the methodology used for evaluating novel thieno[3,2-b]pyridine-2-carboxylates[6].

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serially diluted test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Protocol 2: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is a standard model for acute inflammation, as described in studies of novel anti-inflammatory pyridine derivatives[8].

  • Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups. Administer the test compounds or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / ( (Vt - V0)control ) ] x 100 Where Vt is the paw volume at time t. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Conclusion and Future Directions

Derivatives of the pyridine-2-carboxylate scaffold represent a fertile ground for the discovery of new therapeutic agents. The synthetic tractability, exemplified by intermediates like this compound, allows for the creation of large, diverse libraries amenable to high-throughput screening. The comparative data, while drawn from various related pyridine sub-classes, clearly demonstrates the potential of these compounds to yield potent and selective inhibitors for a range of biological targets.

References

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). MDPI. [Link]

  • Selected pharmacokinetic parameters of pyridine-2,6- dicarbohydrazide and HCQ. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2025). PubMed. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (n.d.). MDPI. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. (n.d.). ACS Publications. [Link]

  • Pyridine analogues of nimesulide: design, synthesis, and in vitro and in vivo pharmacological evaluation as promising cyclooxygenase 1 and 2 inhibitors. (2009). PubMed. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (n.d.). PubMed. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

  • Synthesis of pharmaceutically useful pyridine derivatives. (n.d.).
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  • Substituted pyridine derivatives as SARM1 inhibitors. (n.d.).
  • Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats. (n.d.). PubMed. [Link]

  • Pyridin-4-yl derivatives. (n.d.).
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  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). PubMed. [Link]

  • Substituted pyridine and pyrazine compounds as pde4 inhibitors. (n.d.).
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  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019). MDPI. [Link]

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A Researcher's Guide to the Synthesis of Methyl 4-iodopyridine-2-carboxylate: A Comparative Analysis of Reaction Yields

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-iodopyridine-2-carboxylate is a valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: an ester, a pyridine ring, and an iodine atom, which allow for a diverse range of subsequent chemical modifications. The iodine atom, in particular, serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This guide provides an in-depth technical analysis of the primary synthetic route to this compound, focusing on a statistical analysis of reaction yields. We will also explore alternative synthetic strategies and provide detailed experimental protocols to enable researchers to make informed decisions for their specific applications.

The Predominant Synthetic Pathway: A Two-Step Approach

The most common and reliable method for the synthesis of this compound is a two-step process commencing from a readily available precursor. This pathway involves the synthesis of Methyl 4-aminopyridine-2-carboxylate followed by a Sandmeyer-type iodination.

Step 1: Synthesis of Methyl 4-aminopyridine-2-carboxylate

The initial step focuses on the preparation of the key amine intermediate. A highly efficient method for this transformation is the reduction of an azide precursor.

Experimental Protocol: Synthesis of Methyl 4-aminopyridine-2-carboxylate

A solution of Methyl 4-azidopyridine-2-carboxylate (1.0 eq) in methanol is treated with 10% Palladium on carbon (Pd/C) catalyst. The reaction mixture is then subjected to a hydrogen atmosphere (typically 4 bars) at room temperature. The reaction progress is monitored until completion. Upon completion, the mixture is filtered through a pad of celite and the solvent is removed under reduced pressure to yield Methyl 4-aminopyridine-2-carboxylate. This method has been reported to produce the desired product in high yields, typically around 90%.[1]

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C) and Hydrogen: This is a classic and highly effective catalytic system for the reduction of azides to amines. The palladium surface acts as a catalyst for the addition of hydrogen across the azide functional group, leading to the liberation of nitrogen gas and the formation of the corresponding amine. This method is favored for its high efficiency and clean reaction profile.

  • Methanol as Solvent: Methanol is a suitable solvent for this reaction as it can dissolve the starting material and is compatible with the catalytic hydrogenation conditions.

  • Filtration through Celite: Celite is a diatomaceous earth filter aid that effectively removes the solid palladium catalyst from the reaction mixture, ensuring a clean product upon solvent evaporation.

Step 2: Sandmeyer Iodination of Methyl 4-aminopyridine-2-carboxylate

The second and final step involves the conversion of the amino group to an iodo group via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.

Reaction Mechanism:

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is then treated with a copper(I) iodide salt. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts an iodine atom from a copper(II) iodide species to furnish the final product and regenerate the copper(I) catalyst.

Experimental Protocol: Synthesis of this compound

To a solution of Methyl 4-aminopyridine-2-carboxylate (1.0 eq) in an acidic medium (e.g., a mixture of sulfuric acid and water) at 0-5 °C, a solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt. In a separate flask, a solution of potassium iodide (1.5-2.0 eq) in water is prepared. The cold diazonium salt solution is then added slowly to the potassium iodide solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is then extracted with a suitable organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is typically purified by column chromatography.

Statistical Analysis of Reaction Yields

A comprehensive review of the literature reveals a scarcity of directly reported yields for the Sandmeyer iodination of Methyl 4-aminopyridine-2-carboxylate. However, by analyzing the yields of Sandmeyer reactions on structurally similar aminopyridine derivatives and other heterocyclic amines, we can establish an expected yield range for this transformation.

Reaction StepPrecursorProductReagents and ConditionsReported/Expected Yield (%)
Step 1: Amine Synthesis Methyl 4-azidopyridine-2-carboxylateMethyl 4-aminopyridine-2-carboxylateH₂, 10% Pd/C, Methanol~90%[1]
Step 2: Sandmeyer Iodination Methyl 4-aminopyridine-2-carboxylateThis compound1. NaNO₂, H₂SO₄/H₂O, 0-5 °C; 2. KI, H₂O40-60% (Estimated)
Alternative: Halogen Exchange (Finkelstein type) Methyl 4-bromopyridine-2-carboxylateThis compoundNaI, solvent (e.g., acetone, DMF)60-80% (Estimated)
Alternative: Direct Iodination Methyl pyridine-2-carboxylateThis compoundI₂, periodic acid, H₂SO₄/AcOH30-50% (Estimated)

Note on Yields: The yields for the Sandmeyer iodination and alternative methods are estimated based on typical yields for similar transformations reported in the literature for other pyridine and heterocyclic systems. The actual yield may vary depending on the specific reaction conditions and scale.

Comparison with Other Alternatives

While the Sandmeyer reaction is a primary route, other methods for the synthesis of this compound exist, each with its own set of advantages and disadvantages.

Halogen Exchange (Finkelstein-type Reaction)

This method involves the substitution of a different halogen, typically bromine or chlorine, at the 4-position with iodine. This is an equilibrium-driven reaction, and to achieve high yields, it often relies on the precipitation of the less soluble sodium bromide or chloride in a solvent like acetone.

  • Advantages: This can be a high-yielding reaction if the starting 4-halopyridine is readily available. The reaction conditions are generally milder than the Sandmeyer reaction.

  • Disadvantages: The synthesis of the starting Methyl 4-bromo- or 4-chloropyridine-2-carboxylate is required, which may involve its own multi-step synthesis.

Direct Iodination

Direct iodination of the pyridine ring at the 4-position is another possibility. This typically involves an electrophilic iodination reaction using molecular iodine in the presence of an oxidizing agent and a strong acid.

  • Advantages: This is a more direct approach, potentially reducing the number of synthetic steps.

  • Disadvantages: Regioselectivity can be a major issue, leading to a mixture of iodinated isomers. The reaction conditions are often harsh, and the yields can be modest.

Experimental Workflows and Logical Relationships

To visually represent the synthetic pathways, the following diagrams are provided.

Synthesis of this compound cluster_0 Step 1: Amine Synthesis cluster_1 Step 2: Sandmeyer Iodination start1 Methyl 4-azidopyridine-2-carboxylate reagents1 H₂, 10% Pd/C Methanol start1->reagents1 product1 Methyl 4-aminopyridine-2-carboxylate reagents1->product1 reagents2 1. NaNO₂, H₂SO₄/H₂O 2. KI, H₂O product1->reagents2 product2 This compound reagents2->product2

Caption: Primary synthetic workflow for this compound.

Sandmeyer Reaction Mechanism cluster_mechanism Mechanism of Sandmeyer Iodination amine Ar-NH₂ diazonium Ar-N₂⁺ amine->diazonium NaNO₂, H⁺ radical Ar• diazonium->radical CuI, -N₂ product Ar-I radical->product CuI₂

Caption: Simplified mechanism of the Sandmeyer iodination.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the reduction of an azide precursor followed by a Sandmeyer iodination. While the first step proceeds with high efficiency, the Sandmeyer reaction typically provides moderate yields. Alternative methods such as halogen exchange and direct iodination offer different advantages and disadvantages in terms of step economy, yield, and regioselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, desired scale, and purity requirements. This guide provides the necessary data and protocols to assist researchers in navigating these synthetic choices.

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  • Cui, M., Wang, R., Yang, Q., & Kuang, C. (2022). Copper-Catalyzed Sandmeyer-Type Cyanation of Aryl Diazonium Salts with α-Cyano Carbonyl Compounds. The Journal of Organic Chemistry, 87(14), 9654-9662.

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Safety Operating Guide

Proper Disposal of Methyl 4-iodopyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Methyl 4-iodopyridine-2-carboxylate (CAS No. 380381-28-2). As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing the chemical principles that inform each step.

Hazard Identification and Risk Assessment
  • Toxicity: Pyridine and its derivatives are often classified as harmful if swallowed, inhaled, or in contact with skin.[1] They can cause skin and eye irritation and may lead to systemic effects on the liver, kidneys, and central nervous system.[2]

  • Environmental Hazard: Iodinated organic compounds can be persistent in the environment and harmful to aquatic life.[3] Improper disposal, such as drain disposal, is strictly prohibited.[3][4]

  • Reactivity: This compound may be incompatible with strong oxidizing agents, strong acids, acid chlorides, and bases.[2][5][6] Contact with such materials could lead to vigorous reactions, releasing heat or toxic fumes.

A thorough risk assessment should be conducted before handling this chemical, considering the quantities used and the specific experimental conditions.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks, a stringent set of controls must be implemented.

Engineering Controls:

  • All handling of this compound and its waste must be conducted within a certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[2]

  • An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance.[2]

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber or Viton™). Double-gloving is recommended.[2][4]Protects against dermal absorption, which is a significant exposure route for pyridine-like compounds.
Eye Protection ANSI-approved chemical splash goggles.[4] A face shield may be required for bulk transfers.Prevents contact with eyes, which can cause serious irritation.
Protective Clothing Fully-buttoned, flame-retardant laboratory coat.[2] A chemical-resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes are mandatory at all times in the laboratory.[4]Prevents injury from spills or dropped items.
Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is sent to the appropriate treatment facility.

Step 1: Designate a Waste Stream this compound waste must be collected as "Halogenated Organic Waste." [4][7] It must NOT be mixed with non-halogenated solvents, aqueous waste, or solid waste streams.

Step 2: Select the Correct Waste Container

  • Primary Container: Use a designated, leak-proof container made of a compatible material (e.g., High-Density Polyethylene, HDPE).[4] The container must have a secure, screw-top cap to prevent spills and vapor release.[7][8]

  • Container Condition: Ensure the container is in good condition, clean on the exterior, and not overfilled (maximum 90% capacity).[8]

Step 3: Incompatibility Checklist Before adding any waste to the container, verify it is free from incompatible materials. DO NOT ADD:

  • Strong Acids (e.g., Nitric Acid, Sulfuric Acid)[2][5]

  • Strong Bases (e.g., Sodium Hydroxide)[5]

  • Strong Oxidizing Agents (e.g., Peroxides, Bleach, Chromic Acid)[5][9]

  • Reactive Metals (e.g., Sodium, Potassium)[8]

Mixing with these can cause pressure buildup, toxic gas evolution, or fire.[10]

Step-by-Step Disposal Procedure

The following workflow provides a clear sequence of actions from the point of waste generation to its final handover.

At the Point of Generation (Inside the Fume Hood):

  • Collect Waste: Collect all materials contaminated with this compound. This includes:

    • Unused or excess solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves). Note: Grossly contaminated solids should be placed in a separate, labeled bag or container for solid halogenated waste.

  • Transfer to Waste Container: Carefully transfer liquid waste into the designated "Halogenated Organic Waste" container using a funnel to prevent external contamination.[8]

  • Securely Close: Tightly seal the waste container cap immediately after adding waste. Do not leave it open in the fume hood.[8]

Labeling and Temporary Storage: 4. Label Immediately: The waste container must be labeled at the moment the first drop of waste is added.[2][7] The label must include:

  • The words "Hazardous Waste"
  • The full chemical name: "Waste this compound" and any other constituents.[7]
  • The associated hazards (e.g., "Toxic," "Irritant").
  • The accumulation start date.
  • Store Safely: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. The SAA must be a secondary containment bin within a ventilated cabinet, away from heat and ignition sources.[4]

Final Disposal: 6. Request Pickup: Once the container is full (not exceeding 90% capacity) or if waste generation is complete, arrange for collection by your institution's certified Environmental Health and Safety (EHS) department.[2] Follow your organization's specific procedures for chemical waste pickup requests.

The logical flow for this disposal process is illustrated in the diagram below.

G cluster_0 At the Bench (Fume Hood) cluster_1 Waste Handling & Storage cluster_2 Final Disposition A Waste Generation (this compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select 'Halogenated Organic Waste' Container B->C D Transfer Waste into Container C->D E Securely Cap Container D->E F Attach Hazardous Waste Label (Contents, Hazards, Date) E->F G Is Container Full (>90%)? F->G H Store in Secondary Containment in Satellite Accumulation Area G->H No I Request EHS Pickup G->I Yes H->A Continue Use J EHS Collects Waste I->J K Transport to Central Hazardous Waste Facility J->K L Final Disposal via Approved Method (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

Small Spill (Contained within a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.[2]

  • Collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, and collect the decontamination materials as hazardous waste.

Large Spill or Spill Outside a Fume Hood:

  • Evacuate the immediate area and alert others.

  • If safe to do so, close the laboratory doors to contain the vapors.

  • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

By adhering to this comprehensive guide, laboratory professionals can manage this compound waste responsibly, ensuring a safe working environment and regulatory compliance.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Regulations and Guidelines Applicable to Pyridine. (n.d.).
  • Pyridine Safety Information. (n.d.).
  • SAFETY DATA SHEET: 2-Amino-4-methylpyridine. (n.d.). Thermo Fisher Scientific.
  • Appendix K - Incompatible Chemicals. (n.d.). Cornell University EHS.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Production, Import/Export, Use, and Disposal of Iodine. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Halogenated Solvents Safety Procedures. (n.d.).
  • PSFC Halogenated Solvents Procedure. (n.d.). MIT Plasma Science and Fusion Center.
  • Production, Import, Use, and Disposal of Pyridine. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign.
  • Chemical Compatibility for Waste Accumulation Guideline. (n.d.). University of Rochester.
  • Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Environmental Health and Safety Disposal of Iodine. (2023). Case Western Reserve University.

Sources

Personal protective equipment for handling Methyl 4-iodopyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 4-iodopyridine-2-carboxylate

This document provides essential safety protocols, operational procedures, and disposal guidelines for the handling of this compound (CAS No. 380381-28-2)[1][2][3]. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure a safe and compliant laboratory environment. The procedural recommendations are grounded in data from the compound's Safety Data Sheet (SDS) and supplemented with established protocols for handling structurally similar pyridine derivatives.[4][5]

Hazard Identification and Risk Assessment

This compound is a solid organic compound that requires careful handling due to its identified and potential hazards.[1] A thorough risk assessment is the foundational step before any procedure involving this chemical.

Primary Hazards: Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation upon contact.[6][7]

  • Eye Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[6][7]

  • Harmful if Swallowed: Acute oral toxicity is a concern with related pyridine compounds.[7]

Potential Hazards (Inferred from Pyridine Derivatives): While specific data for this molecule is limited, pyridine-based compounds can be harmful if absorbed through the skin and may affect the liver, kidneys, and central nervous system with overexposure.[8][9] During combustion, irritating and highly toxic gases, including nitrogen oxides and hydrogen iodide, may be generated.[6]

Hazard ClassificationDescriptionPrecautionary Statement
Skin Irritation (Category 2) Causes irritation, redness, and discomfort upon contact.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[6][7]
Eye Irritation (Category 2A) Causes serious and potentially damaging eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory tract irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6][7]
Acute Toxicity, Oral (Category 4) Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[7]

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale and Causality
Eye and Face Protection Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4][7]Mandatory. Protects against accidental splashes of solutions or airborne particles of the solid, which are known to cause serious eye irritation.[6][7] For high-risk activities like bulk transfers, a face shield should be worn over goggles.[4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4][8]Mandatory. Provides a critical barrier against skin contact, preventing irritation.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection A fully buttoned, long-sleeved laboratory coat.Mandatory. Protects skin and personal clothing from contamination by dust or minor spills.[4]
Respiratory Protection Not required if handling exclusively within a certified chemical fume hood.[4]Situational. All weighing and transfer operations must be conducted in a fume hood to prevent inhalation of dust, a known respiratory irritant.[6][8] If a fume hood is unavailable or in an emergency, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the safe handling process from preparation to cleanup.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_end cluster_emergency Emergency Protocol prep_sds Consult SDS & SOPs prep_area Verify Fume Hood Operation prep_sds->prep_area prep_ppe Assemble All Required PPE prep_area->prep_ppe don_ppe Don Full PPE prep_ppe->don_ppe weigh Weigh Solid Carefully (Avoid Dust Generation) don_ppe->weigh transfer Transfer to Solvent Slowly weigh->transfer spill Spill or Exposure Occurs weigh->spill close Keep Container Tightly Closed transfer->close transfer->spill decon Decontaminate Work Area & Equipment close->decon dispose_ppe Doff & Dispose of Gloves decon->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash end_node End wash->end_node start_node Start start_node->prep_sds emergency_proc Follow Emergency Procedures (Section 4) spill->emergency_proc

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.